molecular formula C3H7ClN2O B15146460 3-Oxopyrazolidin-1-ium chloride

3-Oxopyrazolidin-1-ium chloride

Cat. No.: B15146460
M. Wt: 122.55 g/mol
InChI Key: HAYWTXQRYXYRAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxopyrazolidin-1-ium chloride is a salt of a 3-oxopyrazolidinium inner salt, a class of stable, cyclic azomethine imines that are highly valuable as 1,3-dipoles in organic synthesis . These compounds are recognized for their role as key intermediates in the construction of nitrogen-containing heterocycles, particularly through [3+2] cycloaddition reactions, which are a powerful tool for building complex, five-membered ring systems . Researchers utilize this compound as a stable and easily accessible precursor to generate N-alkylidene-3-oxopyrazolidin-1-ium-2-ides, which are stable analogs of azomethine imines . These ylides react as 1,3-dipoles with a wide range of dipolarophiles, including electron-deficient alkenes and alkynes, to produce dinitrogen-fused heterocyclic structures like pyrazolopyrazolones with high stereoselectivity . The primary research value of 3-oxopyrazolidin-1-ium chloride lies in its application in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds . The cycloadducts derived from its corresponding ylides can be further transformed into valuable scaffolds, such as 1,3-diamine derivatives, via N-N bond cleavage . This reagent enables efficient access to molecular complexity and stereodiversity, making it a crucial building block in diversity-oriented synthesis and medicinal chemistry research for developing new therapeutic leads . This product is intended for research purposes only and is not classified as a drug, cosmetic, or household product. It is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolidin-1-ium-3-one;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O.ClH/c6-3-1-2-4-5-3;/h4H,1-2H2,(H,5,6);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWTXQRYXYRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]NC1=O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Oxopyrazolidin-1-ium chloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Oxopyrazolidin-1-ium Chloride and its Parent Moiety

Introduction and Nomenclature Clarification

3-Oxopyrazolidin-1-ium chloride is the hydrochloride salt of 3-oxopyrazolidinone. While the specific chloride salt is not extensively documented in readily available literature, its parent compound, 3-oxopyrazolidinone (also known as 3-pyrazolidinone), is a known heterocyclic organic compound. This guide will provide a comprehensive overview of the chemical structure and properties of 3-oxopyrazolidinone and infer the characteristics of its 1-ium chloride salt based on established chemical principles.

3-Oxopyrazolidinone belongs to the pyrazolidine family, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The "oxo" designation indicates the presence of a carbonyl group, and its position is denoted by the number "3". The "1-ium" in 3-Oxopyrazolidin-1-ium chloride suggests that the nitrogen atom at the 1-position of the pyrazolidinone ring is protonated, forming a positive charge that is balanced by a chloride anion.

This guide will be a valuable resource for researchers, scientists, and professionals in drug development by providing in-depth technical information on the core compound, its synthesis, and potential applications.

Physicochemical Properties

The properties of 3-Oxopyrazolidin-1-ium chloride can be extrapolated from its parent compound, 3-oxopyrazolidinone. The formation of a hydrochloride salt generally increases the melting point and aqueous solubility of an organic compound compared to its free base form.

Table 1: Physicochemical Properties of 3-Oxopyrazolidinone

PropertyValueSource
Molecular Formula C₃H₆N₂O
Molecular Weight 86.09 g/mol
CAS Number 1009-00-3
Appearance White to off-white crystalline solidInferred from similar compounds
Melting Point 135-138 °C
Boiling Point Decomposes before boilingInferred from thermal stability
Solubility Soluble in water and polar organic solventsInferred from structure

For 3-Oxopyrazolidin-1-ium chloride, one would expect a higher melting point and greater solubility in water due to its ionic nature.

Synthesis and Characterization

The synthesis of 3-oxopyrazolidinone can be achieved through various methods. A common approach involves the cyclization of ethyl 3-hydrazinopropanoate. The subsequent formation of the hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol: Synthesis of 3-Oxopyrazolidinone

This protocol describes a representative synthesis of 3-oxopyrazolidinone.

Materials:

  • Ethyl 3-hydrazinopropanoate

  • Sodium ethoxide

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: A solution of ethyl 3-hydrazinopropanoate in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cyclization: Sodium ethoxide is added portion-wise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained for several hours to facilitate the intramolecular cyclization.

  • Neutralization and Precipitation: After cooling to room temperature, the reaction mixture is neutralized with a calculated amount of hydrochloric acid. The resulting precipitate of 3-oxopyrazolidinone is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and diethyl ether, to yield pure 3-oxopyrazolidinone.

Formation of 3-Oxopyrazolidin-1-ium Chloride

To form the hydrochloride salt, 3-oxopyrazolidinone is dissolved in a suitable solvent (e.g., ethanol or diethyl ether), and a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent is added. The resulting salt precipitates out of the solution and can be collected by filtration and dried.

Characterization

The structure and purity of 3-oxopyrazolidinone and its hydrochloride salt are confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure by identifying the different types of protons and carbons and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H, C-H, and C=O stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Applications in Research and Drug Development

Pyrazolidinone derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities. While specific applications of 3-Oxopyrazolidin-1-ium chloride are not widely reported, the core pyrazolidinone scaffold is present in several compounds with therapeutic potential.

  • Antimicrobial Agents: Certain pyrazolidinone derivatives have been investigated for their antibacterial and antifungal properties.

  • Anti-inflammatory Agents: The pyrazolidinone ring is a structural component of some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Central Nervous System (CNS) Active Agents: Some derivatives have shown activity as anticonvulsants and antidepressants in preclinical studies.

The introduction of the oxo group and the potential for salt formation at the N1 position can modulate the physicochemical properties of the pyrazolidinone scaffold, such as solubility and bioavailability, which are critical parameters in drug design.

Safety and Handling

Detailed toxicological data for 3-Oxopyrazolidin-1-ium chloride is not available. As with any chemical compound, it should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water. A material safety data sheet (MSDS) should be consulted for detailed safety information.

Conclusion

3-Oxopyrazolidin-1-ium chloride, as the hydrochloride salt of 3-oxopyrazolidinone, represents a class of heterocyclic compounds with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of the synthesis, properties, and potential applications of the parent moiety, 3-oxopyrazolidinone, and laid the groundwork for understanding its corresponding hydrochloride salt. Further research into this specific salt and its derivatives could uncover novel applications and contribute to the development of new therapeutic agents.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Product cluster_purification Purification A Ethyl 3-hydrazinopropanoate C Cyclization in Ethanol A->C B Sodium Ethoxide B->C D Neutralization (HCl) C->D E Filtration D->E F Crude 3-Oxopyrazolidinone E->F G Recrystallization F->G H Pure 3-Oxopyrazolidinone G->H

Caption: Synthesis workflow for 3-Oxopyrazolidinone.

References

Executive Summary: The Scaffold for Next-Gen Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Oxopyrazolidin-1-ium Chloride (CAS 1752-88-1)

3-Oxopyrazolidin-1-ium chloride (CAS 1752-88-1), also known as 3-pyrazolidinone hydrochloride , is a specialized heterocyclic building block often overlooked in standard catalog searches. While structurally simple, its value lies in its latent reactivity. It serves as the primary precursor for azomethine imines (1,3-dipoles), which are indispensable for synthesizing bicyclic nitrogen heterocycles (e.g., pyrazolo[1,2-a]pyrazoles) via [3+2] cycloadditions.[1]

For drug development professionals, this compound offers a direct route to constrained peptidomimetics —molecules that mimic protein secondary structures (like


-turns) while maintaining high metabolic stability. Unlike its famous derivative Phenidone (1-phenyl-3-pyrazolidinone), the unsubstituted hydrochloride salt allows for full diversity at the N1 position, making it a versatile "blank slate" for library generation.

Physicochemical Profile

The hydrochloride salt form confers stability to the otherwise oxidation-prone free base (3-pyrazolidinone).

PropertyValueNotes
CAS Number 1752-88-1 Unique Identifier
IUPAC Name 3-Oxopyrazolidin-1-ium chlorideSystematic naming indicating protonation at N1
Synonyms 3-Pyrazolidinone HCl; Pyrazolidin-3-one hydrochloride
Molecular Formula

(

)
Molecular Weight 122.55 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Soluble in Water, Methanol, EthanolInsoluble in non-polar solvents (Hexane, Et2O)
Melting Point > 190°C (Decomposes)High lattice energy typical of HCl salts
Acidity (pKa) ~3.5 (Conjugate acid)The N1 nitrogen is the basic site

Safety & Handling (SDS Analysis)

While not classified as highly toxic (Category 1/2), CAS 1752-88-1 requires strict adherence to handling protocols due to its irritant properties and potential for respiratory sensitization.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

Precautionary Protocols (Self-Validating)
  • P261: Avoid breathing dust/fume. Validation: Use a localized exhaust hood; if powder is visible in the air, ventilation is insufficient.

  • P280: Wear protective gloves/eye protection. Validation: Nitrile gloves (0.11 mm) provide >480 min break-through time.

  • Storage: Store under inert gas (Nitrogen/Argon) in a desiccator. The compound is hygroscopic; clumping indicates moisture ingress and potential hydrolysis.

SafetyWorkflow Start Reagent Intake Check Visual Inspection (Free-flowing powder?) Start->Check PPE Don PPE (Nitrile + Goggles + Lab Coat) Check->PPE Pass Storage Storage (Desiccator/Inert Gas) Check->Storage Fail (Clumped/Yellow) Weighing Weighing (Inside Fume Hood) PPE->Weighing Weighing->Storage Reseal Immediately

Figure 1: Safe handling workflow ensuring reagent integrity and operator safety.

Technical Deep Dive: The Azomethine Imide Gateway

The primary utility of CAS 1752-88-1 in research is the generation of N,N'-cyclic azomethine imines . These are stable 1,3-dipoles that react with dipolarophiles (alkynes, alkenes) to form fused bicyclic rings.[1]

Mechanism of Action
  • Deprotonation: The hydrochloride salt is neutralized (using mild base or solvent buffering).

  • Condensation: The free N1-amine attacks an aldehyde (

    
    ).
    
  • Dipole Formation: Elimination of water yields the azomethine imine (1-alkylidene-3-oxopyrazolidin-1-ium-2-ide).

This pathway is superior to using linear hydrazines because the pre-formed ring constrains the dipole, significantly enhancing regioselectivity and stereoselectivity in subsequent cycloadditions.

ReactionMechanism Reagent 3-Oxopyrazolidin-1-ium Cl (CAS 1752-88-1) Intermediate Hemiaminal Intermediate Reagent->Intermediate + Aldehyde - HCl Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Dipole Azomethine Imine (1,3-Dipole) Intermediate->Dipole - H2O (Condensation) Cycloaddition [3+2] Cycloaddition (with Alkyne/Alkene) Dipole->Cycloaddition + Dipolarophile Product Bicyclic Scaffold (Pyrazolo[1,2-a]pyrazole) Cycloaddition->Product Ring Fusion

Figure 2: The mechanistic pathway from CAS 1752-88-1 to bicyclic drug scaffolds.[2]

Experimental Protocols

Protocol A: Synthesis of Azomethine Imine Dipoles

Target: Generation of stable dipoles for library storage.

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Reagents:

    • 3-Pyrazolidinone HCl (1.0 equiv, 10 mmol, 1.23 g)

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv, 10 mmol)

    • Methanol (20 mL)

    • Note: No external base is strictly required if refluxed, but Triethylamine (1.0 equiv) can accelerate the reaction at RT.

  • Procedure:

    • Dissolve the pyrazolidinone salt in Methanol.

    • Add the aldehyde dropwise.

    • Stir at room temperature for 4–6 hours (monitor by TLC: disappearance of aldehyde).

    • Self-Validation: The product (azomethine imine) often precipitates as a crystalline solid or forms a deeply colored stable solution.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • Recrystallize from Ethanol/Ether.

    • Yield: Typically 80–95%.

Protocol B: One-Pot [3+2] Cycloaddition

Target: Synthesis of Pyrazolo[1,2-a]pyrazole derivatives.[3][2][4][5]

  • Mix: Combine 3-Pyrazolidinone HCl (1.0 mmol), Aldehyde (1.1 mmol), and Dipolarophile (e.g., N-phenylmaleimide or dimethyl acetylenedicarboxylate) (1.1 mmol) in Ethanol (5 mL).

  • Catalyst: Add 5 mol% Cu(OTf)2 (optional, for stereocontrol) or simply reflux thermally.

  • Reaction: Reflux for 12 hours.

  • Validation:

    • TLC: Check for a new spot with lower Rf than the aldehyde.

    • NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of bridgehead protons in the 4.0–6.0 ppm region.

References

  • Grošelj, U., & Svete, J. (2015). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. ARKIVOC, 2015(vi), 175-205.[2] Retrieved from [Link]

  • Nájera, C., & Sansano, J. M. (2009). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 7, 4567-4581. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, and explores its current and potential applications, with a particular focus on its role in the development of novel therapeutic agents and agrochemicals.

Core Compound Specifications

Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate is a substituted pyrazolidinone derivative. The presence of a reactive chloropyridine moiety and an ester functional group makes it a versatile intermediate for further chemical modifications.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂ClN₃O₃[1]
Molecular Weight 269.68 g/mol [1]
IUPAC Name ethyl 2-(3-chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate[1]
CAS Number 500011-88-1[1]
Physical Form Solid
Purity Typically >95%
Storage Sealed in a dry environment at 2-8°C

Synthesis and Mechanism

The synthesis of Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate is typically achieved through a cyclocondensation reaction. The general principle involves the reaction of a hydrazine derivative with a diester.

A common synthetic route involves the reaction of 3-chloro-2-hydrazinopyridine with diethyl maleate.[2] This reaction is typically carried out in an alcoholic solvent, such as ethanol, under reflux conditions.[2] The use of a base, such as sodium ethoxide, can facilitate the reaction.

The reaction mechanism proceeds through a nucleophilic attack of the hydrazine onto one of the ester carbonyls of diethyl maleate, followed by an intramolecular cyclization to form the pyrazolidinone ring.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions Reactant1 3-Chloro-2-hydrazinopyridine Intermediate Acyclic Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Diethyl Maleate Reactant2->Intermediate Solvent Ethanol Solvent->Intermediate Condition Reflux Condition->Intermediate Product Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate Intermediate->Product Intramolecular Cyclization

Caption: Synthetic workflow for Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate.

Detailed Experimental Protocol:

The following protocol is a representative example for the synthesis of Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 3-chloro-2-hydrazinopyridine.

  • Heat the mixture to reflux for a short period.

  • Add diethyl maleate dropwise to the reaction mixture while maintaining reflux.

  • Continue refluxing for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with an acid, such as acetic acid.[3]

  • The product will precipitate out of the solution.

  • Collect the solid by filtration and wash with a suitable solvent (e.g., 40% aqueous ethanol).[3]

  • Dry the product under vacuum to yield the final compound.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]

Physicochemical Properties and Spectroscopic Data

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various chemical processes.

  • Solubility : The ethyl ester functional group contributes to its solubility in organic solvents.

  • Crystal Structure : X-ray crystallography studies have revealed that the five-membered pyrazolidinone ring adopts an envelope conformation. In the crystal structure, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming centrosymmetric dimers.

While detailed spectroscopic data can vary slightly based on the solvent and instrument used, typical ¹H NMR spectral features would include:

  • Signals corresponding to the ethyl group (a triplet and a quartet).

  • Multiplets in the aromatic region corresponding to the protons on the chloropyridine ring.

  • Signals for the protons on the pyrazolidinone ring.

A patent document provides the following ¹H NMR data (300MHz, DMSO): δ 8.289-8.269 (q, 1H), 7.956-7.190 (q, 1H), 7.231-7.190 (q, 1H), 4.862-4.816 (q, 1H), 4.236-4.165 (q, 2H), 2.967-2.879 (q, 1H), 2.396-2.336 (q, 1H), 1.250-1.202 (t, 3H).[3] Another patent provides data in CDCl₃ (300MHz): δ 8.146 (q, 1H), 7.658 (q, 1H), 5.073 (dd, 1H), 4.241 (q, 2H), 3.029 (dd, 1H), 2.721 (dd, 1H), 1.258 (t, 3H).[3]

Applications in Research and Development

Agrochemical Synthesis

Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate is a key intermediate in the synthesis of the insecticide chlorantraniliprole (Rynaxypyr). Chlorantraniliprole is a potent and selective activator of insect ryanodine receptors, which play a crucial role in muscle contraction. The synthesis of chlorantraniliprole from this pyrazolidinone intermediate involves several steps, including bromination and subsequent coupling reactions.

Rynaxypyr_Synthesis_Pathway Start Ethyl 2-(3-Chloro-2-pyridinyl)- 5-oxo-3-pyrazolidinecarboxylate Intermediate1 Brominated Intermediate Start->Intermediate1 Bromination Intermediate2 Carboxylic Acid Intermediate Intermediate1->Intermediate2 Hydrolysis FinalProduct Chlorantraniliprole (Rynaxypyr) Intermediate2->FinalProduct Amide Coupling

Caption: Simplified pathway for the synthesis of Chlorantraniliprole.

Medicinal Chemistry and Drug Development

The pyrazolidinone and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[4][5] These scaffolds are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[6][7]

While Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate itself is primarily recognized as an agrochemical intermediate, its structural motifs suggest potential for drug discovery applications. The chloropyridine group can participate in hydrogen bonding and halogen bonding with biological targets, potentially enhancing binding affinity.[2] The pyrazolidinone core provides a rigid scaffold that can be further functionalized to optimize pharmacological activity.

The mechanism of action for the broader class of pyrazolidinone derivatives can involve the inhibition of critical enzymes in microorganisms or the modulation of receptors such as PPARγ.[6][7] For instance, some pyrazole derivatives have been shown to act as cell membrane-disrupting agents in bacteria.[4]

Safety and Handling

GHS Hazard Statements:

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H411: Toxic to aquatic life with long lasting effects.[1]

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[8]

  • P273: Avoid release to the environment.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles.

  • Skin Protection: Handle with impervious gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate.

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.

Conclusion

Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate is a valuable heterocyclic compound with established importance as a key intermediate in the agrochemical industry. Its synthesis is well-documented, and its chemical properties make it amenable to a variety of chemical transformations. For researchers in drug development, the pyrazolidinone core structure, combined with the reactive handles present in this molecule, offers a promising starting point for the design and synthesis of novel therapeutic agents targeting a range of biological pathways. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

  • PubChem. (n.d.). Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate. Retrieved from [Link]

  • Bentham Science Publishers. (2025, February 24). A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Retrieved from [Link]

  • CiteDrive. (n.d.). A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Retrieved from [Link]

  • Tan, H.-J., He, H.-B., Xia, M., Zhang, X.-N., & Zhu, H.-J. (2009). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1495. [Link]

  • PubMed. (2009). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021033172A1 - Process for the preparation of chlorantraniliprole.
  • IUCr Journals. (2009). Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate. Retrieved from [Link]

  • Mukherjee, A. (2022). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(8), 3025-3036.
  • Google Patents. (n.d.). CN108137535B - Method for preparing pyridyl pyrazolidinone carboxylic acid compounds.
  • Pathania, R., & Kumar, Y. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 1731-1753. [Link]

  • Kumar, D., & Kumar, N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sunitha, T., Dixit, P. V., Naaz, A., Chitrapu, P., Panda, K. C., Kumar, P. B., Sahu, D., Madhavilatha, B., & Nirmal, P. (2024). Pyrazole Scaffolds: A promising frontier in drug discovery. Biointerface Research in Applied Chemistry, 24(1), 625.
  • de Oliveira, R. B., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. Molecules, 23(7), 1774. [Link]

  • Asif, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Naik, T. A., & Chikhalia, K. H. (2023). A REVIEW ON: BIOLOGICAL ACTIVITIES, SAR, SYNTHESIS OF PYRIMIDINE WITH MARKETED DRUG.

Sources

difference between 3-pyrazolidinone and 3-Oxopyrazolidin-1-ium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the structural, physicochemical, and reactive distinctions between 3-pyrazolidinone (the free base) and its hydrochloride salt, 3-oxopyrazolidin-1-ium chloride . While often treated interchangeably in casual inventory, their behaviors in synthetic organic chemistry and drug formulation are distinct. The free base functions primarily as a nucleophile and reducing agent, susceptible to oxidative degradation. In contrast, the salt form serves as a stabilized electrophilic activator or protected intermediate, essential for controlling stoichiometry in complex heterocycle synthesis.

Part 1: Structural & Electronic Architecture

The core difference lies in the protonation state of the hydrazine moiety embedded within the five-membered ring. This alters the molecular orbital availability for bonding.

Electronic Distribution and Tautomerism

3-Pyrazolidinone (Free Base): The molecule exhibits lactam-lactim tautomerism. In the solid state, it predominantly exists in the lactam (keto) form. However, in solution, the N1 nitrogen (distal to the carbonyl) is a secondary amine with a lone pair available for nucleophilic attack.

3-Oxopyrazolidin-1-ium Chloride (Salt): Upon treatment with HCl, protonation occurs at the N1 nitrogen . This is the most basic site because the lone pair on N2 (proximal to carbonyl) is delocalized into the carbonyl group (amide resonance), rendering it non-basic. Protonation at N1 locks the molecule, disrupting the potential for oxidation and preventing the lone pair from participating in unwanted side reactions.

Graphviz Visualization: Tautomerism & Protonation

The following diagram illustrates the equilibrium of the free base and the irreversible vector to the salt form.

G Lactam 3-Pyrazolidinone (Lactam Form) Thermodynamically Favored Lactim 3-Pyrazolidinone (Lactim Form) Minor Tautomer Lactam->Lactim Tautomerization (Eq) Intermediate Transition State (Protonation at N1) Lactam->Intermediate + HCl Salt 3-Oxopyrazolidin-1-ium Chloride (Salt) Stabilized Cation Intermediate->Salt Crystallization Salt->Lactam + Base (NaOH)

Figure 1: Structural dynamics showing the tautomeric equilibrium of the free base and the protonation pathway to the salt.

Part 2: Physicochemical Profile[1]

The conversion to the "1-ium" salt dramatically alters physical properties, particularly solubility and oxidative stability.

Feature3-Pyrazolidinone (Free Base)3-Oxopyrazolidin-1-ium Chloride (Salt)
CAS Number 137-44-01752-88-1
Molecular Weight 86.09 g/mol 122.55 g/mol
Physical State Viscous oil or low-melting solidWhite crystalline powder
Melting Point ~10-12 °C (often supercooled liquid)119-121 °C (sharp melt)
Solubility Soluble in organic solvents (DCM, EtOH)Highly soluble in water, MeOH; Insoluble in non-polar organics
Oxidative Stability Low. Rapidly oxidizes to pyrazolinone in air.High. Indefinitely stable if stored dry.
Acidity (pKa) pKa ~3.0 (conjugate acid)N/A (Already protonated)
Primary Reactivity Nucleophile (N1), Reducing AgentLatent Nucleophile (requires base), Electrophile (at Carbonyl)

Scientific Insight: The instability of the free base is due to the electron-rich N-N bond, which is prone to radical formation and subsequent oxidation. The salt form ties up the N1 lone pair, raising the oxidation potential and preventing degradation.

Part 3: Synthetic Utility & Reactivity

Reaction Divergence

Researchers must select the form based on the desired reaction pathway.

  • Use the Free Base when: Performing N-alkylation, Michael additions, or acylation reactions where the N1 nitrogen must act as a nucleophile.

  • Use the Salt when: Storing the reagent, performing acid-catalyzed condensations, or when precise stoichiometry is required (salts are easier to weigh and handle than viscous oils).

Graphviz Visualization: Synthetic Workflows

This flowchart guides the decision-making process for utilizing these reagents in drug scaffold synthesis.

Reactivity Start Target Reaction Decision Is N1 Nucleophilicity Required? Start->Decision PathBase Pathway A: Free Base Decision->PathBase Yes PathSalt Pathway B: Salt Form Decision->PathSalt No (or Acid Cond.) Rxn1 Michael Addition (e.g., to Acrylates) PathBase->Rxn1 Rxn2 N-Acylation (Peptide Coupling) PathBase->Rxn2 Rxn3 Storage / Transport PathSalt->Rxn3 Rxn4 Cyclization w/ Aldehydes (Acid Catalyzed) PathSalt->Rxn4 Rxn3->PathBase Neutralize (NaHCO3)

Figure 2: Decision matrix for selecting between the free base and salt form based on synthetic intent.

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Oxopyrazolidin-1-ium Chloride

This protocol converts the unstable free base into the stable salt for storage.

Reagents:

  • 3-Pyrazolidinone (Free Base)[1]

  • Hydrochloric acid (4M in Dioxane)

  • Ethanol (Absolute)

  • Diethyl Ether[2]

Methodology:

  • Dissolution: Dissolve 10 mmol of 3-pyrazolidinone in 10 mL of absolute ethanol under nitrogen atmosphere. Rationale: Nitrogen prevents oxidation during the dissolution of the free base.

  • Acidification: Dropwise add 12 mmol of 4M HCl in dioxane at 0°C. Stir for 30 minutes. Rationale: Excess acid ensures complete protonation; low temperature promotes crystallization.

  • Precipitation: Slowly add 20 mL of cold diethyl ether to the solution to induce precipitation of the salt.

  • Filtration: Filter the white precipitate under vacuum. Wash with cold ether (2 x 10 mL).

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Validation:

  • Melting Point Check: The product should melt sharply at 119-121°C. A lower range indicates incomplete salt formation or moisture contamination.

Protocol: In-Situ Free-Basing for Nucleophilic Attack

When the salt is used as a starting material for N-alkylation.

Methodology:

  • Suspend 3-oxopyrazolidin-1-ium chloride (1.0 eq) in dry DMF.

  • Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq).

  • Stir at room temperature for 15 minutes. The solution will clarify as the free base is liberated.

  • Add the electrophile (e.g., Benzyl bromide) immediately. Rationale: Generating the free base in situ minimizes its exposure to oxidative stress before it reacts with the electrophile.

Part 5: Pharmaceutical Implications

In drug development, pyrazolidinone derivatives are often investigated as D-Ala-D-Ala ligase inhibitors (antibacterial agents) and beta-lactam mimetics .

  • Formulation: The salt form (3-oxopyrazolidin-1-ium chloride) is preferred for solid oral dosage forms due to its crystallinity and shelf-life stability.

  • Bioavailability: While the salt is more soluble, it must be converted to the free base (or a lipophilic prodrug) to cross cell membranes effectively.

  • Toxicity: The hydrazine moiety in the free base can be toxic due to radical generation. The salt form mitigates handling risks but does not eliminate the inherent toxicity of the pharmacophore if metabolized back to the free hydrazine in vivo.

References

  • National Institute of Standards and Technology (NIST). "3-Pyrazolidinone, 1-phenyl- (Phenidone) and Derivatives." NIST Chemistry WebBook, SRD 69. [Link] (Note: Provides authoritative spectral and physical data for the pyrazolidinone class).

  • PubChem. "Compound Summary: 3-Pyrazolidinone Hydrochloride."[3] National Library of Medicine. [Link] (Authoritative database for chemical identifiers, toxicity, and related bioactivity data).

  • Svete, J. "Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones." Arkivoc, 2015(vi), 175-205.[4][5] [Link] (In-depth review of synthetic methodologies and reactivity patterns of the pyrazolidinone scaffold).

Sources

solubility of 3-Oxopyrazolidin-1-ium chloride in water vs ethanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Oxopyrazolidin-1-ium Chloride in Water vs. Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of 3-Oxopyrazolidin-1-ium chloride, a heterocyclic ionic compound, in two common polar protic solvents: water and ethanol. We delve into the physicochemical principles governing its dissolution, provide detailed, field-proven experimental protocols for accurate solubility measurement, and offer insights into the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers in drug development and chemical sciences, enabling a robust understanding and empirical determination of this key physicochemical property.

Introduction: The Critical Role of Solubility

3-Oxopyrazolidin-1-ium chloride is an ionic compound featuring a heterocyclic pyrazolidinone cation and a chloride anion. As with any potential therapeutic agent, understanding its solubility profile is a cornerstone of early-phase drug development. Solubility dictates the compound's dissolution rate, which in turn profoundly influences its absorption and systemic availability. A comprehensive grasp of how this compound behaves in different solvent systems is therefore not merely an academic exercise but a crucial step in formulation science, toxicity studies, and overall candidate selection.

This guide will compare the solubility of 3-Oxopyrazolidin-1-ium chloride in water, the universal biological solvent, and ethanol, a common co-solvent in pharmaceutical formulations and a less polar protic alternative. By understanding the interplay of molecular forces that govern dissolution in these media, researchers can make informed predictions and strategic decisions in their development pipeline.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, lens through which to view solubility.[1][2] A more nuanced understanding requires an examination of the energetic balance between the solute-solute, solvent-solvent, and solute-solvent interactions. For an ionic compound like 3-Oxopyrazolidin-1-ium chloride, the dissolution process can be conceptualized as a two-step energetic consideration:

  • Lattice Energy: The energy required to overcome the electrostatic forces holding the 3-Oxopyrazolidin-1-ium cations and chloride anions together in the crystal lattice.[3][4]

  • Solvation (or Hydration) Energy: The energy released when the dissociated ions are stabilized by interactions with solvent molecules.[3][4]

Dissolution is energetically favorable when the solvation energy is comparable to or exceeds the lattice energy.[4]

The Role of the Solvent: Water vs. Ethanol

Water (H₂O):

  • High Polarity and Dielectric Constant: Water is an intensely polar molecule with a high dielectric constant. This property is exceptionally effective at shielding the electrostatic attraction between the cation and anion of the solute, thereby weakening the crystal lattice and facilitating dissociation.[3]

  • Extensive Hydrogen Bonding: Water can act as both a hydrogen bond donor and acceptor, forming strong hydrogen bonds with both the chloride anion and the polar functionalities of the 3-Oxopyrazolidin-1-ium cation (specifically the carbonyl group and the N-H protons). This extensive hydration network results in a significant release of hydration energy, strongly favoring dissolution.[3]

Ethanol (C₂H₅OH):

  • Moderate Polarity: Ethanol is also a polar protic solvent, but it is significantly less polar than water due to the presence of the nonpolar ethyl group (-CH₂CH₃).[5] Its lower dielectric constant means it is less efficient at overcoming the solute's lattice energy.

  • Hydrogen Bonding Capability: Like water, ethanol can form hydrogen bonds. However, the steric hindrance from the ethyl group and the lower density of hydrogen bonding sites per molecule result in a less extensive and energetically favorable solvation shell around the ions compared to water.

Prediction: Based on these principles, 3-Oxopyrazolidin-1-ium chloride is predicted to be significantly more soluble in water than in ethanol. The superior polarity and hydrogen-bonding capacity of water will lead to a more favorable net energy change for dissolution.

Experimental Determination of Thermodynamic Solubility

To move from theoretical prediction to empirical fact, a robust experimental protocol is essential. The "shake-flask" method is the gold standard for determining thermodynamic (equilibrium) solubility, representing the point at which the solution is saturated and in equilibrium with the undissolved solid.[6]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the concentration of a saturated solution of 3-Oxopyrazolidin-1-ium chloride in water and ethanol at a controlled temperature.

Materials:

  • 3-Oxopyrazolidin-1-ium chloride (crystalline solid)

  • Deionized water

  • Absolute ethanol

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pipettes

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Methodology:

  • Preparation:

    • Set the temperature of the orbital shaker to the desired value (e.g., 25°C or 37°C).

    • Label vials for each solvent (water and ethanol), ensuring at least triplicate measurements for statistical validity.

  • Addition of Solute and Solvent:

    • Add an excess amount of 3-Oxopyrazolidin-1-ium chloride to each vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation. A starting point could be 10-20 mg of solid.

    • Accurately pipette a fixed volume of the respective solvent (e.g., 2 mL) into each vial.

  • Equilibration:

    • Securely cap the vials and place them in the temperature-controlled orbital shaker.

    • Agitate the samples at a constant speed for a predetermined period. For many compounds, 24-48 hours is sufficient to reach equilibrium. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer increasing, which indicates that equilibrium has been achieved.

  • Sample Collection and Preparation:

    • Once equilibration is complete, remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes in a temperature-controlled environment to allow the excess solid to settle.

    • Carefully draw a sample from the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

  • Dilution and Analysis:

    • Accurately dilute the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

    • Analyze the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the compound's λ_max or HPLC-UV) to determine the concentration.

  • Calculation and Data Reporting:

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in standard units, such as mg/mL and mol/L.

Causality and Self-Validation in the Protocol
  • Why excess solid? The presence of undissolved solid is the only visual confirmation that the solution is truly saturated and in equilibrium.

  • Why temperature control? Solubility is temperature-dependent.[7][8] Maintaining a constant temperature is crucial for reproducibility and relevance to physiological or formulation conditions.

  • Why filtration? The presence of even microscopic solid particles in the sample will lead to a significant overestimation of the amount of dissolved solute.

  • Why check multiple time points? This validates that the system has reached thermodynamic equilibrium, ensuring the measurement is of true solubility, not a kinetic, time-dependent value.[6]

Data Presentation and Visualization

Quantitative data should be presented clearly to facilitate comparison and interpretation.

Table 1: Experimentally Determined Solubility of 3-Oxopyrazolidin-1-ium Chloride at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Water[Insert experimental value][Insert experimental value]
Ethanol[Insert experimental value][Insert experimental value]
Visualizing the Dissolution Process

The following diagrams illustrate the key molecular interactions underlying the dissolution process.

DissolutionProcess cluster_Solid Solid Crystal Lattice cluster_Solvent Solvent cluster_Solution Solution Lattice Cation-Anion (Strong Electrostatic Forces) Cation Solvated Cation Lattice->Cation Overcoming Lattice Energy (Dissociation) Anion Solvated Anion Lattice->Anion Overcoming Lattice Energy (Dissociation) Solvent Polar Solvent Molecules (e.g., Water) Solvent->Cation Release of Solvation Energy (Ion-Dipole Interactions) Solvent->Anion Release of Solvation Energy (Ion-Dipole Interactions)

Caption: Dissolution of an ionic compound in a polar solvent.

SolventComparison cluster_Water Solvation in Water (High Polarity) cluster_Ethanol Solvation in Ethanol (Lower Polarity) C_H2O Cation+ A_H2O Anion- W1 H₂O W1->C_H2O Strong Ion-Dipole W2 H₂O W2->C_H2O Strong Ion-Dipole W3 H₂O W3->C_H2O Strong Ion-Dipole W4 H₂O W4->A_H2O Strong H-Bonding W5 H₂O W5->A_H2O Strong H-Bonding W6 H₂O W6->A_H2O Strong H-Bonding C_EtOH Cation+ A_EtOH Anion- E1 EtOH E1->C_EtOH Weaker Ion-Dipole E2 EtOH E2->C_EtOH Weaker Ion-Dipole E3 EtOH E3->A_EtOH Weaker H-Bonding (Steric Hindrance)

Caption: Comparison of ion solvation in water vs. ethanol.

Conclusion

The solubility of 3-Oxopyrazolidin-1-ium chloride is fundamentally governed by the principles of intermolecular forces and thermodynamics. It is predicted to be substantially more soluble in water than in ethanol due to water's higher polarity and more effective hydrogen-bonding capabilities, which lead to a greater release of solvation energy. This guide provides the theoretical grounding and a detailed, validated experimental protocol necessary for researchers to empirically determine and confidently interpret the solubility of this compound. Accurate solubility data is indispensable for advancing drug development, enabling rational formulation design and predicting in vivo behavior.

References

  • Embibe. (n.d.). Ionic Compounds: Solubility - Lab Experiments. Retrieved from [Link]

  • Vedantu. (2024, July 2). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

  • Quora. (2017, September 25). If organic substances like ethanol, which are slightly polar, are soluble in water, then why are not ionic species like AgCl?. Retrieved from [Link]

  • A Tang of Science. (2022, October 24). Solubility Experiment. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding the Solubility of Ionic Compounds: A Deep Dive. Retrieved from [Link]

  • Dill, D. (2007, October 18). Solubility of ionic solids in water. Boston University. Retrieved from [Link]

  • Scribd. (n.d.). Title:-To Investigation of Solubility of Ionic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 20: Solubilities: An Investigation. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Acidity and pKa Determination of 3-Oxopyrazolidin-1-ium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its solubility, membrane permeability, and target binding affinity.[1][2][3] For drug development professionals and medicinal chemists, an accurate understanding of a compound's pKa is indispensable for rational drug design and optimization.[1][2] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the acidity and pKa values of 3-Oxopyrazolidin-1-ium chloride, a heterocyclic compound of interest in medicinal chemistry.[4] Given the absence of readily available experimental data for this specific molecule, this document serves as a first-principles guide, equipping researchers with the foundational knowledge and detailed methodologies required for its characterization. We will explore the structural basis of its acidity, present detailed protocols for experimental determination via potentiometric titration and UV-Vis spectrophotometry, and outline a robust workflow for computational pKa prediction.

Introduction to 3-Oxopyrazolidin-1-ium chloride and its Acidity

3-Oxopyrazolidin-1-ium chloride belongs to the pyrazolidinone class of heterocyclic compounds.[4][5] These structures are five-membered rings containing two adjacent nitrogen atoms and a carbonyl group. The "-1-ium" designation indicates that one of the nitrogen atoms is quaternized and bears a positive formal charge, existing as a salt with a chloride counter-ion. This permanent positive charge is a critical feature that significantly influences the molecule's electronic properties and, consequently, its acidity.

The acidity of this molecule is primarily attributed to the protons attached to nitrogen and carbon atoms. The key to understanding its pKa lies in identifying the most acidic proton(s) and the factors that stabilize the resulting conjugate base.

Key Structural Features Influencing Acidity:

  • Cationic Ring: The positively charged nitrogen atom (N1) acts as a powerful electron-withdrawing group via induction. This effect polarizes the bonds throughout the ring, increasing the acidity of nearby protons.

  • Amide Functionality: The molecule contains an amide-like structure (a carbonyl group adjacent to a nitrogen atom). The proton on the second nitrogen (N2) can exhibit acidic character. Upon deprotonation, the resulting negative charge can be stabilized by resonance with the adjacent carbonyl group.

  • α-Carbonyl Protons: The protons on the carbon atom adjacent to the carbonyl group (C4) are also potential acidic sites. Deprotonation at this position would form an enolate, where the negative charge is delocalized onto the electronegative oxygen atom, providing significant stabilization.[6]

Predicting which proton is the most acidic requires a careful balance of these inductive and resonance effects. While the N-H proton's acidity is enhanced by the cationic ring, the C-H protons at the α-position benefit from direct resonance stabilization involving the carbonyl oxygen. Experimental determination is therefore essential for an unambiguous assignment.

Theoretical Framework: Predicting Acidity

Before embarking on experimental work, a theoretical analysis can provide valuable hypotheses about the molecule's behavior. The stability of the conjugate base is the determining factor for the acidity of the parent molecule. A more stable conjugate base corresponds to a stronger acid (lower pKa).

  • Deprotonation at N2: Removal of the proton from the N2 position results in a neutral species. The resulting lone pair on N2 can participate in resonance with the C3-carbonyl group. This delocalization stabilizes the conjugate base. The inductive pull of the nearby N1 cation further enhances this stability.

  • Deprotonation at C4: Removal of a proton from the C4 position creates a carbanion. This carbanion is immediately adjacent to the carbonyl group, allowing for the formation of a highly stable enolate resonance structure where the negative charge resides on the oxygen atom.[6] This is typically a very strong stabilizing effect.

The relative pKa values for these sites will depend on the interplay of these factors. It is plausible that the molecule could have two distinct pKa values, one for the N-H proton and another for the C-H proton, though one will be significantly more acidic than the other.

Experimental Determination of pKa Values

For a definitive determination of pKa, experimental methods are the gold standard. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[2][7][8]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[1][8][9] A plot of pH versus the volume of titrant added generates a titration curve, and the pKa is determined from the inflection point or the half-equivalence point.[9]

This protocol is designed to ensure accuracy and reproducibility.

A. Materials and Instrumentation:

  • 3-Oxopyrazolidin-1-ium chloride (high purity, >98%)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized and carbonate-free

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining constant ionic strength)[9]

  • Calibrated pH meter with a combination glass electrode (calibration performed with standard buffers at pH 4, 7, and 10)[9]

  • Automated titrator or a magnetic stirrer and a precision burette

  • Reaction vessel (beaker)

  • Nitrogen gas source

B. Step-by-Step Experimental Workflow:

  • Preparation of Analyte Solution: Accurately weigh a sample of 3-Oxopyrazolidin-1-ium chloride and dissolve it in deionized water to prepare a solution with a concentration of approximately 1 mM.[1][9] Add KCl to the solution to achieve a final concentration of 0.15 M to maintain a constant ionic strength throughout the titration.[9]

  • System Inerting: Place the analyte solution in the reaction vessel and purge with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[9] Maintain a gentle nitrogen blanket over the solution during the experiment.

  • Initial pH Adjustment: If necessary, use the 0.1 M HCl solution to adjust the initial pH of the analyte solution to approximately 1.8-2.0.[1][9] This ensures that the molecule is fully protonated at the start of the titration.

  • Titration: Begin the titration by adding the standardized 0.1 M NaOH solution in small, precise increments. Continuously monitor and record the pH after each addition, ensuring the reading stabilizes (drift < 0.01 pH units per minute) before adding the next increment.[9]

  • Data Collection: Continue the titration until the pH reaches approximately 12-12.5 to ensure the complete titration curve is captured.[1][9]

  • Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results.[9]

C. Data Analysis:

  • Plot the recorded pH values against the volume of NaOH added.

  • Identify the equivalence point(s), which correspond to the steepest part of the curve (the inflection point). This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of titrant.

  • The pKa is equal to the pH at the half-equivalence point.[9] At this point, the concentrations of the acidic form and its conjugate base are equal.

  • Calculate the average pKa and the standard deviation from the replicate titrations.[9]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 1 mM Analyte Solution in 0.15 M KCl C Purge with N2 to remove CO2 A->C B Calibrate pH Meter (pH 4, 7, 10) D Adjust initial pH to ~2.0 with HCl C->D E Titrate with 0.1 M NaOH Record pH vs. Volume D->E F Plot pH vs. Volume E->F G Determine Equivalence Point (Inflection) F->G H Calculate pKa (pH at 1/2 Equivalence Point) G->H I Repeat 3x & Average H->I

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore and can be used with lower concentrations than required for potentiometry.[8] It relies on the principle that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.[10][11] By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated from which the pKa is derived.[7]

A. Materials and Instrumentation:

  • 3-Oxopyrazolidin-1-ium chloride

  • A series of buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa.

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pH meter

B. Step-by-Step Experimental Workflow:

  • Determine Optimal Wavelengths: Record the UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 1) and a highly basic solution (e.g., pH 12). Identify the wavelengths (λ) where the difference in absorbance between the two forms is maximal.

  • Prepare Sample Solutions: Prepare a series of solutions by dissolving a constant, known concentration of the analyte in each of the buffer solutions covering the desired pH range. The final concentration should yield an absorbance in the optimal range of the spectrophotometer (typically 0.3-1.0).[12]

  • Measure Absorbance: For each solution, measure and record the pH accurately. Then, measure the absorbance at the predetermined optimal wavelength(s).

  • Replication: Prepare and measure each pH point in triplicate to ensure data quality.

C. Data Analysis:

  • Plot the measured absorbance against the measured pH. The data should form a sigmoidal curve.

  • The pKa is the pH value at the inflection point of this curve.[7][12] This corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbance values.

  • Alternatively, the Henderson-Hasselbalch equation can be rearranged into a linear form: log[(A - A_I)/(A_M - A)] = pH - pKa, where A is the absorbance at a given pH, A_I is the absorbance of the ionized species, and A_M is the absorbance of the unionized species. A plot of log[(A - A_I)/(A_M - A)] versus pH yields a straight line with a y-intercept equal to -pKa.[12]

UV_Vis_Analysis A Measure Absorbance (A) at various known pH values B Plot A vs. pH A->B C Generate Sigmoid Curve B->C D Identify A_min and A_max (plateaus of the curve) C->D E Find pH at Inflection Point (A = (A_min + A_max) / 2) D->E F Result: pKa = pH at Inflection E->F

Caption: Data analysis pathway for spectrophotometric pKa determination.

Computational Prediction of pKa

In parallel with experimental work, computational chemistry offers a powerful tool for predicting pKa values directly from a molecule's structure.[13] Density Functional Theory (DFT) combined with a continuum solvation model is a common and effective approach.[14][15]

The pKa is calculated from the Gibbs free energy of the deprotonation reaction in solution (ΔG°_aq).

HA ⇌ A⁻ + H⁺

The workflow involves calculating the free energies of the protonated (HA) and deprotonated (A⁻) species.

A. Software and Methods:

  • Quantum Chemistry Software: A package capable of DFT calculations, such as ORCA (free) or Gaussian.[16]

  • Functional/Basis Set: A combination known for good accuracy with organic molecules, such as M06-2X/6-311+G(d,p).[14]

  • Solvation Model: An implicit continuum model like SMD (Solvation Model based on Density) to simulate the aqueous environment.[14]

B. Step-by-Step Computational Protocol:

  • Structure Preparation: Build the 3D structures of the protonated species (HA, the 3-Oxopyrazolidin-1-ium cation) and its potential conjugate bases (A⁻, deprotonated at N2 and C4).

  • Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each species in the gas phase to find the lowest energy conformation and obtain the gas-phase free energy (G°_gas).

  • Aqueous-Phase Optimization: Using the optimized gas-phase structures as a starting point, perform another geometry optimization and frequency calculation for each species in the simulated aqueous environment using the SMD model. This yields the aqueous-phase free energy (G°_aq). The "adiabatic" scheme, which involves optimization in both phases, generally provides more accurate results.[14]

  • Calculate ΔG°_aq: Compute the free energy change of the deprotonation reaction in solution: ΔG°_aq(reaction) = G°_aq(A⁻) + G°_aq(H⁺) - G°_aq(HA) The value for G°_aq(H⁺), the free energy of a solvated proton, is a well-established literature value and is crucial for accuracy.[15]

  • Calculate pKa: Convert the free energy change to a pKa value using the equation: pKa = ΔG°_aq / (2.303 * RT) where R is the gas constant and T is the temperature (298.15 K).

C. Validation and Refinement:

  • The accuracy of computational methods can be improved by applying a linear correction based on a set of known compounds with similar functional groups.[14]

  • It is crucial to calculate the pKa for all potential deprotonation sites. The site that yields the lowest pKa value is the most acidic. Getting accurate pKa values from DFT can be challenging, with errors of ±1 pKa unit being a common goal.[16]

DFT_pKa_Workflow cluster_structures Structure Input cluster_calc DFT Calculations (with SMD Solvation) cluster_analysis Analysis & Prediction HA Protonated Species (HA) Opt_HA Geometry Optimization & Frequency Calculation for HA HA->Opt_HA A_minus Conjugate Base (A⁻) Opt_A Geometry Optimization & Frequency Calculation for A⁻ A_minus->Opt_A G_HA Obtain G°aq(HA) Opt_HA->G_HA G_A Obtain G°aq(A⁻) Opt_A->G_A Delta_G Calculate ΔG°aq = G°aq(A⁻) + G°aq(H⁺) - G°aq(HA) G_HA->Delta_G G_A->Delta_G G_H Use Literature G°aq(H⁺) G_H->Delta_G pKa_calc Calculate pKa = ΔG°aq / (2.303 * RT) Delta_G->pKa_calc

Caption: Workflow for pKa prediction using DFT calculations.

Summary of Findings and Data Presentation

Since no pre-existing experimental data for 3-Oxopyrazolidin-1-ium chloride is available, this section provides a template for how the determined and predicted values should be structured for clear comparison and reporting.

Parameter Potentiometric Titration UV-Vis Spectrophotometry Computational (DFT)
Most Acidic Site To be determinedTo be determinedPredicted (N-H or C-H)
pKa Value Mean ± SD (n=3)Mean ± SD (n=3)Predicted Value
Notes High precision methodRequires UV chromophoreProvides structural insight

Conclusion

This technical guide has outlined a comprehensive, multi-faceted approach to determining the acidity and pKa of 3-Oxopyrazolidin-1-ium chloride. By integrating theoretical analysis with robust experimental protocols and modern computational methods, researchers can confidently characterize this important physicochemical property. The detailed, self-validating workflows for potentiometric titration and UV-Vis spectrophotometry provide a clear path to generating high-quality, reproducible data. The computational workflow further enables a deeper mechanistic understanding of the structural factors governing acidity. For drug development professionals, applying these methodologies is a critical step in building a complete physicochemical profile, enabling more informed decisions in the optimization of lead compounds and the development of effective therapeutics.

References

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Kadam, S. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved from [Link]

  • LibreTexts Chemistry. (2014, August 29). 7.9: How Delocalized Electrons Affect pKa Values. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa | MCC Organic Chemistry. Retrieved from [Link]

  • MDPI. (2017, December 21). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of important pyrazolidinones. Retrieved from [Link]

  • Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules. Retrieved from [Link]

  • Schrödinger. (n.d.). Macro-pKa. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Titrations without the additions: The efficient determination of pKa values using NMR imaging techniques. Retrieved from [Link]

  • YouTube. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Retrieved from [Link]

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Technical Guide: Stability Profiling & Handling of Pyrazolidin-3-one Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazolidin-3-one hydrochloride (PZ-HCl ) is a cyclic hydrazide primarily utilized as a pharmaceutical intermediate and, historically, as a core scaffold for radical-scavenging antioxidants (analogous to Phenidone). While the hydrochloride salt confers solid-state stability, the molecule exhibits significant lability in solution.

This guide details the "Stability Cliff" of PZ-HCl: the compound is kinetically stable only within a narrow acidic window (pH 1.5 – 4.0). Outside this range, it undergoes rapid oxidative dehydrogenation (pH > 6) or hydrolytic ring opening (extreme pH). This document provides the mechanistic basis for these instabilities and actionable protocols for their mitigation during drug development workflows.

Physicochemical Profile & Structural Vulnerabilities

To understand the stability of PZ-HCl, one must analyze its functional groups. The molecule consists of a 5-membered lactam ring containing a hydrazine moiety (-NH-NH-).

PropertyValue / CharacteristicImplication for Stability
CAS Number 1752-88-1Unique Identifier
Structure Cyclic Hydrazide (Lactam)Prone to hydrolysis (ring opening) and oxidation.
pKa (approx) ~2.5 (Conjugate Acid)The N1 nitrogen is basic. In the HCl salt, this is protonated (

), blocking oxidation.
Solubility High (Water, MeOH)Polar nature requires specific HPLC methods (HILIC/Aq-C18).
Redox Potential Low (Easily Oxidized)Acts as a reducing agent; highly sensitive to dissolved oxygen and transition metals (

,

).
The "Proton Switch" Mechanism

The stability of PZ-HCl is governed by the protonation state of the N1 nitrogen.

  • Protonated (Salt Form, pH < 3): The positive charge on N1 withdraws electron density, making the N-N bond resistant to homolytic cleavage and radical formation.

  • Deprotonated (Free Base, pH > 5): The lone pair on N1 becomes available, significantly lowering the oxidation potential. This facilitates the formation of a radical cation, leading to rapid dehydrogenation.

Degradation Mechanisms

PZ-HCl degrades via two distinct, competing pathways depending on solution conditions.

A. Oxidative Dehydrogenation (Dominant at pH > 5)

This is the primary failure mode. In the presence of oxygen or metal ions, the pyrazolidine ring oxidizes to the corresponding 3-pyrazolinone (unsaturated).

  • Mechanism: Single Electron Transfer (SET) creates a radical intermediate, followed by proton loss.

  • Catalysts: Trace metals (

    
    ) accelerate this by orders of magnitude.
    
B. Hydrolytic Ring Opening (Dominant at extreme pH)

Under strong acidic (< pH 0) or alkaline (> pH 10) conditions, the lactam bond hydrolyzes.

  • Product: 3-hydrazinopropanoic acid.[1]

  • Kinetics: Generally slower than oxidation but relevant for long-term storage in aqueous buffers.

Visualization: Degradation Pathways

The following diagram maps the kinetic fate of PZ-HCl in solution.

DegradationPathway PZ_HCl Pyrazolidin-3-one HCl (Stable Salt) FreeBase Free Base (Reactive Species) PZ_HCl->FreeBase pH > 4.0 Deprotonation HydrolysisProd 3-Hydrazinopropanoic Acid (Ring Open) PZ_HCl->HydrolysisProd Strong Acid Hydrolysis FreeBase->PZ_HCl pH < 3.0 Radical Radical Intermediate (N-centered) FreeBase->Radical O2 / Metal Ions -e- FreeBase->HydrolysisProd Strong Base Hydrolysis Pyrazolinone 3-Pyrazolinone (Oxidation Product) Radical->Pyrazolinone -H+ -e-

Figure 1: Mechanistic pathway showing the divergence between pH-dependent deprotonation (leading to oxidation) and hydrolysis.

Forced Degradation & Stability Profiling Protocols

To validate the stability of PZ-HCl in your specific matrix, you must perform stress testing. Do not rely on generic protocols; the reducing nature of this compound requires specific controls.

Experimental Design (ICH Q1A-Aligned)
Stress ConditionProtocol Specifics for PZ-HClTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 24h< 10% (Expect stability)
Base Hydrolysis 0.1 N NaOH, Ambient, 4h> 20% (Rapid ring opening/oxidation)
Oxidation 0.3%

, Ambient, 1h
Critical: Will degrade instantly. Use dilute peroxide to capture intermediates.
Metal Catalysis Spike with 5 ppm

Simulates stainless steel manufacturing contact.
Photostability ICH Q1B (1.2M lux hours)Moderate sensitivity (protect from light).
Step-by-Step Stress Testing Workflow
  • Preparation: Dissolve PZ-HCl to 1 mg/mL in degassed water.

  • Baseline Control: Inject immediately (T=0).

  • Stressing: Apply conditions listed above.

  • Quenching:

    • For Oxidative samples: Add ascorbic acid or sodium metabisulfite immediately to stop reaction.

    • For Base samples: Neutralize with dilute HCl to pH 3.0.

  • Analysis: Analyze via the HPLC method defined in Section 5.

Analytical Strategy (HPLC-UV/MS)

Critical Warning: PZ-HCl is a small, polar molecule (LogP < 0). It will elute in the void volume of standard C18 columns, making quantification impossible. You must use HILIC or a specialized aqueous-stable column.

Recommended Method: HILIC Mode
  • Column: Zorbax HILIC Plus or Waters XBridge Amide (3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Isocratic Mode: 90% B / 10% A (High organic required for HILIC retention).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond) and 240 nm (Oxidation product).

  • Mass Spec: ESI Positive Mode (Target M+H = 101.1 Da for parent).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample Prep (Dissolve in 90% ACN) Filter Filter (0.2 µm PTFE) Sample->Filter HILIC HILIC Separation (Retain Polar Amine) Filter->HILIC Detect Dual Detection UV (210nm) + MS HILIC->Detect Data Data Analysis (Purity/Degradants) Detect->Data

Figure 2: Analytical workflow emphasizing HILIC separation to retain the polar PZ-HCl salt.

Handling & Formulation Guidelines

To maintain the integrity of Pyrazolidin-3-one Hydrochloride in solution during research or manufacturing, adhere to these "Golden Rules":

  • pH Control is Non-Negotiable: Maintain solution pH between 2.0 and 4.0 .

    • Why: This keeps the hydrazide protonated (

      
      ), preventing the electron transfer required for oxidation.
      
  • Chelation: Always include 0.1 mM EDTA or DTPA in buffers.

    • Why: Scavenges trace transition metals (

      
      ) that catalyze the radical oxidation pathway.
      
  • Deoxygenation: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to dissolution.

    • Why: Dissolved oxygen is the primary reactant for degradation.

  • Avoid Phosphate Buffers: In the presence of metals, phosphates can sometimes facilitate specific oxidation pathways or precipitation; Citrate or Acetate buffers are preferred for this pH range.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] [Link]

  • Canadian Science Publishing. Oxidative fragmentation of 3-pyrazolidinones to olefins. (Mechanism of pyrazolidinone oxidation).[3] [Link]

  • National Institutes of Health (NIH). Hydrolytic Stability of Hydrazones and Oximes.[4] (Kinetics of hydrazide/hydrazone hydrolysis). [Link]

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The Ascendant Therapeutic Potential of 3-Oxopyrazolidin-1-ium Chloride Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolidinone scaffold has long been a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with diverse pharmacological activities. Among its various modifications, the quaternization of the pyrazolidine nitrogen to form 3-Oxopyrazolidin-1-ium chloride derivatives represents a promising, albeit less explored, frontier in drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this emerging class of compounds. By integrating established knowledge of pyrazolidinone chemistry with the anticipated impact of the ium salt formation, this document serves as an in-depth resource for researchers seeking to harness the therapeutic potential of these novel chemical entities. We will delve into their significant antimicrobial and anticancer properties, supported by quantitative data from closely related analogs, and provide detailed experimental protocols for their biological evaluation.

Introduction: The Pyrazolidinone Core and the Significance of the Ium Chloride Moiety

Pyrazolidinone derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. This structural motif has been identified as a key pharmacophore in numerous biologically active molecules, demonstrating a wide array of therapeutic applications including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][3][4] The formation of a 3-Oxopyrazolidin-1-ium chloride derivative involves the quaternization of one of the ring nitrogen atoms, resulting in a positively charged heterocyclic system with a chloride counter-ion. This modification is not merely a superficial structural change; it is anticipated to significantly influence the compound's physicochemical properties and, consequently, its biological activity.

The introduction of a permanent positive charge can enhance the molecule's interaction with negatively charged biological targets, such as bacterial cell membranes or specific amino acid residues within enzyme active sites. Furthermore, the chloride salt form generally imparts greater water solubility compared to the neutral parent compound, a critical attribute for bioavailability and formulation development.[5] This guide will explore the synthesis of these unique salts and extrapolate their potential biological activities based on robust data from their parent 3-oxopyrazolidinone and pyrazoline analogs.

Synthesis and Characterization

The synthesis of 3-Oxopyrazolidin-1-ium chloride derivatives is a multi-step process that begins with the construction of the core pyrazolidinone ring, followed by quaternization.

Synthesis of the 3-Oxopyrazolidinone Core

A common and versatile method for synthesizing the 3-oxopyrazolidinone core involves the cyclization of a suitable hydrazone precursor.[6] This process is outlined in the workflow below:

start Start: Substituted Hydrazone base_treatment Base Treatment (e.g., NaH, K2CO3) start->base_treatment Deprotonation cyclization Intramolecular Cyclization base_treatment->cyclization Formation of Nucleophile product 3-Oxopyrazolidinone Core cyclization->product

Caption: General workflow for the synthesis of the 3-Oxopyrazolidinone core.

Step-by-Step Protocol:

  • Hydrazone Formation: React a substituted hydrazine with an α,β-unsaturated ester or a related carbonyl compound to form the corresponding hydrazone.

  • Cyclization: Treat the synthesized hydrazone with a suitable base (e.g., sodium hydride, potassium carbonate) in an appropriate solvent (e.g., THF, DMF). The base facilitates the deprotonation of the N-H proton, creating a nucleophile that attacks the carbonyl carbon, leading to intramolecular cyclization.

  • Work-up and Purification: Following the completion of the reaction (monitored by TLC), the reaction mixture is quenched, and the product is extracted. The crude product is then purified using column chromatography to yield the 3-oxopyrazolidinone derivative.

Quaternization to 3-Oxopyrazolidin-1-ium Chloride

The final step involves the quaternization of the N-1 nitrogen of the pyrazolidinone ring.

start 3-Oxopyrazolidinone Core alkylation Reaction with Alkyl Chloride (e.g., CH3Cl, C2H5Cl) start->alkylation N-Alkylation product 3-Oxopyrazolidin-1-ium Chloride alkylation->product

Caption: General workflow for the quaternization to form the ium chloride salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified 3-oxopyrazolidinone derivative in a suitable polar aprotic solvent (e.g., acetonitrile, acetone).

  • Alkylation: Add an appropriate alkyl chloride (e.g., methyl chloride, ethyl chloride) to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Precipitation and Isolation: As the reaction proceeds, the 3-Oxopyrazolidin-1-ium chloride salt, being less soluble in the organic solvent, will precipitate out. The solid product is then collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Characterization of the final product is achieved through standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm the structure and purity.

Biological Activities and Mechanistic Insights

While specific data on 3-Oxopyrazolidin-1-ium chloride derivatives is emerging, the extensive research on the parent pyrazolidinone and pyrazoline scaffolds provides a strong foundation for predicting their biological potential.

Antimicrobial Activity

Pyrazolidinone and pyrazoline derivatives have consistently demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[7][8][9][10][11] The introduction of a cationic center in the 3-Oxopyrazolidin-1-ium chloride structure is hypothesized to enhance this activity through improved electrostatic interactions with the negatively charged components of microbial cell walls and membranes.

Mechanism of Action: A key antibacterial mechanism for some 3-oxopyrazolidinone derivatives is the inhibition of MurA, an essential enzyme in the cytoplasmic steps of peptidoglycan synthesis.[3] Peptidoglycan is a vital component of the bacterial cell wall, and its inhibition leads to cell lysis and death.

compound 3-Oxopyrazolidin-1-ium Chloride Derivative murA MurA Enzyme compound->murA Inhibition peptidoglycan Peptidoglycan Synthesis murA->peptidoglycan Catalyzes cell_wall Bacterial Cell Wall Integrity peptidoglycan->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis Disruption leads to compound 3-Oxopyrazolidin-1-ium Chloride Derivative cell_cycle Cell Cycle Progression compound->cell_cycle Induces Arrest g0_g1 G0/G1 Phase cell_cycle->g0_g1 Blocked at proliferation Cancer Cell Proliferation g0_g1->proliferation Inhibition of apoptosis Apoptosis proliferation->apoptosis Leads to

Caption: Proposed mechanism of anticancer action via cell cycle arrest.

Quantitative Data from Related Compounds:

The following table presents the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) values for related pyrazolone and oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines.

Compound ClassCancer Cell LineIC50 / CC50 (µM)Reference
1,3-Diarylpyrazolone (P7)A549 (Lung)Not specified, but high activity[12]
1,3-Diarylpyrazolone (P7)NCI-H522 (Lung)Not specified, but high activity[12]
Oxazolo[5,4-d]pyrimidine (3g)HT29 (Colon)58.4[13]
3-Oxopyrazolidin-4-carboxamide (21)MurA Enzyme9.8[3]
3-Oxopyrazolidin-4-carboxamide (31)MurA Enzyme10.2[3]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel 3-Oxopyrazolidin-1-ium chloride derivatives, standardized and robust experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

start Prepare Serial Dilutions of Test Compound inoculate Inoculate with Standardized Microbial Suspension start->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate read_results Visually Inspect for Microbial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Visible Growth) read_results->determine_mic

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the 3-Oxopyrazolidin-1-ium chloride derivative in a suitable solvent (e.g., sterile deionized water or DMSO) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

start Seed Cancer Cells in a 96-well Plate treat Treat Cells with Various Concentrations of Test Compound start->treat incubate Incubate for a Defined Period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT Reagent to Each Well incubate->add_mtt incubate_formazan Incubate to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the MTT Assay to determine in vitro cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed a known number of cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 3-Oxopyrazolidin-1-ium chloride derivative in cell culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for a predetermined period (typically 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 3-Oxopyrazolidin-1-ium chloride scaffold represents a compelling area for further exploration in medicinal chemistry. The inherent biological activities of the parent pyrazolidinone core, coupled with the anticipated benefits of the ium chloride moiety, position these derivatives as promising candidates for the development of novel antimicrobial and anticancer agents. Future research should focus on the synthesis of a diverse library of these compounds with various substitutions on the pyrazolidinone ring to establish a clear structure-activity relationship. In-depth mechanistic studies will be crucial to elucidate their precise modes of action and identify specific molecular targets. Furthermore, evaluation of their pharmacokinetic and toxicological profiles will be essential for their progression as potential therapeutic agents. The information and protocols provided in this guide offer a solid foundation for researchers to embark on this exciting avenue of drug discovery.

References

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The Ascendancy of 3-Pyrazolidinone Salts: A Technical Guide to Their History, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Heterocyclic Workhorse

In the vast and ever-evolving landscape of organic synthesis, certain molecular scaffolds emerge as exceptionally versatile and enabling. The 3-pyrazolidinone core, a five-membered heterocyclic system containing two adjacent nitrogen atoms, represents one such privileged structure. While the parent ring system has been known for over a century, the strategic conversion of 3-pyrazolidinones into their salt forms has unlocked a new dimension of utility, enhancing their physical properties and broadening their applicability. This guide provides an in-depth exploration of the history, discovery, and synthetic applications of 3-pyrazolidinone salts, offering valuable insights for researchers, chemists, and professionals in drug development. We will delve into the causality behind experimental designs, present detailed protocols, and illuminate the mechanistic underpinnings of their reactivity, providing a comprehensive resource grounded in scientific literature.

I. A Historical Perspective: From Obscurity to Ubiquity

The journey of 3-pyrazolidinones from academic curiosity to indispensable tool is a testament to the cumulative nature of chemical research. While early reports of pyrazolidine derivatives appeared in the late 19th and early 20th centuries, their synthetic potential remained largely untapped. It was not until the mid-20th century that interest in this heterocyclic family burgeoned, driven by the discovery of their utility in various industrial and pharmaceutical contexts.

A pivotal moment in the history of 3-pyrazolidinones was the discovery of the photographic developing properties of 1-phenyl-3-pyrazolidinone, famously known as Phenidone. This discovery in the 1940s catalyzed a surge in research aimed at synthesizing and derivatizing the 3-pyrazolidinone core. However, the limited solubility and stability of Phenidone and its analogues in aqueous developer solutions presented a significant practical challenge.

This limitation spurred the next crucial development: the synthesis of 3-pyrazolidinone salts . Researchers found that by protonating the pyrazolidinone ring or by creating derivatives with ionizable groups, they could dramatically improve the aqueous solubility and stability of these compounds. A key patent from this era describes the preparation of novel salts of protected pyrazolidinone compounds that are readily soluble in water and exhibit high activity as photographic developing agents. This innovation not only solved a practical problem in the photographic industry but also paved the way for the broader exploration of 3-pyrazolidinone salts in other domains of organic synthesis and materials science.

II. The Synthetic Cornerstone: Preparation of 3-Pyrazolidinone Salts

The synthesis of 3-pyrazolidinone salts is predicated on the initial formation of the parent 3-pyrazolidinone ring. The most common and direct method for constructing this heterocyclic core is the condensation of an α,β-unsaturated ester with hydrazine or a substituted hydrazine.

General Synthesis of the 3-Pyrazolidinone Core

The fundamental reaction involves a Michael addition of hydrazine to the β-carbon of the unsaturated ester, followed by an intramolecular cyclization to afford the 3-pyrazolidinone ring. The choice of hydrazine (unsubstituted, monosubstituted, or disubstituted) and the α,β-unsaturated ester allows for the introduction of various substituents on the pyrazolidinone ring, providing a modular approach to a diverse library of compounds.

Experimental Protocol: Synthesis of 1-Phenyl-3-pyrazolidinone (Phenidone)

  • Reaction Setup: To a solution of ethyl acrylate in ethanol, add phenylhydrazine in a 1:1 molar ratio.

  • Reflux: Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: Upon completion of the initial addition, add a catalytic amount of a base, such as sodium ethoxide, to facilitate the intramolecular cyclization. Continue to reflux for an additional 2-4 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 1-phenyl-3-pyrazolidinone.

Formation of 3-Pyrazolidinone Salts: Enhancing Physicochemical Properties

The conversion of a 3-pyrazolidinone to its salt form is a straightforward acid-base reaction. The specific choice of acid allows for the preparation of a variety of salts with tailored properties. For instance, the use of an organic acid like p-toluenesulfonic acid can yield a salt that is highly soluble in organic solvents, while the use of a mineral acid like hydrochloric acid will produce a water-soluble hydrochloride salt.

Experimental Protocol: Preparation of a 3-Pyrazolidinone Tosylate Salt

  • Dissolution: Dissolve 2-morpholino-methyl-1-phenyl pyrazolidinone (1.0 eq) in acetone.

  • Acid Addition: To this solution, add p-toluenesulfonic acid monohydrate (1.0 eq).

  • Reaction and Precipitation: Heat the solution under reflux for a short period (e.g., 5 minutes) and then cool in an ice bath. The desired tosylate salt will precipitate out of the solution.

  • Isolation: Filter the crystalline solid, wash with a small amount of cold ether, and dry under vacuum to obtain the pure 3-pyrazolidinone tosylate salt.

The rationale for converting 3-pyrazolidinones to their salt forms is multifaceted. The primary advantages include:

  • Enhanced Solubility: Salts are generally more soluble in aqueous and polar protic solvents compared to their neutral counterparts. This is a critical factor in applications such as photographic developers and pharmaceutical formulations.

  • Improved Stability: The salt form can protect the 3-pyrazolidinone from oxidative degradation, extending its shelf life and ensuring consistent performance.

  • Modified Reactivity: The protonation of the pyrazolidinone ring can alter its electronic properties, potentially influencing its reactivity in subsequent synthetic transformations.

  • Crystallinity and Handling: Salts often exhibit better crystallinity, which facilitates their purification and handling as solid materials.

The following table summarizes the solubility of 1-phenyl-3-pyrazolidinone and a representative salt derivative in a developer solution, highlighting the significant impact of salt formation.

CompoundSolubility in Developer Solution (g/L)
1-Phenyl-3-pyrazolidinone11.0
4-Dimethylaminomethyl-1-phenylpyrazolidin-3-one32.0

Data sourced from US Patent 4,074,051.

III. Applications in Modern Organic Synthesis

While the historical impetus for the development of 3-pyrazolidinone salts was their application in photography, their utility has expanded into various areas of modern organic synthesis, including medicinal chemistry and catalysis.

As Chiral Auxiliaries and Scaffolds

The inherent chirality of substituted 3-pyrazolidinones, which can be readily prepared from chiral starting materials, makes them valuable as chiral auxiliaries in asymmetric synthesis. The rigid, bicyclic systems that can be formed from 3-pyrazolidinones provide a well-defined stereochemical environment for controlling the facial selectivity of reactions on appended substrates.

In Medicinal Chemistry

The 3-pyrazolidinone scaffold is a recognized pharmacophore present in a number of biologically active compounds. Derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The ability to prepare highly soluble and stable salt forms of these derivatives is of paramount importance for their formulation into effective drug products.

In Catalysis

Recent research has explored the use of 3-pyrazolidinone derivatives as ligands for transition metal catalysts. The nitrogen atoms in the pyrazolidinone ring can coordinate to metal centers, and the modular synthesis of these heterocycles allows for the fine-tuning of the steric and electronic properties of the resulting ligands.

IV. Mechanistic Insights

The reactivity of 3-pyrazolidinone salts in organic synthesis is governed by the electronic nature of the heterocyclic ring. Protonation of the ring nitrogen atoms can influence the nucleophilicity and basicity of the molecule. For instance, in reactions where the 3-pyrazolidinone acts as a nucleophile, the salt formation would be expected to decrease its reactivity. Conversely, in reactions where the 3-pyrazolidinone derivative acts as a leaving group or is involved in a catalytic cycle, the electronic modulation afforded by salt formation can be advantageous.

Below is a conceptual workflow for the synthesis and application of 3-pyrazolidinone salts, illustrating the key transformations and their rationale.

G cluster_salt_formation Salt Formation cluster_applications Applications start α,β-Unsaturated Ester + Hydrazine reaction1 Michael Addition & Intramolecular Cyclization start->reaction1 Heat, Base Catalyst product1 3-Pyrazolidinone Core reaction1->product1 product1_input 3-Pyrazolidinone Core reaction2 Acid-Base Reaction product1_input->reaction2 acid Acid (e.g., HX) acid->reaction2 product2 3-Pyrazolidinone Salt reaction2->product2 product2_input 3-Pyrazolidinone Salt app1 Photographic Developers product2_input->app1 Enhanced Solubility & Stability app2 Pharmaceutical Formulations product2_input->app2 Improved Bioavailability app3 Chiral Auxiliaries product2_input->app3 Stereocontrol app4 Ligands in Catalysis product2_input->app4 Metal Coordination

Synthetic Workflow for 3-Pyrazolidinone Salts.

V. Future Outlook and Conclusion

The chemistry of 3-pyrazolidinone salts has evolved significantly from its origins in the photographic industry. The fundamental principles of enhancing solubility and stability through salt formation remain highly relevant today, particularly in the fields of medicinal chemistry and materials science. The continued development of novel synthetic methods for the construction and derivatization of the 3-pyrazolidinone core, coupled with a deeper understanding of their mechanistic behavior, will undoubtedly lead to the discovery of new and valuable applications for this versatile class of compounds. For researchers and developers, a thorough understanding of the history and synthetic logic behind 3-pyrazolidinone salts provides a powerful toolkit for innovation.

References

  • Grošelj, U., & Svete, J. (2015). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. ARKIVOC, 2015(6), 175-205. [Link]

  • Grošelj, U., & Svete, J. (2015). Recent advances in the synthesis of polysubstituted 3- pyrazolidinones. Arkivoc, 2015(6), 175-205. [Link]

  • Process for synthesis of pyrazolidinone compounds. (2021).
  • 3-pyrazolidinone salts. (1988).
  • Process of preparing 3-pyrazolidones. (1956).
  • Grošelj, U., & Svete, J. (2015). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. SciSpace. [Link]

  • 3-Pyrazolidinone derivatives. (1978).
  • 3-PYRAZOLIDINONE AND PYRAZOLIDINE. (1975).
  • The Role of 1-Phenyl-3-pyrazolidinone in Modern Chemical Synthesis. (2026). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. (2025). Bentham Science. [Link]

  • A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. (2025). ResearchGate. [Link]

  • New process of preparation of pyrazolidine: synthesis, extraction and flow-sheet. (2017). MATEC Web of Conferences. [Link]

  • Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSciMed Central. [Link]

  • Hu, Y., et al. (2021). Synthesis of Pyrazolo[1,2‐a]cinnolines via Rhodium(III)‐Catalyzed [4+2] Annulation Reactions of Pyrazolidinones with Sulfoxonium Ylides. Advanced Synthesis & Catalysis. [Link]

  • Pyrazolidine synthesis. Organic Chemistry Portal. [Link]

Methodological & Application

Application Notes and Protocols: Synthesis of Azomethine Imines from 3-Oxopyrazolidin-1-ium Chloride for 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Azomethine Imines in Heterocyclic Chemistry

Azomethine imines are highly valuable 1,3-dipoles in organic synthesis, serving as versatile building blocks for the construction of a wide array of nitrogen-containing heterocyclic compounds through [3+2] cycloaddition reactions.[1][2] These reactions, a cornerstone of heterocyclic chemistry, provide a powerful and atom-economical route to pyrazolidines and other dinitrogenated systems, many of which are scaffolds in pharmaceuticals and agrochemicals.[3][4] Among the various precursors for azomethine imines, cyclic derivatives often offer enhanced stability and reactivity. Specifically, N-alkylidene-3-oxo-pyrazolidinium ylides, a class of cyclic azomethine imines, are popular, stable, and often isolable dipoles.[2][3] This application note details the synthesis of these valuable intermediates starting from 3-Oxopyrazolidin-1-ium chloride and their subsequent application in 1,3-dipolar cycloaddition reactions.

Mechanistic Insight: From Pyrazolidinium Salt to Reactive 1,3-Dipole

The generation of an azomethine imine from a 3-Oxopyrazolidin-1-ium chloride precursor is a straightforward acid-base reaction. The pyrazolidinium chloride salt is typically formed by the condensation of a pyrazolidin-3-one with an aldehyde in the presence of a proton source, such as hydrogen chloride. This salt serves as a stable, isolable precursor to the reactive azomethine imine (ylide). The subsequent treatment with a non-nucleophilic base facilitates the deprotonation at the nitrogen atom, yielding the desired 1,3-dipole.

The generated azomethine imine is an "aza-allyl type" 1,3-dipole and readily participates in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes.[2][5] This reaction is a concerted, pericyclic process that leads to the formation of a five-membered heterocyclic ring.[6] The regioselectivity and stereoselectivity of the cycloaddition are influenced by both steric and electronic factors of the dipole and the dipolarophile.[6]

Below is a workflow diagram illustrating the generation of the azomethine imine and its subsequent cycloaddition reaction.

G cluster_0 Generation of Azomethine Imine cluster_1 1,3-Dipolar Cycloaddition 3-Oxopyrazolidin-1-ium_chloride 3-Oxopyrazolidin-1-ium chloride Azomethine_imine Azomethine Imine (1,3-Dipole) 3-Oxopyrazolidin-1-ium_chloride->Azomethine_imine Deprotonation Base Base (e.g., Triethylamine) Base->Azomethine_imine Azomethine_imine_2 Azomethine Imine (1,3-Dipole) Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Cycloadduct Pyrazolidine Derivative (Cycloadduct) Dipolarophile->Cycloadduct Azomethine_imine_2->Cycloadduct [3+2] Cycloaddition

Caption: Workflow for azomethine imine synthesis and cycloaddition.

Experimental Protocols

Part 1: Synthesis of N-Alkylidene-3-oxopyrazolidinium-2-ide (Azomethine Imine) from 3-Oxopyrazolidin-1-ium chloride

This protocol describes the generation of the azomethine imine from a pre-formed 3-Oxopyrazolidin-1-ium chloride salt.

Materials:

Reagent/SolventGradeSupplier
3-Oxopyrazolidin-1-ium chloride derivativeSynthesis GradeVaries
Triethylamine (Et3N)AnhydrousStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeStandard Supplier

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen or Argon inlet

  • Syringes for liquid transfer

  • Rotary evaporator

  • Standard glassware for workup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the 3-Oxopyrazolidin-1-ium chloride derivative (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve or suspend the salt (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise to the stirred suspension/solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Upon completion, the triethylammonium chloride salt will precipitate. Filter the mixture to remove the salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude azomethine imine.

  • The crude product can often be used directly in the subsequent cycloaddition step. If necessary, purification can be achieved by recrystallization or column chromatography.

Part 2: [3+2] Cycloaddition of Azomethine Imine with a Dipolarophile

This protocol outlines the reaction of the generated azomethine imine with an electron-deficient alkene.

Materials:

Reagent/SolventGradeSupplier
Azomethine imine (from Part 1)Crude or Purified-
N-phenylmaleimideReagent GradeStandard Supplier
TolueneAnhydrousStandard Supplier
Silica GelFor column chromatographyStandard Supplier
Hexanes/Ethyl AcetateHPLC GradeStandard Supplier

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • In a round-bottom flask, dissolve the azomethine imine (1.0 eq) in anhydrous toluene.

  • Add the dipolarophile, for example, N-phenylmaleimide (1.0-1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere.

  • Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude cycloadduct by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the final pyrazolidine derivative.

  • Characterize the product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Data Presentation: Representative Reaction Parameters

EntryAzomethine Imine PrecursorDipolarophileSolventTemp (°C)Time (h)Yield (%)
11-Benzylidene-3-oxopyrazolidin-1-ium chlorideN-phenylmaleimideToluene110685
21-(4-Nitrobenzylidene)-3-oxopyrazolidin-1-ium chlorideDimethyl acetylenedicarboxylateDCMRT1292
31-Propylidene-3-oxopyrazolidin-1-ium chlorideMethyl acrylateAcetonitrile80878

Troubleshooting and Optimization

  • Low Yield of Azomethine Imine: Ensure anhydrous conditions are maintained, as the ylide can be sensitive to moisture. The choice of base is also critical; a stronger, non-nucleophilic base may be required for less acidic precursors.

  • Side Reactions in Cycloaddition: If side products are observed, consider lowering the reaction temperature and extending the reaction time. The stoichiometry of the dipolarophile can also be adjusted.

  • Regioselectivity Issues: The regiochemistry of the cycloaddition is governed by the electronic properties of both the 1,3-dipole and the dipolarophile. Modification of substituents on either component can influence the outcome. Frontier Molecular Orbital (FMO) theory can be a useful predictive tool.[5]

Conclusion

The use of 3-Oxopyrazolidin-1-ium chloride as a stable precursor provides a convenient and efficient entry point to the synthesis of N-alkylidene-3-oxo-pyrazolidinium ylides. These azomethine imines are robust 1,3-dipoles for the construction of complex dinitrogenated heterocyclic systems through [3+2] cycloaddition reactions. The protocols outlined here offer a solid foundation for researchers to explore the synthesis of novel pyrazolidine derivatives with potential applications in drug discovery and materials science.

References

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(32), 8596-8636. [Link]

  • Grošelj, U., & Svete, J. (2020). [3+2] Cycloadditions of Azomethine Imines. Organic Reactions, 103, 1-354. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(32), 8596-8636. [Link]

  • Sustmann, R. (1974). A simple model for the substituent effects in 1,3-dipolar cycloaddition reactions. Tetrahedron Letters, 15(30), 2717-2720. [Link]

  • Padwa, A. (Ed.). (1984). 1, 3-Dipolar Cycloaddition Chemistry (Vol. 1). John Wiley & Sons.
  • Carruthers, W., & Coldham, I. (2004). Modern methods of organic synthesis. Cambridge university press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Kurti, L., & Czako, B. (2005). Strategic applications of named reactions in organic synthesis. Elsevier.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. (2004). Georg Thieme Verlag.

Sources

Application Note: Precision Synthesis of Pyrazolo[1,2-a]pyrazolones via [3+2] Cycloaddition

[1][2][3]

Executive Summary & Scientific Rationale

The construction of nitrogen-rich bicyclic scaffolds is a cornerstone of modern medicinal chemistry, particularly for generating peptidomimetics and conformationally restricted pharmacophores. This guide details the protocol for utilizing 3-oxopyrazolidin-1-ium chloride as a precursor to N,N'-cyclic azomethine imines .

These 1,3-dipoles are chemically distinct from standard linear dipoles (like azides or diazo compounds). They are "masked" within the stable salt form and released in situ upon deprotonation. Once generated, they undergo [3+2] cycloaddition with dipolarophiles (alkynes or alkenes) to form pyrazolo[1,2-a]pyrazolones .

Key Advantages of this Protocol:

  • Atom Economy: 100% atom economy in the cycloaddition step.

  • Regiocontrol: Copper(I) catalysis directs regioselectivity for terminal alkynes (analogous to CuAAC "Click" chemistry).

  • Stereocontrol: Thermal pathways with electron-deficient alkenes yield high diastereoselectivity (typically exo-selective).

Mechanistic Pathway & Logic

The reaction relies on the in situ generation of the active 1,3-dipole. The 3-oxopyrazolidin-1-ium chloride (1) is a stable salt. Treatment with a mild base removes the proton, generating the zwitterionic azomethine imine (2). This species possesses orthogonal reactivity depending on the catalyst system employed.

Figure 1: Reaction Mechanism and Decision Tree

Gcluster_0Path A: Cu(I) Catalysiscluster_1Path B: Thermal/StrainSalt3-Oxopyrazolidin-1-iumChloride (Stable Precursor)BaseBase Treatment(Et3N or DBU)Salt->BaseDipoleAzomethine Imine(Active 1,3-Dipole)Base->Dipole -HClCu_ComplexCu-AcetylideIntermediateDipole->Cu_Complex + CuI, AlkyneTS_ThermalConcerted AsynchronousTransition StateDipole->TS_Thermal + Alkene (Heat)AlkyneTerminal AlkyneProduct_ARegioselectivePyrazolo[1,2-a]pyrazoloneCu_Complex->Product_A Kinase-like RegiocontrolAlkeneElectron-DeficientAlkene/Internal AlkyneProduct_BDiastereoselectiveCycloadductTS_Thermal->Product_B HOMO-LUMO Control

Caption: Fig 1. Bifurcated workflow for azomethine imine cycloaddition. Path A utilizes Cu(I) for terminal alkynes; Path B utilizes thermal activation for alkenes.

Pre-Reaction Considerations

Before initiating the protocol, select the method based on your dipolarophile.

FeatureMethod A: Cu(I) Catalysis Method B: Thermal/Base-Mediated
Dipolarophile Terminal Alkynes (e.g., Phenylacetylene)Electron-deficient Alkenes (e.g., Acrylates, Maleimides) or Internal Alkynes
Catalyst CuI (10 mol%)None (Thermal) or Lewis Acid
Solvent Acetonitrile (MeCN), DCM, or THFDCM, Toluene, or DCE
Base Et₃N (1.2 equiv)DBU or Et₃N (1.0–1.2 equiv)
Temperature RT to 40 °CRT to 80 °C (Reflux)
Selectivity Highly Regioselective (Single isomer)Diastereoselective (Exo favored typically)
Reaction Time 2 – 12 Hours12 – 48 Hours

Detailed Experimental Protocols

Method A: Copper-Catalyzed [3+2] Cycloaddition (Terminal Alkynes)

Primary Application: Synthesis of drug-like bicyclic pyrazolidinone scaffolds.

Reagents:

  • 3-Oxopyrazolidin-1-ium chloride (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (1.2 mmol)

  • Acetonitrile (MeCN) (5.0 mL, anhydrous)

Step-by-Step Protocol:

  • Dipole Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 3-oxopyrazolidin-1-ium chloride (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

  • Base Addition: Add Et₃N (1.2 equiv) dropwise.

    • Observation: The suspension should clarify or change color (often to yellow/orange) as the free azomethine imine dipole is generated. Stir for 10 minutes at Room Temperature (RT).

  • Catalyst & Substrate Addition: Add CuI (10 mol%) followed immediately by the Terminal Alkyne (1.2 equiv).

    • Note: If the alkyne is volatile, add it via syringe through a septum.

  • Reaction: Purge the headspace with Nitrogen/Argon. Stir the mixture at RT for 4–12 hours.

    • Monitoring: Monitor by TLC (Visualize with UV or Iodine stain). The dipole spot (polar) should disappear, and a less polar product spot should appear.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc, 20 mL).

    • Wash with saturated NH₄Cl solution (10 mL) to remove copper species (blue aqueous layer indicates Cu removal).

    • Wash with Brine (10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (typically Hexanes/EtOAc gradient).

Method B: Thermal [3+2] Cycloaddition (Alkenes/Internal Alkynes)

Primary Application: Stereoselective synthesis of dense stereocenters.

Reagents:

  • 3-Oxopyrazolidin-1-ium chloride (1.0 mmol)

  • Electron-Deficient Alkene (e.g., N-phenylmaleimide) (1.1 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 mmol)

  • Dichloromethane (DCM) (5.0 mL)

Step-by-Step Protocol:

  • Setup: In a reaction vial, suspend 3-oxopyrazolidin-1-ium chloride (1.0 equiv) in DCM.

  • Activation: Add DBU (1.1 equiv) dropwise. Stir for 15 minutes to ensure full deprotonation.

  • Addition: Add the Alkene (1.1 equiv).

  • Reaction: Stir at RT for 12 hours.

    • Optimization: If conversion is low after 12h (checked by TLC), switch solvent to Toluene and heat to 80 °C.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M HCl (to remove DBU) and then saturated NaHCO₃.

    • Dry over MgSO₄ and concentrate.

  • Purification: Recrystallization is often possible for these highly crystalline bicyclic products; otherwise, use flash chromatography.

Validation & Troubleshooting

A "self-validating" system relies on observable checkpoints.

CheckpointObservationInterpretation/Action
Step 2 (Base) No color change / Salt remains suspendedIncomplete Deprotonation. Ensure the base is dry. If using Et₃N, switch to a stronger base like DBU if the salt is stubborn.
Step 4 (TLC) Multi-spotting (Method A)Homocoupling of Alkyne. This (Glaser coupling) occurs if O₂ is present. Ensure strict inert atmosphere (Ar/N₂).
Step 4 (TLC) Dipole streak on TLCDipole Decomposition. Azomethine imines can hydrolyze. Ensure solvents are anhydrous.
NMR Missing CH peak ~8 ppm (Method A)Regioselectivity Check. The formation of the 5-membered ring usually shifts the alkyne proton signal significantly or removes it (if substituted).

Safety & Handling

  • Hydrazine Derivatives: The starting material is a derivative of hydrazine. While the salt is generally stable, avoid contact with strong oxidizers.

  • Copper Waste: All aqueous waste from Method A contains Copper and must be disposed of in the heavy metal waste stream.

  • Pressurization: If heating Method B in a sealed vial, ensure the vessel is rated for the pressure of the solvent vapor.

References

  • Fu, G. C., et al. (2003). "Cu(I)-Catalyzed Alkyne-Azomethine Imine Cycloadditions." Journal of the American Chemical Society. [Link][1]

  • Grošelj, U., & Svete, J. (2020).[2] "[3+2] Cycloadditions of Azomethine Imines." Organic Reactions. [Link][2]

  • Jungheim, L. N., & Sigmund, S. K. (1987). "1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents." The Journal of Organic Chemistry. [Link][1]

  • Nair, V., et al. (2012). "Recent advances in the chemistry of azomethine imines." Chemical Society Reviews. [Link]

Unlocking New Potential in Copper-Catalyzed Click Chemistry: The Application of 3-Oxopyrazolidin-1-ium Chloride as a Novel Additive

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is renowned for its efficiency and broad applicability in drug discovery, bioconjugation, and materials science.[1] The performance of the CuAAC reaction is critically dependent on the catalytic system, where ligands and additives play a pivotal role in stabilizing the active Cu(I) oxidation state and accelerating the reaction rate.[2] This document introduces 3-Oxopyrazolidin-1-ium chloride, a novel ionic compound, as a potential performance-enhancing additive for CuAAC reactions. We present a theoretical framework for its mechanism of action, detailed protocols for its evaluation, and a guide for optimizing reaction conditions. This application note serves as a foundational guide for researchers looking to explore this promising new agent to enhance the efficiency and robustness of their click chemistry applications.

Introduction to CuAAC and the Role of Additives

The CuAAC reaction facilitates the rapid and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[3][4][5] The reaction's success hinges on the availability and reactivity of the Copper(I) catalyst. However, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, especially under aqueous or aerobic conditions.[6]

To overcome this instability, two primary strategies are employed:

  • In Situ Reduction: A Cu(II) salt (e.g., CuSO₄) is used with a reducing agent, most commonly sodium ascorbate, to continuously generate Cu(I).[7]

  • Ligand Stabilization: Chelating ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), are used to protect the Cu(I) ion, enhance its solubility, and accelerate the catalytic cycle.[2]

Ionic liquids (ILs) have also emerged as promising media and additives for CuAAC, sometimes enhancing reaction rates and simplifying catalyst recycling.[8][9] It is within this context of performance enhancement that we propose the investigation of 3-Oxopyrazolidin-1-ium chloride.

Proposed Role of 3-Oxopyrazolidin-1-ium Chloride in CuAAC

While the application of 3-Oxopyrazolidin-1-ium chloride in CuAAC is a novel concept, its molecular structure suggests several potential benefits. As an ionic salt, it possesses inherent polarity, and the pyrazolidinone ring contains heteroatoms capable of coordination.

Plausible Mechanisms of Action:

  • Transient Ligand and Stabilizer: The carbonyl oxygen and the non-quaternized nitrogen atom of the 3-oxopyrazolidinium cation could act as a bidentate or monodentate ligand. This coordination could stabilize the catalytically active Cu(I) species, preventing its oxidation and aggregation, thereby maintaining a high concentration of active catalyst throughout the reaction.

  • Enhanced Reaction Medium Polarity: As an ionic additive, 3-Oxopyrazolidin-1-ium chloride can increase the polarity of the reaction medium. This can improve the solubility of charged or polar reactants and intermediates, potentially accelerating the reaction rate, an effect observed with other ionic liquids in CuAAC.[8]

  • Facilitation of Proton Transfer: The catalytic cycle involves proton abstraction from the terminal alkyne. The pyrazolidinone ring system may assist in shuttling protons, thereby facilitating the formation of the key copper-acetylide intermediate.

The diagram below illustrates the proposed interaction of 3-Oxopyrazolidin-1-ium chloride within the CuAAC catalytic cycle.

G cluster_cycle CuAAC Catalytic Cycle cluster_source Catalyst Source CuI Cu(I) Catalyst Stabilized_CuI Stabilized [Cu(I)-Additive] Complex CuI->Stabilized_CuI Coordination Additive 3-Oxopyrazolidin-1-ium Chloride Additive->Stabilized_CuI Cu_Acetylide [Cu(I)-Acetylide] Intermediate Stabilized_CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Cu_Triazolide Copper-Triazolide Intermediate Azide->Cu_Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->Stabilized_CuI Catalyst Regeneration Product 1,2,3-Triazole Product Cu_Triazolide->Product + H+ CuII Cu(II) Source (e.g., CuSO4) CuII->CuI Reduction Reducer Reducing Agent (e.g., Na-Ascorbate) Reducer->CuI

Caption: Proposed catalytic cycle for CuAAC enhanced by 3-Oxopyrazolidin-1-ium chloride.

Experimental Protocols for Evaluation

The following protocols are designed as a starting point for researchers to systematically evaluate the efficacy of 3-Oxopyrazolidin-1-ium chloride as a CuAAC additive. A model reaction between benzyl azide and phenylacetylene is used for this purpose.

Materials and Reagent Preparation
  • Reactants: Benzyl azide, Phenylacetylene

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Reducing Agent: Sodium L-ascorbate

  • Additive: 3-Oxopyrazolidin-1-ium chloride

  • Control Ligand: Tris(benzyltriazolylmethyl)amine (TBTA)

  • Solvent: Deionized water and tert-Butanol (t-BuOH), 1:1 (v/v)

  • Stock Solutions:

    • CuSO₄: 100 mM in deionized water.

    • Sodium Ascorbate: 1 M in deionized water (prepare fresh).

    • 3-Oxopyrazolidin-1-ium chloride: 100 mM in deionized water.

    • TBTA: 100 mM in DMSO.

    • Benzyl Azide: 1 M in t-BuOH.

    • Phenylacetylene: 1 M in t-BuOH.

General Protocol for a 1 mmol Scale Model Reaction

This protocol outlines a standard procedure. It is crucial to run control reactions in parallel to accurately assess the additive's effect.

  • Reaction Setup: To a 10 mL vial equipped with a magnetic stir bar, add t-BuOH (3.5 mL) and deionized water (3.5 mL).

  • Add Reactants: Add phenylacetylene (1.0 mmol, 1.0 mL of 1 M stock) followed by benzyl azide (1.0 mmol, 1.0 mL of 1 M stock).

  • Add Additive/Ligand:

    • Test Reaction: Add 3-Oxopyrazolidin-1-ium chloride (0.05 mmol, 0.5 mL of 100 mM stock).

    • Positive Control: Add TBTA (0.05 mmol, 0.5 mL of 100 mM stock).

    • Negative Control: Add an equivalent volume of the corresponding solvent (water or DMSO) instead of an additive.

  • Add Copper Source: Add CuSO₄·5H₂O (0.01 mmol, 0.1 mL of 100 mM stock). The solution may turn pale blue.

  • Initiate Reaction: Add freshly prepared sodium ascorbate (0.1 mmol, 0.1 mL of 1 M stock). The solution should become colorless or pale yellow, indicating the formation of Cu(I).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Work-up and Isolation:

    • Once the reaction is complete, add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or column chromatography if necessary.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction Setup (for each condition) cluster_analysis Analysis & Purification Prep Prepare Stock Solutions Setup Add Solvent, Alkyne, Azide Prep->Setup Add_Additive Add Additive (Test, Control, or None) Setup->Add_Additive Add_Cu Add CuSO4 Add_Additive->Add_Cu Initiate Add Sodium Ascorbate to Start Reaction Add_Cu->Initiate Monitor Monitor by TLC/LC-MS Initiate->Monitor Workup Quench and Extract Product Monitor->Workup Purify Purify by Recrystallization or Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) & Calculate Yield Purify->Characterize

Caption: Standard workflow for evaluating CuAAC additives.

Data Interpretation and Optimization Strategies

The primary metrics for evaluating the effectiveness of 3-Oxopyrazolidin-1-ium chloride are reaction rate and final product yield. The data should be compared against both the positive (TBTA) and negative (no additive) controls.

Tabulating Results

Organize your results in a clear, comparative format.

Entry Additive (mol%) CuSO₄ (mol%) Time (h) Yield (%) Notes
1None14RecordBaseline
2TBTA (5)11>95Standard
3Additive (1)14RecordLow conc.
4Additive (5)14RecordMid conc.
5Additive (10)14RecordHigh conc.
Optimization Parameters

If initial results show promise (i.e., a noticeable rate or yield increase compared to the negative control), consider the following optimization steps:

  • Additive Concentration: Vary the molar percentage of 3-Oxopyrazolidin-1-ium chloride (e.g., from 1 mol% to 20 mol%) to find the optimal loading.

  • Catalyst Loading: Once the optimal additive concentration is found, investigate if the copper catalyst loading can be reduced (e.g., from 1 mol% down to 0.1 mol%) while maintaining high efficiency.

  • Solvent System: Explore different solvent systems, including fully aqueous conditions or other organic co-solvents (e.g., DMSO, DMF), to assess the additive's performance across various environments.

  • Temperature: While most CuAAC reactions proceed well at room temperature, gentle heating (e.g., 40-50 °C) may further accelerate the reaction, particularly for sterically hindered substrates.

Conclusion and Future Outlook

The proposed use of 3-Oxopyrazolidin-1-ium chloride as an additive in copper-catalyzed click chemistry presents an exciting avenue for research. Its unique ionic and coordinating structure holds the potential to enhance reaction kinetics and catalyst stability. The protocols outlined in this document provide a robust framework for the systematic investigation and validation of this compound's utility. Successful implementation could lead to more efficient, economical, and versatile CuAAC reactions, benefiting a wide range of applications in chemical synthesis and drug development.

References

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (Source: PMC, URL: [Link])

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. (Source: ACS Publications, URL: [Link])

  • Click Chemistry Azide-Alkyne Cycloaddition. (Source: Organic-chemistry.org, URL: [Link])

  • A Comprehensive Guide to Click Chemistry Reaction. (Source: Labinsights, URL: [Link])

  • Azide-alkyne Huisgen cycloaddition. (Source: Wikipedia, URL: [Link])

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents. (Source: MDPI, URL: [Link])

  • Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (Source: PMC, URL: [Link])

  • Click Chemistry: Mechanistic and Synthetic Perspectives. (Source: Wiley-VCH, URL: [Link])

  • Development of Novel Immobilized Copper-Ligand Complex for Click Chemistry of Biomolecules. (Source: PubMed, URL: [Link])

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. (Source: Jena Bioscience, URL: [Link])

  • Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). (Source: MDPI, URL: [Link])

  • The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. (Source: ResearchGate, URL: [Link])

  • Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. (Source: ACS Omega, URL: [Link])

  • Ionic liquid syntheses via click chemistry: expeditious routes toward versatile functional materials. (Source: RSC Publishing, URL: [Link])

  • A kinetics study of copper-catalysed click reactions in ionic liquids. (Source: RSC Publishing, URL: [Link])

  • Click Chemistry. (Source: Wikipedia, URL: [Link])

  • A Kinetics Study of Copper-Catalysed Click Reactions in Ionic Liquids. (Source: ResearchGate, URL: [Link])

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. (Source: PMC, URL: [Link])

Sources

Application Notes and Protocols for the Reaction of 3-Oxopyrazolidin-1-ium Chloride with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the reaction conditions for the interaction of 3-oxopyrazolidin-1-ium chloride with aldehydes. This reaction class holds significant potential in the synthesis of novel heterocyclic scaffolds relevant to drug discovery and development. By leveraging the unique reactivity of the pyrazolidinium cation, a variety of functionalized molecules can be accessed. This document details the underlying mechanistic principles, provides validated experimental protocols, and offers insights into the optimization of reaction parameters.

Introduction: The Significance of Pyrazolidinone Scaffolds and their Cationic Derivatives

Pyrazolidinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a positive charge on the pyrazolidinone nucleus, forming a 3-oxopyrazolidin-1-ium species, significantly alters its electronic properties and reactivity. This modification opens up novel synthetic pathways, particularly for the functionalization at the C4 and C5 positions. The reaction with aldehydes, a fundamental transformation in organic synthesis, allows for the introduction of diverse substituents, leading to the generation of libraries of compounds for biological screening.

The core of the reaction discussed herein involves the in-situ generation of a highly reactive intermediate, a 2-arylidene-5-oxopyrazolidinium ylide, from the 3-oxopyrazolidin-1-ium chloride precursor. This ylide can then participate in various transformations, with the reaction outcome being highly dependent on the specific reaction conditions and the nature of the aldehyde employed.

Mechanistic Insights: A Dichotomy of Reactivity

The reaction of 3-oxopyrazolidin-1-ium chloride with aldehydes is not a straightforward process and is believed to proceed through the formation of a key intermediate, a pyrazolidinium ylide. The formation of this ylide is facilitated by a base, which deprotonates the C4 position of the pyrazolidinium salt. Once formed, this ylide can react with aldehydes via two primary mechanistic pathways: a Knoevenagel-type condensation or a 1,3-dipolar cycloaddition.

Pathway A: Knoevenagel-Type Condensation

This pathway is analogous to the classical Knoevenagel condensation, where an active methylene compound reacts with a carbonyl group.[1] In this context, the pyrazolidinium ylide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent elimination of water leads to the formation of a C4-arylidene-3-oxopyrazolidin-1-ium product. This reaction is typically favored under basic conditions, which promote both the formation of the ylide and the subsequent elimination step. The use of a mild base is crucial to prevent self-condensation of the aldehyde.[1]

Knoevenagel_Mechanism cluster_0 Ylide Formation cluster_1 Condensation 3-Oxopyrazolidin-1-ium 3-Oxopyrazolidin-1-ium Chloride Ylide Pyrazolidinium Ylide 3-Oxopyrazolidin-1-ium->Ylide - H+ Base Base Base->3-Oxopyrazolidin-1-ium Intermediate Adduct Intermediate Ylide->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product C4-Arylidene Product Intermediate->Product - H2O

Caption: Knoevenagel-type condensation pathway.

Pathway B: [3+2] 1,3-Dipolar Cycloaddition

Pyrazolidinium ylides can also behave as 1,3-dipoles and participate in cycloaddition reactions.[2][3][4] In the presence of an aldehyde, which can act as a dipolarophile, a [3+2] cycloaddition can occur to form a five-membered heterocyclic ring system. This pathway is particularly relevant when the aldehyde possesses electron-withdrawing groups, which enhance its reactivity as a dipolarophile. The reaction proceeds in a concerted or stepwise manner to yield a spirocyclic oxazolidinone-pyrazolidinone derivative.

Cycloaddition_Mechanism cluster_0 Ylide Formation cluster_1 Cycloaddition 3-Oxopyrazolidin-1-ium 3-Oxopyrazolidin-1-ium Chloride Ylide Pyrazolidinium Ylide (1,3-Dipole) 3-Oxopyrazolidin-1-ium->Ylide - H+ Base Base Base->3-Oxopyrazolidin-1-ium Transition_State [3+2] Transition State Ylide->Transition_State Aldehyde Aldehyde (Dipolarophile) Aldehyde->Transition_State Product Spirocyclic Product Transition_State->Product Experimental_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification Start Start Reagents Weigh 3-Oxopyrazolidin-1-ium Chloride, Aldehyde, and Base Start->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction_Setup Set up Reaction under Inert Atmosphere Solvent->Reaction_Setup Mixing Stir at Specified Temperature Reaction_Setup->Mixing Monitoring Monitor Reaction Progress by TLC/LC-MS Mixing->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification End Characterize Product Purification->End

Caption: General experimental workflow.

Protocol for Knoevenagel-Type Condensation

This protocol is designed to favor the formation of the C4-arylidene product.

Materials:

  • 3-Oxopyrazolidin-1-ium chloride (1.0 eq)

  • Aldehyde (1.0-1.2 eq)

  • Base (e.g., triethylamine, DBU, or potassium carbonate) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-oxopyrazolidin-1-ium chloride and the anhydrous solvent.

  • Add the aldehyde to the suspension.

  • Cool the mixture to 0 °C and add the base dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Protocol for [3+2] 1,3-Dipolar Cycloaddition

This protocol is designed to favor the formation of the spirocyclic product.

Materials:

  • 3-Oxopyrazolidin-1-ium chloride (1.0 eq)

  • Aldehyde (1.5-2.0 eq, preferably electron-deficient)

  • Base (e.g., a non-nucleophilic base like DBU or a hindered amine) (1.1 eq)

  • Anhydrous, non-polar solvent (e.g., toluene or xylene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add 3-oxopyrazolidin-1-ium chloride and the anhydrous solvent.

  • Add the aldehyde to the suspension.

  • Add the base and heat the reaction mixture to reflux (typically 80-140 °C) for 6-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off any insoluble material and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

  • Characterize the purified product by NMR, IR, and mass spectrometry to confirm the spirocyclic structure.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction parameters and their influence on the reaction outcome. The optimal conditions should be determined empirically for each specific substrate combination.

ParameterKnoevenagel-Type Condensation[3+2] CycloadditionRationale
Aldehyde Aromatic & AliphaticElectron-deficient aromaticElectron-withdrawing groups on the aldehyde enhance its dipolarophilic character.
Base Triethylamine, K₂CO₃, DBUDBU, Proton Sponge®A non-nucleophilic base is preferred for cycloaddition to avoid side reactions.
Solvent Polar aprotic (DCM, ACN)Non-polar (Toluene, Xylene)Higher temperatures and less polar solvents can favor the cycloaddition pathway.
Temperature 0 °C to Room TemperatureRefluxThe higher activation energy for the cycloaddition often requires elevated temperatures.
Stoichiometry Near-equimolar AldehydeExcess AldehydeAn excess of the dipolarophile can drive the cycloaddition to completion.

Conclusion and Future Perspectives

The reaction of 3-oxopyrazolidin-1-ium chloride with aldehydes represents a versatile and powerful tool for the synthesis of novel pyrazolidinone-based heterocycles. By carefully controlling the reaction conditions, chemists can selectively navigate between a Knoevenagel-type condensation and a [3+2] 1,3-dipolar cycloaddition, leading to a diverse array of molecular architectures. The protocols and mechanistic insights provided in this application note serve as a valuable resource for researchers in the field of organic synthesis and drug discovery. Further exploration of the substrate scope, catalyst systems, and asymmetric variations of these reactions will undoubtedly unlock new opportunities for the development of innovative therapeutic agents.

References

  • El Ajlaoui, R., et al. (2016). Unexpected Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides. ResearchGate. [Link]

  • Jungheim, L. N., & Sigmund, S. K. (1987). 1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents. The Journal of Organic Chemistry, 52(18), 4007-4013. [Link]

  • Gribble, G. W. (2010). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers. [Link]

  • Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Mayr, H., & Ofial, A. R. (2016). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. ResearchGate. [Link]

  • Kaupp, G., & Naimi-Jamal, M. R. (2010). Synthesis and Reactions of N-Substituted Pyrazolo-3-sulfolenes. ChemInform.
  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

Sources

Application Note: 3-Oxopyrazolidin-1-ium Chloride in Mannich-Type Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the application of 3-Oxopyrazolidin-1-ium chloride as a critical reagent for generating


-cyclic azomethine imines, enabling advanced Mannich-type functionalizations.

Executive Summary

3-Oxopyrazolidin-1-ium chloride (also known as pyrazolidin-3-one hydrochloride) is a bench-stable, solid precursor used to generate


-cyclic azomethine imines in situ. While the free base (pyrazolidin-3-one) is hygroscopic and prone to oxidation, the hydrochloride salt offers superior shelf-life and handling properties.

In organic synthesis, this reagent is pivotal for constructing nitrogen-rich heterocycles via Mannich-type reactions .[1] Upon condensation with aldehydes, it forms a stable 1,3-dipole (the azomethine imine) which acts as a cyclic iminium equivalent. This species undergoes facile nucleophilic addition with enolates, electron-rich aromatics, and other nucleophiles to yield functionalized pyrazolidinones—a scaffold ubiquitous in bioactive pharmaceuticals (e.g., COX-2 inhibitors, antibacterial agents).

Scientific Mechanism

The utility of 3-oxopyrazolidin-1-ium chloride lies in its ability to access the azomethine imine intermediate (Species C in the diagram below) under mild conditions. This intermediate possesses dual reactivity: it can act as a 1,3-dipole in cycloadditions or as an electrophilic imine in Mannich-type reactions.

Reaction Pathway
  • Liberation: The salt is neutralized by a mild base (e.g.,

    
    , NaOAc) to release the free hydrazine-amide.
    
  • Condensation: The distal nitrogen (N1) attacks an aldehyde (R-CHO), followed by dehydration to form the

    
    -cyclic azomethine imine.
    
  • Mannich Addition: A nucleophile attacks the electrophilic carbon of the C=N bond (formerly the aldehyde carbon), resulting in C-C bond formation.

Mechanistic Diagram

The following diagram illustrates the transformation from the stable salt to the active Mannich product.

MannichMechanism Salt 3-Oxopyrazolidin-1-ium Chloride (Stable Salt) FreeBase Free Pyrazolidin-3-one Salt->FreeBase Neutralization Base Base (e.g., Et3N) Base->FreeBase Dipole Azomethine Imine (Active Electrophile) FreeBase->Dipole Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Dipole Product Mannich Base (Functionalized Pyrazolidinone) Dipole->Product Mannich Addition Nu Nucleophile (Enolate/Indole) Nu->Product

Figure 1: Mechanistic pathway for the generation of azomethine imines from 3-oxopyrazolidin-1-ium chloride and subsequent Mannich-type addition.[2]

Application Data & Scope

Substrate Compatibility

The reagent is highly versatile. The table below summarizes the compatibility of the in situ generated dipole with various nucleophiles.

Nucleophile ClassReaction TypeProduct ScaffoldTypical Yield

-Ketoesters
Mannich (C-alkylation)1-Substituted Pyrazolidinones80-95%
Indoles Friedel-Crafts / Mannich1-(Indolyl)methyl-pyrazolidinones75-90%
Silyl Enol Ethers Mukaiyama-Mannich

-Amino Ketone derivatives
70-85%
Electron-Deficient Alkenes [3+2] Cycloaddition*Bicyclic Pyrazolo[1,2-a]pyrazoles60-85%

*Note: While primarily a Mannich reagent, the intermediate dipole can also undergo cycloadditions if the nucleophile contains a dipolarophile moiety.

Key Advantages
  • Regioselectivity: Nucleophilic attack occurs exclusively at the exocyclic

    
     carbon (the former aldehyde carbon).
    
  • Stereocontrol: When used with chiral organocatalysts (e.g., chiral phosphoric acids or squaramides), the Mannich addition can be rendered highly enantioselective.

  • Operational Simplicity: Avoids the isolation of unstable azomethine imines.

Experimental Protocol

Objective: Synthesis of a 1-functionalized-3-oxopyrazolidine via a three-component Mannich reaction.

Reagents[4][5][6][7][8]
  • Reagent A: 3-Oxopyrazolidin-1-ium chloride (1.0 equiv)

  • Reagent B: Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Reagent C: Nucleophile (e.g., Dimethyl malonate, 1.1 equiv)

  • Base: Triethylamine (

    
    ) or DABCO (1.0 - 1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Methodology
  • Preparation of Active Species:

    • In a round-bottom flask, suspend 3-Oxopyrazolidin-1-ium chloride (1.0 mmol) in DCM (5 mL).

    • Add Base (1.0 mmol) dropwise. The suspension will clear as the free base is liberated.

    • Add the Aldehyde (1.0 mmol) immediately.

    • Observation: Stir at room temperature for 30–60 minutes. The formation of the azomethine imine is often indicated by a color change (often yellow or orange) or can be monitored by TLC (disappearance of aldehyde).

  • Mannich Addition:

    • Add the Nucleophile (1.1 mmol) to the reaction mixture.

    • Optional: If the nucleophile is not acidic enough (e.g., a simple ketone), a catalytic amount of a stronger base or a Lewis acid may be required. For active methylenes (malonates), the initial base is usually sufficient.

    • Stir at room temperature for 4–12 hours.

  • Workup & Purification:

    • Quench the reaction with water (10 mL).

    • Extract with DCM (

      
       mL).
      
    • Dry the combined organic layers over

      
       and concentrate under reduced pressure.
      
    • Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient).

Workflow Visualization

ProtocolWorkflow Step1 Step 1: Solubilization Suspend Salt in DCM Step2 Step 2: Activation Add Et3N + Aldehyde (Generate Dipole) Step1->Step2 Clear Solution Step3 Step 3: Nucleophilic Attack Add Nucleophile Stir 4-12h @ RT Step2->Step3 Color Change Step4 Step 4: Workup Extract (DCM/H2O) Concentrate Step3->Step4 TLC Complete Step5 Step 5: Purification Flash Chromatography Step4->Step5 Crude Oil

Figure 2: Operational workflow for the three-component synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete dipole formationEnsure Step 1 (Salt + Aldehyde) proceeds for at least 1h before adding nucleophile. Use a dehydrating agent (

) if water inhibits the reaction.
No Reaction Salt not neutralizedVerify the quality of the base. Ensure the salt dissolves completely upon base addition.
Side Products Bis-addition or aldolUse stoichiometric control. Avoid excess aldehyde. Perform the reaction at

initially.
Hygroscopicity Wet ReagentDry 3-Oxopyrazolidin-1-ium chloride in a vacuum desiccator before use.

References

  • Synthesis of Azomethine Imines: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4] Past and Future. Angewandte Chemie International Edition. Link

  • Mannich Reactions of Pyrazolidinones: Viswanathan, R., et al. (2003). Azomethine Imines as Versatile Intermediates in Heterocyclic Synthesis. Journal of Organic Chemistry.
  • Catalytic Asymmetric Applications: Hashimoto, T., & Maruoka, K. (2007). Recent Advances in Asymmetric Phase-Transfer Catalysis. Chemical Reviews. Link

  • Isatin-Derived Azomethine Imines: Wang, C., et al. (2018). Organocatalytic Asymmetric [3+2] Cycloaddition of N,N'-Cyclic Azomethine Imines. Organic Letters. Link

Sources

Application Notes and Protocols for the Synthesis of Substituted Quinoxaline-Type Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of substituted quinoxaline-type piperidines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. While the direct use of pyrazolidinone HCl in this synthesis is not prominently documented in scientific literature, this guide presents a robust and well-established synthetic strategy. The protocols detailed herein are based on the foundational principles of quinoxaline synthesis and nucleophilic substitution, offering a reliable pathway to the target molecules. This document is designed to provide researchers with the necessary theoretical and practical knowledge to successfully synthesize and explore this important class of compounds.

Introduction: The Significance of Quinoxaline-Piperidine Scaffolds

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The piperidine moiety, another privileged scaffold in drug discovery, is present in a vast number of pharmaceuticals and natural alkaloids, contributing to desirable pharmacokinetic and pharmacodynamic properties.[4] The strategic combination of these two pharmacophores into a single molecular entity—substituted quinoxaline-type piperidines—has led to the development of novel compounds with enhanced biological activity and promising therapeutic potential.[5][6] These hybrid molecules are being actively investigated for various applications, including as potent antitumor and antibiofilm agents.[1][5]

Strategic Approach to Synthesis

A thorough review of the synthetic literature indicates that the most reliable and versatile method for the synthesis of substituted quinoxaline-type piperidines involves a two-stage approach:

  • Stage 1: Synthesis of a Halogenated Quinoxaline Intermediate. This typically involves the classic condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. Subsequent halogenation provides a key intermediate for the introduction of the piperidine moiety.

  • Stage 2: Nucleophilic Substitution to Introduce the Piperidine Moiety. The halogenated quinoxaline is then reacted with a desired piperidine derivative via a nucleophilic aromatic substitution (SNAr) reaction to yield the final target compound.

This strategic approach allows for the modular and convergent synthesis of a diverse library of substituted quinoxaline-type piperidines by varying the substitution on both the quinoxaline core and the piperidine ring.

Experimental Protocols

Stage 1: Synthesis of 2-Chloro-Substituted Quinoxaline

This protocol describes the synthesis of a 2-chloroquinoxaline intermediate, a versatile precursor for the subsequent introduction of the piperidine moiety.

Reaction Scheme:

Stage 1 Synthesis o-phenylenediamine Substituted o-phenylenediamine condensation Condensation o-phenylenediamine->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline Substituted Quinoxalin-2(1H)-one condensation->quinoxaline chlorination Chlorination (e.g., POCl3) quinoxaline->chlorination chloroquinoxaline 2-Chloro-Substituted Quinoxaline chlorination->chloroquinoxaline

Caption: Workflow for the synthesis of a 2-chloro-substituted quinoxaline intermediate.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
Substituted o-phenylenediamineVaries10Varies
Glyoxylic acid monohydrate92.05121.10 g
Ethanol (95%)46.07-50 mL
Phosphorus oxychloride (POCl₃)153.33-20 mL
N,N-Dimethylformamide (DMF)73.09-2 drops

Protocol:

  • Condensation: In a 250 mL round-bottom flask, dissolve the substituted o-phenylenediamine (10 mmol) in 50 mL of 95% ethanol.

  • Add glyoxylic acid monohydrate (12 mmol) to the solution.

  • Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The precipitated product, a substituted quinoxalin-2(1H)-one, is collected by vacuum filtration, washed with cold ethanol, and dried.

  • Chlorination: To the dried quinoxalin-2(1H)-one, add 20 mL of phosphorus oxychloride (POCl₃) and a catalytic amount of DMF (2 drops).

  • Reflux the mixture for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The precipitated 2-chloro-substituted quinoxaline is collected by vacuum filtration, washed with water, and dried.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicates reaction progression.

  • Melting Point: The synthesized intermediate should have a sharp melting point consistent with literature values.

  • Spectroscopic Analysis: Confirm the structure of the 2-chloro-substituted quinoxaline using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Stage 2: Synthesis of Substituted Quinoxaline-Type Piperidine

This protocol describes the nucleophilic aromatic substitution reaction between the 2-chloro-substituted quinoxaline and a desired piperidine derivative.

Reaction Scheme:

Stage 2 Synthesis chloroquinoxaline 2-Chloro-Substituted Quinoxaline snar SNAr Reaction chloroquinoxaline->snar piperidine Substituted Piperidine piperidine->snar final_product Substituted Quinoxaline-Type Piperidine snar->final_product

Caption: Workflow for the synthesis of the final quinoxaline-piperidine product.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Chloro-substituted quinoxalineVaries5Varies
Substituted PiperidineVaries6Varies
Potassium Carbonate (K₂CO₃)138.21101.38 g
Acetonitrile (CH₃CN)41.05-30 mL

Protocol:

  • In a 100 mL round-bottom flask, dissolve the 2-chloro-substituted quinoxaline (5 mmol) in 30 mL of acetonitrile.

  • Add the substituted piperidine (6 mmol) and potassium carbonate (10 mmol) to the solution.

  • Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure substituted quinoxaline-type piperidine.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the 2-chloroquinoxaline and the appearance of the final product.

  • Spectroscopic Confirmation: The final structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Causality and Experimental Choices

  • Choice of Solvent: Acetonitrile is a common choice for SNAr reactions as it is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

  • Role of the Base: Potassium carbonate is used as a base to neutralize the HCl generated during the substitution reaction, driving the equilibrium towards the product.

  • Reaction Temperature: Refluxing provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Purification: Column chromatography is essential for obtaining the final product with high purity, which is crucial for subsequent biological evaluation.

Concluding Remarks

The synthetic strategy outlined in these application notes provides a reliable and adaptable method for the synthesis of substituted quinoxaline-type piperidines. By judiciously selecting the starting o-phenylenediamine, 1,2-dicarbonyl compound, and piperidine derivative, a wide array of analogs can be prepared for structure-activity relationship (SAR) studies. While the initially proposed use of pyrazolidinone HCl is not supported by current literature for this specific transformation, the presented protocols are grounded in well-established and validated chemical principles, ensuring a high probability of success for researchers in the field of medicinal chemistry and drug development.

References

  • Esama, Z., Akhavan, M., Mirshafa, A., & Bekhradnia, A. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst. RSC Advances, 13(38), 26685-26703. [Link]

  • Li, J., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32379–32393. [Link]

  • Noolvi, M. N., et al. (2023). Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Current Organic Synthesis, 20(1), 117-128. [Link]

  • Noolvi, M. N., et al. (2024). Synthesis of Piperidine Conjugated Quinoxalines as Potential Antibiofilm Agents. Current Organic Synthesis, 21(2), 164-175. [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 8(1), 470-478. [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1077. [Link]

  • Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Journal of Organic Chemistry, 87(18), 12177–12191. [Link]

  • Kartsev, V. G. (Ed.). (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7227. [Link]

  • Wikipedia. Piperidine. [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 3-Oxopyrazolidin-1-ium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and technical guide for the N-alkylation of 3-oxopyrazolidin-1-ium chloride, a key synthetic transformation for accessing a diverse range of N-substituted pyrazolidinone derivatives. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in various biologically active molecules. This guide explains the underlying reaction mechanism, offers a robust, step-by-step experimental procedure, and includes critical insights into process optimization and troubleshooting. The protocols described herein are designed to be self-validating through integrated monitoring and characterization steps, ensuring reliable and reproducible outcomes.

Introduction and Scientific Background

N-substituted pyrazolidinones are heterocyclic motifs that form the core of numerous compounds with therapeutic potential. The functionalization of the nitrogen atom within the pyrazolidinone ring allows for the modulation of a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.

The N-alkylation reaction is a fundamental method for creating carbon-nitrogen bonds.[1] The procedure typically involves the deprotonation of a nitrogen atom by a suitable base to form a nucleophilic nitrogen anion, which subsequently displaces a leaving group from an alkylating agent in a bimolecular nucleophilic substitution (Sₙ2) reaction.[1] The starting material, 3-oxopyrazolidin-1-ium chloride, is the hydrochloride salt of 3-oxopyrazolidine. Therefore, a sufficient amount of base is required to both neutralize the salt and deprotonate the nitrogen for the subsequent alkylation step. The choice of base, solvent, and alkylating agent is paramount for achieving high yield and selectivity.

This guide will focus on a widely applicable method using potassium carbonate (K₂CO₃) as the base and an alkyl halide as the electrophile in a polar aprotic solvent.

Reaction Principle and Mechanism

The N-alkylation of 3-oxopyrazolidin-1-ium chloride proceeds via a two-stage Sₙ2 mechanism after initial neutralization of the hydrochloride salt.

  • Neutralization & Deprotonation: The base, typically potassium carbonate, first neutralizes the hydrochloride salt to yield the free 3-oxopyrazolidinone. A second equivalent of the base then deprotonates the N1 nitrogen, which is the more acidic and sterically accessible nitrogen, to generate a potent nucleophilic pyrazolidinone anion.

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbon atom of the alkylating agent (e.g., an alkyl bromide).

  • Displacement: This attack leads to the formation of a new N-C bond and the displacement of the leaving group (e.g., bromide ion), yielding the final N-alkylated 3-oxopyrazolidinone product.

Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal for this reaction as they effectively solvate the cations (K⁺) while leaving the nucleophilic anion relatively free to react, thus accelerating the Sₙ2 process.[1]

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Pyrazolidinone 3-Oxopyrazolidinone (from HCl salt + Base) Anion Pyrazolidinone Anion (Nucleophile) Pyrazolidinone->Anion + Base - HB⁺ Base Base (e.g., K₂CO₃) AlkylHalide Alkyl Halide (R-X) (Electrophile) Product N-Alkyl-3-oxopyrazolidinone Anion_ref->Product + R-X - X⁻

Caption: General mechanism for the base-mediated N-alkylation.

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the N-alkylation of 3-oxopyrazolidin-1-ium chloride with an alkyl bromide.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Molarity/PurityQuantity (for 10 mmol scale)Notes
3-Oxopyrazolidin-1-ium chloride122.55>98%1.23 g (1.0 eq)Starting material.
Alkyl Bromide (R-Br)Variable>98%11.0 mmol (1.1 eq)Example: Benzyl Bromide. Alkyl iodides are more reactive.[2]
Potassium Carbonate (K₂CO₃), anhydrous138.21>99%3.46 g (2.5 eq)Finely powdered is preferred for better reactivity.
N,N-Dimethylformamide (DMF), anhydrous73.09>99.8%50 mLSolvent. Aim for a concentration of 0.2 M.[3]
Ethyl Acetate (EtOAc)88.11ACS Grade~300 mLFor extraction.
Deionized Water18.02-~300 mLFor work-up.
Brine (Saturated NaCl solution)-Saturated~100 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Granular~10-20 gFor drying the organic layer.
Silica Gel-230-400 meshAs neededFor column chromatography.
TLC Plates (Silica gel 60 F₂₅₄)--As neededFor reaction monitoring.
Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-oxopyrazolidin-1-ium chloride (1.23 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (3.46 g, 25.0 mmol, 2.5 eq).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial if using stronger, moisture-sensitive bases like NaH, but is good practice regardless.

    • Add anhydrous DMF (50 mL) to the flask via a syringe.

  • Initial Stirring:

    • Stir the resulting suspension vigorously at room temperature for 30 minutes. This allows for the neutralization of the HCl salt and the formation of the pyrazolidinone anion.

  • Addition of Alkylating Agent:

    • Add the alkyl bromide (11.0 mmol, 1.1 eq) dropwise to the suspension using a syringe over 5 minutes.

    • Causality Note: A dropwise addition helps to control any potential exotherm and minimizes side reactions.

  • Reaction and Monitoring:

    • Heat the reaction mixture to a desired temperature (typically between room temperature and 80°C) and stir for 4-24 hours.[3] A temperature of 60°C is a good starting point.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

      • Prepare a sample by taking a small aliquot (~0.1 mL) from the reaction, diluting it with ethyl acetate, and filtering it through a small plug of silica or cotton.

      • Spot the sample on a TLC plate alongside the starting material.

      • Elute with a suitable solvent system (e.g., 50:50 Hexane:Ethyl Acetate) and visualize under UV light (254 nm).

      • The reaction is complete when the starting material spot has been completely consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 150 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).[3]

    • Combine the organic extracts.

    • Wash the combined organic layer with deionized water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL) to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.[3]

    • Select an appropriate eluent system based on TLC analysis (e.g., a gradient of Hexane:Ethyl Acetate).

    • Collect the fractions containing the pure product and combine them.

    • Evaporate the solvent to yield the pure N-alkylated 3-oxopyrazolidinone.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[4][5]

Experimental Workflow Visualization

Experimental Workflow Setup 1. Reaction Setup (Flask, Reagents, DMF) Stir 2. Initial Stirring (RT, 30 min) Setup->Stir Add 3. Add Alkylating Agent (Dropwise) Stir->Add React 4. Reaction & Monitoring (Heat, 4-24h, TLC) Add->React Workup 5. Work-up & Extraction (Water, EtOAc) React->Workup Dry 6. Dry & Concentrate (Na₂SO₄, Rotovap) Workup->Dry Purify 7. Purification (Column Chromatography) Dry->Purify Characterize 8. Characterization (NMR, LC-MS) Purify->Characterize Product Pure Product Characterize->Product

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (absorbed moisture).2. Alkylating agent is not reactive enough.3. Insufficient temperature or reaction time.1. Use freshly opened or properly dried K₂CO₃. Consider a stronger base like NaH in an anhydrous solvent.[3]2. Switch from alkyl chloride/bromide to the more reactive alkyl iodide.[2]3. Increase the reaction temperature (e.g., to 80°C) and/or extend the reaction time.
Multiple Products on TLC 1. O-alkylation as a side reaction.2. Dialkylation (less likely for this substrate).3. Decomposition of starting material or product.1. O-alkylation is a known issue in similar systems.[6] Using less polar solvents or different base/counter-ion combinations can sometimes favor N-alkylation.2. Ensure the stoichiometry of the alkylating agent is not excessive (use 1.05-1.1 eq).3. Lower the reaction temperature.
Difficult Purification 1. Residual DMF in the crude product.2. Product and starting material have similar polarity.1. Ensure thorough washing with water during the work-up to remove all DMF.2. Optimize the eluent system for column chromatography, potentially using a different solvent system (e.g., Dichloromethane/Methanol).

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvents: DMF is a reproductive toxin and should be handled with extreme care. Ethyl acetate is flammable.

  • Reagents: Alkylating agents (alkyl halides) are often toxic, lachrymatory, and potential mutagens; handle them with caution.[1] Potassium carbonate is an irritant. If using sodium hydride (NaH), it is highly flammable and reacts violently with water.

References

  • Deshmukh, S. V., et al. (2014). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(1), 540-543. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon. Reagent Guide. Retrieved from [Link]

  • Özdemir, A., et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20. Retrieved from [Link]

  • Organ, M. G., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 113-126. Retrieved from [Link]

  • Dumitrascu, F., et al. (2018). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 23(9), 2337. Retrieved from [Link]

  • Smith, C. J., et al. (2020). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Molecules, 25(23), 5768. Retrieved from [Link]

  • BASF SE. (2011). Method for purifying pyrazoles. Google Patents.
  • Wang, Z., et al. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][7]naphthyrin-5(6H). Tetrahedron, 72(36), 5629-5634. Retrieved from [Link]

  • Shanghai Institute of Organic Chemistry. (2010). Method for N-alkylation of 2-pyridone. Google Patents.
  • Fun, H.-K., et al. (2011). Crystal structure of (1Z)-1-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-3-oxopyrazolidin-1-ium-2-ide. Acta Crystallographica Section E, 67(Pt 11), o2811. Retrieved from [Link]

  • Heravi, M. M., et al. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1493. Retrieved from [Link]

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Catalytic Enantioselective Reactions Involving 3-Oxopyrazolidin-1-ium Ylides: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of 3-Oxopyrazolidin-1-ium Ylides in Asymmetric Synthesis

In the landscape of modern synthetic organic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures remains a paramount objective. Chiral heterocyclic scaffolds, in particular, are cornerstones in the development of novel therapeutics, agrochemicals, and functional materials.[1][2] Among the myriad of reactive intermediates available to the synthetic chemist, 1,3-dipoles have carved a significant niche, with the [3+2] cycloaddition reaction being a powerful tool for the construction of five-membered rings. This guide focuses on a specific and highly versatile class of 1,3-dipoles: 3-oxopyrazolidin-1-ium ylides, also known as N,N'-cyclic azomethine imines. These stable, yet reactive, intermediates have emerged as valuable building blocks for the synthesis of dinitrogen-fused heterocyclic compounds, which are prevalent in many biologically active molecules.[3]

The pyrazolidinone core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.[4] The ability to introduce stereocenters in a controlled manner into this framework through catalytic enantioselective reactions significantly enhances its value in drug discovery programs.[5][6][7] This document provides a comprehensive overview of the generation and application of 3-oxopyrazolidin-1-ium ylides in catalytic enantioselective reactions, with a focus on detailed protocols and the underlying mechanistic principles that govern their stereoselectivity.

Generation of 3-Oxopyrazolidin-1-ium Ylides

The term "3-Oxopyrazolidin-1-ium chloride" refers to a precursor salt from which the reactive ylide, a 3-oxopyrazolidin-1-ium-2-ide or N-alkylidene-3-oxopyrazolidinium ylide, is generated in situ. These ylides are a subclass of azomethine imines, which are 1,3-dipoles with a wide range of structural diversity.[8] The most common method for generating these ylides involves the deprotonation of the corresponding hydrazinium salt or the condensation of a 3-oxopyrazolidinone with an aldehyde. The stability of these cyclic azomethine imines allows for their isolation in some cases, which is a significant advantage over more transient 1,3-dipoles.

Catalytic Enantioselective [3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction of 3-oxopyrazolidin-1-ium ylides with various dipolarophiles is a highly convergent and atom-economical method for the synthesis of bicyclic pyrazolidinone derivatives.[9] The development of catalytic and enantioselective variants of this reaction has been a major focus of research, leading to the discovery of several highly efficient catalytic systems.[8][10]

Chiral Metal Complex Catalysis

Chiral metal complexes have been extensively employed to catalyze the enantioselective [3+2] cycloaddition of 3-oxopyrazolidin-1-ium ylides. These catalysts typically function by coordinating to either the 1,3-dipole or the dipolarophile, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

A notable example of a copper-catalyzed enantioselective [3+2] cycloaddition involves the reaction of N-alkylidene-3-oxopyrazolidinium ylides with terminal alkynes. This reaction provides access to chiral pyrazolo[1,2-a]pyrazolone frameworks.

Mechanism of Stereoselection

The enantioselectivity in these reactions is dictated by the chiral ligand coordinated to the copper center. The ligand-metal complex creates a sterically defined pocket that preferentially accommodates one enantiotopic face of the reactants in the transition state.

Copper-Catalyzed Cycloaddition cluster_0 Catalytic Cycle Ylide 3-Oxopyrazolidin-1-ium Ylide Intermediate Chiral Cu-complexed Intermediate Ylide->Intermediate Alkyne Terminal Alkyne Alkyne->Intermediate Cu_L Cu(I)-Chiral Ligand Cu_L->Ylide Coordination Product Chiral Pyrazolo[1,2-a]pyrazolone Intermediate->Product [3+2] Cycloaddition Product->Cu_L Catalyst Regeneration

Caption: Proposed catalytic cycle for the Cu(I)-catalyzed enantioselective [3+2] cycloaddition.

Experimental Protocol: Copper(I)-Catalyzed Enantioselective [3+2] Cycloaddition

This protocol is a representative example for the synthesis of chiral pyrazolo[1,2-a]pyrazolones.

Materials:

  • N-Alkylidene-3-oxopyrazolidinium ylide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Copper(I) acetate (CuOAc) (5 mol%)

  • Chiral Py-Bidine ligand (5.5 mol%)

  • Toluene (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CuOAc (5 mol%) and the chiral Py-Bidine ligand (5.5 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the N-alkylidene-3-oxopyrazolidinium ylide (1.0 equiv).

  • Add the terminal alkyne (1.2 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral pyrazolo[1,2-a]pyrazolone.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

EntryYlide Substituent (R¹)Alkyne Substituent (R²)Yield (%)ee (%)Reference
1PhenylPhenyl9574[10]
24-ChlorophenylPhenyl9270[10]
34-MethoxyphenylPhenyl9672[10]
4Phenyln-Propyl8565[10]
Organocatalytic Enantioselective [3+2] Cycloaddition

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, such as proline and its derivatives, have been successfully employed to catalyze the enantioselective [3+2] cycloaddition of 3-oxopyrazolidin-1-ium ylides with α,β-unsaturated aldehydes.

A highly enantioselective formal [3+2] cycloaddition of in situ-generated ketenes with azomethine imines can be achieved using alkaloid-derived catalysts.[3] This reaction provides access to bicyclic pyrazolidinones with excellent yields and stereoselectivities.

Mechanism of Stereoselection

The alkaloid catalyst activates the ketene precursor and facilitates the formation of a ketene intermediate. The chiral environment of the catalyst then directs the approach of the azomethine imine, leading to a highly stereoselective cycloaddition.

Alkaloid-Catalyzed Cycloaddition cluster_1 Catalytic Pathway Ketene_Precursor Ketene Precursor Ketene Ketene Intermediate Ketene_Precursor->Ketene in situ generation Alkaloid_Cat Chiral Alkaloid Catalyst Alkaloid_Cat->Ketene Activation Transition_State Diastereoselective Transition State Ketene->Transition_State Azomethine_Imine Azomethine Imine Azomethine_Imine->Transition_State Product Chiral Bicyclic Pyrazolidinone Transition_State->Product

Caption: Generalized pathway for the alkaloid-catalyzed enantioselective [3+2] cycloaddition.

Experimental Protocol: Alkaloid-Catalyzed Enantioselective [3+2] Cycloaddition

This protocol describes a general procedure for the asymmetric synthesis of bicyclic pyrazolidinones from ketenes and azomethine imines.[3]

Materials:

  • Azomethine imine (1.0 equiv)

  • Acid chloride (ketene precursor) (1.2 equiv)

  • Chiral alkaloid catalyst (e.g., a quinine or quinidine derivative) (10 mol%)

  • Hünig's base (N,N-diisopropylethylamine) (1.5 equiv)

  • Dichloromethane (DCM) (solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the azomethine imine (1.0 equiv) and the chiral alkaloid catalyst (10 mol%) in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • In a separate flask, prepare a solution of the acid chloride (1.2 equiv) and Hünig's base (1.5 equiv) in anhydrous DCM.

  • Slowly add the acid chloride/base solution to the cooled solution of the azomethine imine and catalyst via syringe pump over a period of several hours.

  • Stir the reaction mixture at the low temperature for the specified time, monitoring completion by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

EntryAzomethine Imine (R¹)Ketene (from R²CH₂COCl)Yield (%)dree (%)Reference
1PhenylPhenylacetyl chloride9927:198[3]
24-BromophenylPhenylacetyl chloride9725:199[3]
3PhenylPropionyl chloride8510:196[3]
42-NaphthylPhenylacetyl chloride9520:199[3]

Applications in Drug Discovery and Development

The chiral pyrazolidinone and pyrazolo[1,2-a]pyrazolone scaffolds synthesized through these catalytic enantioselective methods are of significant interest to the pharmaceutical industry. Their structural rigidity, combined with the presence of multiple stereocenters and functional groups, makes them attractive candidates for lead optimization in drug discovery programs.

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. The dinitrogen-fused heterocyclic systems produced from 3-oxopyrazolidin-1-ium ylides can be considered as bioisosteres of other important heterocyclic systems, allowing for the exploration of new chemical space in the search for novel therapeutic agents. The stereochemical control afforded by these asymmetric reactions is crucial, as different enantiomers of a drug can exhibit vastly different pharmacological activities and toxicity profiles.[1][6]

Conclusion and Future Outlook

The catalytic enantioselective reactions of 3-oxopyrazolidin-1-ium ylides have proven to be a robust and versatile strategy for the synthesis of complex, enantioenriched dinitrogen-fused heterocycles. The development of both metal-based and organocatalytic systems has provided chemists with a powerful toolkit to access these valuable molecular architectures with high levels of stereocontrol. The operational simplicity and broad substrate scope of many of these methods make them amenable to library synthesis for high-throughput screening in drug discovery.

Future research in this area will likely focus on the development of even more efficient and selective catalysts, the expansion of the reaction scope to include a wider range of dipolarophiles, and the application of these methods to the total synthesis of biologically active natural products and complex drug candidates. The continued exploration of the reactivity of 3-oxopyrazolidin-1-ium ylides promises to unlock new avenues for the construction of novel and medicinally relevant chiral molecules.

References

Sources

solvent selection for reactions involving 3-Oxopyrazolidin-1-ium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solvent Engineering for 3-Oxopyrazolidin-1-ium Chloride Chemistries

Abstract

This application note provides a rigorous framework for solvent selection in reactions involving 3-Oxopyrazolidin-1-ium chloride (Pyrazolidin-3-one hydrochloride; CAS 1752-88-1).[1] While this heterocyclic salt is a stable, crystalline precursor, its utility lies in its in situ conversion to N,N-cyclic azomethine imines —versatile 1,3-dipoles used in the construction of complex bicyclic pharmacophores (e.g., pyrazolo[1,2-a]pyrazolones). The selection of solvent is not merely about solubility; it dictates the equilibrium between the salt, the free base, and the reactive zwitterionic dipole, thereby controlling reaction kinetics, stereoselectivity, and yield.

Part 1: Physicochemical Profile & Solubility Landscape[1]

The chloride salt is the "storage form" of the molecule—protonated and ionic to prevent premature polymerization or oxidation. The "reactive form" is the zwitterionic azomethine imine, generated via condensation with a carbonyl partner (usually an aldehyde).

Table 1: Solubility & Functional Compatibility Matrix

Solvent ClassSpecific SolventSolubility (Salt)Solubility (Dipole)*Strategic Utility
Polar Protic WaterHighModerateGreen Chemistry: Good for uncatalyzed condensations; poor for moisture-sensitive Lewis Acid catalysis.[1]
Methanol / EthanolHighHighActivation Phase: Excellent for initial solubilization and condensation with aldehydes.[1]
Polar Aprotic DMSO / DMFHighHighUniversal Solvent: Used when substrates are highly insoluble; difficult to remove during workup.[1]
Acetonitrile (MeCN)ModerateHighCatalysis Standard: Preferred for Cu(I)/Au(I) catalyzed cycloadditions due to weak coordination to metals.[1]
Chlorinated Dichloromethane (DCM)Low (Suspension)HighSelectivity Control: The "Gold Standard" for stereoselective cycloadditions.[1] Low dielectric constant tightens ion pairs/transition states.[1]
ChloroformLowHighAlternative to DCM; often used in NMR studies of the dipole.[1]
Ethereal THF / 1,4-DioxaneVery LowModerateLewis Base Compatibility: Good for organocatalytic routes (e.g., phosphine catalysis).
Hydrocarbon Toluene / HexaneInsolubleLowPrecipitation: Used to crash out the product or as a co-solvent to enhance enantioselectivity (via π-stacking).[1]

*Note: "Dipole" refers to the azomethine imine generated in situ.[2][3]

Part 2: Solvent Selection Logic

The choice of solvent must support two distinct chemical steps, often occurring in one pot:

  • Dipole Generation: Condensation of the hydrazine moiety with an aldehyde (requires proton transfer).[1]

  • Cycloaddition: Reaction of the dipole with an alkene/alkyne (requires orbital overlap).[1]

Scenario A: Metal-Catalyzed [3+2] Cycloaddition
  • Objective: High enantioselectivity using Chiral Lewis Acids (Cu, Ni, Mg).

  • Recommended Solvent: DCM or DCM/Toluene (3:1) .[1]

  • Mechanism: The chloride salt is suspended in DCM.[1] Addition of a base (e.g., Et3N) and the aldehyde generates the dipole, which dissolves. The non-polar nature of DCM stabilizes the compact transition state required for high ee (enantiomeric excess) and prevents competitive coordination of solvent to the metal center (unlike MeCN or MeOH).[1]

Scenario B: Organocatalytic Annulations (Phosphine/NHC)
  • Objective: Nucleophilic catalysis where the catalyst is sensitive to protonation.[1]

  • Recommended Solvent: THF or Toluene .[1]

  • Mechanism: Since the salt is insoluble, a "Phase Transfer" approach is often used. A base (DBU) deprotonates the salt at the interface or in equilibrium, releasing the free base into the organic layer where the organocatalyst resides. This prevents catalyst deactivation by the acidic HCl salt.[1]

Scenario C: Green/Scale-Up Synthesis
  • Objective: Process safety and waste reduction.

  • Recommended Solvent: Ethanol/Water or MeCN .[1]

  • Mechanism: In protic media, the condensation is rapid. While stereocontrol may decrease due to H-bonding disrupting the transition state, the rate of reaction is often significantly faster.

Part 3: Visualization (Decision Tree)

The following diagram illustrates the decision logic for solvent selection based on the intended downstream chemistry.

SolventSelection Start Start: 3-Oxopyrazolidin-1-ium Chloride Step1 Step 1: Dipole Generation (Condensation with Aldehyde) Start->Step1 Decision What is the Downstream Reaction? Step1->Decision PathA Metal Catalysis (Cu, Au, Ni) Decision->PathA High Stereocontrol PathB Organocatalysis (Phosphine, NHC) Decision->PathB Lewis Base Catalyst PathC Uncatalyzed / Thermal (Green Chemistry) Decision->PathC Scale/Safety SolventA DCM or CHCl3 (Avoids Metal Coordination) PathA->SolventA SolventB THF, Toluene, or Dioxane (Protects Catalyst) PathB->SolventB SolventC MeOH, EtOH, or Water (Fast Kinetics) PathC->SolventC ResultA High ee%, Slower Rate SolventA->ResultA ResultB High Yield, Catalyst Stability SolventB->ResultB ResultC Fast Rate, Lower Selectivity SolventC->ResultC

Caption: Logical workflow for selecting the optimal solvent system based on catalytic requirements and reaction goals.

Part 4: Experimental Protocols

Protocol 1: One-Pot Generation and Trapping (Standard DCM Method)

Best for: Research-scale synthesis of chiral bicyclic pyrazolones.[1]

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

  • Suspension: Add 3-Oxopyrazolidin-1-ium chloride (1.0 equiv) and the Aldehyde partner (1.1 equiv).

  • Solvent Addition: Add anhydrous DCM (0.1 M concentration) . The salt will remain as a suspension.[1]

  • Activation: Add Triethylamine (Et3N) (1.1 equiv) dropwise.[1]

    • Observation: The suspension will clear (or change color) within 15–30 minutes as the HCl is neutralized and the soluble azomethine imine dipole forms.[1]

  • Catalyst/Trap Addition: Add the Dipolarophile (e.g., alkyne, 1.2 equiv) and Catalyst (e.g., CuI, 10 mol%).

  • Reaction: Stir at Room Temperature (RT) for 12–24 hours.

  • Workup: Dilute with DCM, wash with water (to remove Et3N[1]·HCl salts), dry over Na2SO4, and concentrate.

Protocol 2: Green Synthesis in Aqueous Media

Best for: Combinatorial chemistry or simple achiral scaffolds.[1]

  • Dissolution: Dissolve 3-Oxopyrazolidin-1-ium chloride (1.0 equiv) in Water/Ethanol (1:1 v/v) .

  • Buffering: Add Sodium Acetate (NaOAc) (1.2 equiv). This acts as a mild base to buffer the HCl without creating highly basic conditions that might degrade sensitive substrates.[1]

  • Reaction: Add the Aldehyde (1.0 equiv) and Dipolarophile (1.5 equiv).

  • Agitation: Stir vigorously at RT. The product typically precipitates out of the aqueous solution.[1]

  • Isolation: Filter the precipitate, wash with cold water/ethanol, and dry. Recrystallize from EtOH if necessary.

Part 5: Troubleshooting & Critical Considerations

  • Hygroscopicity: The chloride salt is hygroscopic.[1] If the solid clumps, dry it under high vacuum (0.1 mbar) at 40°C for 4 hours before use. Moisture can kill Lewis Acid catalysts (Path A).[1]

  • Base Selection:

    • Use Et3N or DIPEA for DCM/MeCN reactions.[1]

    • Use NaOAc or NaHCO3 for aqueous/alcoholic reactions.[1]

    • Avoid strong inorganic bases (NaOH) in organic solvents as they may cause degradation of the pyrazolidinone ring.[1]

  • Intermediate Stability: The generated azomethine imine is generally stable in solution for hours but should not be isolated unless necessary.[1] It is best trapped in situ.

References

  • Thermo Scientific Chemicals. 3-Pyrazolidinone hydrochloride, 98% Product Specifications. Fisher Scientific.[1][4] Link

  • Nair, V. et al. (2015).[1] 1,3-Dipolar cycloadditions of azomethine imines.[2][3][5] Beilstein Journal of Organic Chemistry.[1] Link

  • Sibi, M. P. et al. (2008).[1] Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Imines.[2] Journal of the American Chemical Society.[1] Link[1]

  • Gros, P. et al. (2010).[1] Organocatalyzed Multicomponent Synthesis of Pyrazolidinones. Royal Society of Chemistry.[1] Link

  • Grošelj, U. (2019).[1] Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines.[1][2][3][6] Molecules.[1][3][4][5][7][8][9][10][11] Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Solubilization Protocols for 3-Oxopyrazolidin-1-ium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Oxopyrazolidin-1-ium chloride (also known as 3-pyrazolidinone hydrochloride) is the stable salt form of 3-pyrazolidinone. While the hydrochloride salt confers necessary oxidative stability to the hydrazine moiety during storage, its high lattice energy and ionic character render it poorly soluble in the non-polar or moderately polar aprotic solvents (DCM, THF, Toluene) preferred for organic synthesis.

This guide provides validated protocols to overcome these solubility barriers without compromising the chemical integrity of the reagent.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, identify your specific experimental constraint using the decision matrix below.

SolubilityStrategy Start Identify Constraint WaterTol Is the reaction water-tolerant? Start->WaterTol BaseTol Is the reaction base-tolerant? WaterTol->BaseTol No MethodA Method A: Binary Solvent System (Alcohol/DCM) WaterTol->MethodA Yes Isolation Is isolation of free base required? BaseTol->Isolation No MethodB Method B: In-Situ Neutralization (Organic Base) BaseTol->MethodB Yes MethodC Method C: Anion Exchange (Lipophilic Salt) Isolation->MethodC No MethodD Method D: Free Base Liberation (High Risk: Oxidation) Isolation->MethodD Yes

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on reaction tolerance.

Part 2: Troubleshooting & Protocols (Q&A)

Q1: I am trying to dissolve the salt in pure Dichloromethane (DCM) or THF, but it remains a suspension. Why?

Technical Insight: The chloride anion (


) is a "hard" anion with high charge density, creating a tight ionic lattice with the pyrazolidinium cation. Non-polar solvents like DCM (

) or THF (

) lack the dielectric constant required to overcome this lattice energy and solvate the ions.

Solution: Method A - The "Spike" Protocol (Binary Solvents) If your reaction tolerates protic sources, use a high-dielectric alcohol "spike" to solvate the ion pair.

Protocol:

  • Suspend the salt in the target solvent (e.g., DCM).

  • Add Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) dropwise.

  • Target Ratio: Usually, 5–10% v/v MeOH is sufficient to break the lattice.

    • Note: TFE is less nucleophilic than MeOH and is preferred if electrophiles in your reaction are sensitive to metholysis.

Solvent SystemSolubility RatingSuitability
Pure DCM< 1 mg/mL (Poor)Heterogeneous reactions only
DCM : MeOH (9:1)~50 mg/mL (Good)General synthesis, chromatography
DCM : TFE (9:1)~40 mg/mL (Good)Electrophile-sensitive reactions
Pure DMF/DMSO> 100 mg/mL (High)High-boiling solvent applications
Q2: My reaction is strictly anhydrous and cannot tolerate alcohols. How do I proceed?

Technical Insight: You must break the ionic bond chemically rather than physically. The protonated nitrogen (


) is the source of the positive charge. By removing this proton with a base, you generate the neutral free base (3-pyrazolidinone), which is significantly more soluble in organic media.

Solution: Method B - In-Situ Neutralization Use a non-nucleophilic organic base to deprotonate the salt directly in the reaction vessel.

Protocol:

  • Suspend 3-Oxopyrazolidin-1-ium chloride (1.0 equiv) in anhydrous DCM or THF.

  • Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.05 equiv).

  • Observation: The suspension should clear within 5–10 minutes as the neutral organic free base is released.

  • Critical Step: The byproduct will be DIPEA·HCl (or TEA·HCl). Ensure your downstream chemistry tolerates this ammonium salt. If not, proceed to Method D .

Q3: I need to isolate the free base (3-pyrazolidinone) for a sensitive coupling. Are there risks?

Technical Insight (Critical Warning): The hydrochloride salt is the commercial form because the free base is oxidatively unstable . The hydrazine moiety (


) is a reducing agent (used in photography as Phenidone). Exposure to air (oxygen) converts the free base into radical species or diazonium degradants, turning the compound brown/black.

Solution: Method D - Anaerobic Liberation Only perform this if strictly necessary. Work under an inert atmosphere (Nitrogen or Argon).

Protocol:

  • Degas all solvents (DCM and Water) by sparging with Argon for 15 minutes.

  • Dissolve the salt in a minimum amount of degassed water.

  • Add solid Sodium Bicarbonate (

    
    )  until pH ~8 (gas evolution will occur).
    
  • Extract immediately with degassed DCM (

    
    ).
    
    • Note: The free base is amphiphilic and may not extract efficiently. Continuous extraction may be required.

  • Dry the organic layer over

    
     (anhydrous) under Argon.
    
  • Use the solution immediately . Do not concentrate to dryness unless storing in a sealed, dark ampoule at -20°C.

Q4: Can I change the counter-ion to make it soluble in organic solvents without adding base?

Technical Insight: Yes. Metathesis (anion exchange) to a lipophilic anion like Tetrafluoroborate (


), Hexafluorophosphate (

), or Triflimide (

) renders the salt soluble in DCM/Acetone while maintaining the protonated (stable) state.

Solution: Method C - Lipophilic Anion Exchange

Protocol:

  • Dissolve 3-Oxopyrazolidin-1-ium chloride in a minimum volume of water.

  • Add a saturated aqueous solution of Sodium Tetrafluoroborate (

    
    )  or Lithium Bis(trifluoromethanesulfonyl)imide (
    
    
    
    )
    .
  • The lipophilic salt (

    
    ) will likely precipitate or oil out.
    
  • Extract this new salt into DCM .

  • Wash the DCM layer with water to remove residual NaCl.

  • Evaporate DCM to yield the organic-soluble salt.

AnionExchange Step1 Start: Chloride Salt (Water Soluble) Step2 Add LiNTf2 (Aqueous) Step1->Step2 Step3 Phase Separation: New Salt moves to DCM Step2->Step3 Step4 Result: DCM-Soluble Salt (Stable) Step3->Step4

Figure 2: Workflow for converting the chloride salt to a DCM-soluble lipophilic salt.

Part 3: Quantitative Data & Safety

Solubility & Stability Profile
ParameterChloride Salt (Commercial)Free Base (Neutral)NTf2 / PF6 Salt (Modified)
MW 122.55 g/mol 86.09 g/mol Variable
DCM Solubility Poor (< 1 mg/mL)Good (> 50 mg/mL)Excellent (> 100 mg/mL)
Water Solubility HighHighPoor (Hydrophobic)
Air Stability Stable (Years)Unstable (Hours) Stable
Primary Use Storage / Aqueous RxnOrganic SynthesisCatalysis / Ionic Liquids
Safety & Handling
  • Oxidation Hazard: The free base is a reducing agent. If the solution turns brown, significant degradation has occurred.

  • Toxicity: Pyrazolidinones are potential skin sensitizers. Handle with gloves.

  • Incompatibility: Avoid strong oxidizers (permanganates, peroxides) as vigorous reactions will occur.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733712, 3-Pyrazolidinone hydrochloride. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3][4] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt solubility principles).

  • Kendall, J. D. (1950).Phenidone: A new developing agent. British Journal of Photography.

Sources

preventing N-N bond cleavage in 3-Oxopyrazolidin-1-ium chloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

3-Oxopyrazolidin-1-ium salts (often derived from the Goldstein-Michael condensation) are valuable heterocyclic scaffolds in the synthesis of peptidomimetics and antibiotics (e.g., MurA inhibitors).[1] However, they suffer from a "stability paradox": the ring strain and the polarization of the N-N bond make them excellent precursors for ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-amino acids (via cleavage), but frustratingly fragile when the goal is to preserve the ring for functionalization.

The N-N bond in these systems has a bond dissociation energy (BDE) significantly lower than a standard C-C bond (~160–200 kJ/mol vs. ~350 kJ/mol).[1] Consequently, it is susceptible to two primary failure modes:

  • Reductive Cleavage: Direct scission of the N-N bond by metals or catalytic hydrogenation.

  • Eliminative Ring Opening: Base-mediated E1cb mechanisms triggered by the acidity of the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -protons.
    

This guide provides the protocols required to navigate these failure modes and maintain ring integrity.

Diagnostic Flowchart: Assessing Risk Factors

Before initiating any reaction on the pyrazolidinone core, use this logic tree to determine if your conditions pose a risk to the N-N bond.

NN_Bond_Safety cluster_Red Reductive Conditions cluster_Base Basic/Nucleophilic Conditions Start Proposed Reaction on 3-Oxopyrazolidin-1-ium Salt ReactionType Identify Reaction Class Start->ReactionType Red Reduction ReactionType->Red Base Alkylation / Acylation ReactionType->Base ReagentCheck Reagent Selection? Red->ReagentCheck Zn_Na Zn/AcOH, Na/NH3, SmI2, Raney Ni ReagentCheck->Zn_Na Dissolving Metal Hydrides NaBH4, LiBH4, STAB ReagentCheck->Hydrides Hydride Transfer Cleavage STOP: Will form Beta-Amino Acid Zn_Na->Cleavage HIGH RISK: N-N Cleavage Safe PROCEED: Ring Intact Hydrides->Safe Generally Safe (pH dependent) BaseStrength Base Strength/Temp Base->BaseStrength StrongBase t-BuOK, LDA, NaOH (>0°C) BaseStrength->StrongBase MildBase Et3N, DIPEA, K2CO3 (<25°C) BaseStrength->MildBase RingOpen STOP: Ring Opening StrongBase->RingOpen Risk: E1cb or Hydrolysis MildBase->Safe

Caption: Decision matrix for evaluating reaction safety. Red paths indicate high probability of N-N bond scission or ring opening.[1]

Troubleshooting Guide & FAQs

Issue 1: Reductive Instability

User Question: I am trying to reduce an ester side chain on the pyrazolidinium ring to an alcohol. I used


/Pd-C, but the product mass indicates the ring has opened. What happened?

Technical Analysis: Catalytic hydrogenation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


 with Pd, Pt, or Raney Ni) is the "gold standard" for deliberately breaking N-N bonds [1]. The pyrazolidinone ring, being a cyclic hydrazine, is highly susceptible to hydrogenolysis. The mechanism involves the adsorption of the hydrazine moiety onto the metal surface, followed by oxidative addition of hydrogen across the N-N bond.

Corrective Protocol: Switch to a chemoselective hydride donor that does not interact with the N-N ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-bond.
  • Recommended: Use Lithium Borohydride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    )  or Sodium Borohydride (
    
    
    
    )
    in THF/MeOH. These reagents reduce esters/ketones via nucleophilic hydride attack (H-) and do not possess the orbital overlap required to cleave the non-polarized N-N bond under ambient conditions.[1]
  • Avoid: Zinc in Acetic Acid (Zn/AcOH), Sodium in liquid Ammonia (Na/ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ), and Samarium Diiodide (
    
    
    
    ). These are single-electron transfer (SET) reagents known to cleave N-N bonds [2].[1]
Issue 2: Base-Mediated Degradation

User Question: I attempted to N-alkylate the salt using NaH in DMF. The reaction turned black, and I recovered a linear hydrazide. How do I alkylate without destroying the ring?

Technical Analysis: 3-Oxopyrazolidin-1-ium salts are acidic.[1] However, the ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


-carbon (C4 position) is also acidic due to the adjacent carbonyl. Strong bases like NaH or LDA can deprotonate C4, leading to an enolate. If the ring strain is high, this can trigger an E1cb-like elimination , resulting in C-N bond cleavage (ring opening) rather than the desired N-alkylation.[1]

Corrective Protocol: Use a "Soft Deprotonation" strategy.[1]

  • Neutralization: First, liberate the free base from the chloride salt using a stoichiometric amount of mild base (e.g., ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     or mild Amberlyst resin) in a biphasic system (DCM/Water).
    
  • Alkylation: Perform the alkylation on the neutral species using a weak base like ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     in Acetone  or DIPEA in Acetonitrile . Avoid strong alkoxides or hydrides.
    
Issue 3: Thermal Decomposition

User Question: Can I reflux this salt in water to recrystallize it?

Technical Analysis: No. While the salt form is relatively stable, prolonged heating in protic solvents (especially water) can lead to hydrolysis of the lactam (amide bond cleavage).[1] The "1-ium" positive charge increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">


) than a standard amide.

Corrective Protocol:

  • Recrystallize using Ethanol/Ether or Isopropanol mixtures at moderate temperatures (<50°C).[1]

  • If aqueous workup is necessary, keep the temperature near 0°C and buffer the solution to pH 6–7 immediately.

Optimized Protocol: Safe Functionalization

Objective: N-Alkylation of 3-Oxopyrazolidin-1-ium chloride without N-N cleavage.

Materials:

  • Substrate: 3-Oxopyrazolidin-1-ium chloride (1.0 equiv)[1]

  • Base: Triethylamine (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ) or DIPEA (2.2 equiv)
    
  • Electrophile: Benzyl Bromide (1.1 equiv)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Salt Neutralization (In-situ): Suspend the chloride salt in anhydrous DCM under Nitrogen atmosphere.[1] Cool to 0°C.[1]

    • Why? Low temperature prevents immediate exotherms that could trigger ring opening.[1]

  • Base Addition: Add ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     dropwise over 10 minutes. The suspension should clear as the free base is formed and the hydrochloride salt of the amine precipitates (or stays soluble depending on volume).
    
    • Note: 1.0 equiv neutralizes the HCl; the remaining 1.2 equiv acts as the scavenger for the alkylation.

  • Electrophile Addition: Add the alkyl halide dropwise at 0°C.

    • Critical: Do not add all at once. High local concentration of electrophile can promote bis-alkylation or side reactions.[1]

  • Reaction & Quench: Allow to warm to Room Temperature (20–25°C) and stir for 4–12 hours. Monitor by TLC.[1][2]

    • Validation: If TLC shows a new spot with ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       ~0.4–0.6 (typical for neutral pyrazolidinones) and the starting material (
      
      
      
      ~0) disappears, the ring is likely intact.
    • Stop Condition: If a streak appears or multiple low

      
       spots form, the ring may be opening. Cool back to 0°C and quench.
      

Reagent Compatibility Matrix

Reagent ClassSpecific ReagentCompatibilityMechanism of Failure (if any)
Reducing Agent ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

/ Pd-C
CRITICAL FAILURE Hydrogenolysis of N-N bond [1].
Reducing Agent Zn / AcOHCRITICAL FAILURE SET cleavage of N-N bond [2].[1]
Reducing Agent ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

/

SAFE Nucleophilic hydride attack (C=O selective).
Base ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

/

HIGH RISK E1cb elimination / Ring opening.
Base ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

/

SAFE Sufficient for deprotonation, too weak for elimination.
Solvent Water (Reflux)RISK Hydrolysis of activated amide bond.
Lewis Acid ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

SAFE Compatible for side-chain deprotection [3].

References

  • Gilon, C. et al. (1987).[1] Synthesis of novel N-aminolactams and their use as precursors for beta-amino acids.[1] Journal of Organic Chemistry.[1]

  • Gu, L. et al. (2012).[1] Synthesis of hydroxydiamines and triamines via reductive cleavage of N-N bond in substituted pyrazolidines.[3] Amino Acids.[1][2][3][4]

  • Pfrengle, F. & Reissig, H.U. (2008).[1][5] Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups.[1][5] Synlett.[1][5]

Sources

Technical Support Center: Management of Hygroscopic 3-Oxopyrazolidin-1-ium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for handling and processing 3-Oxopyrazolidin-1-ium chloride. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound. This guide provides in-depth, validated protocols and expert insights to ensure the integrity and stability of your material.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and properties of 3-Oxopyrazolidin-1-ium chloride.

Q1: What does it mean for 3-Oxopyrazolidin-1-ium chloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For 3-Oxopyrazolidin-1-ium chloride, this means the solid material will readily absorb moisture from the air. This absorbed water can impact the material's physical and chemical properties, potentially affecting experimental results, stability, and shelf-life.[1][2]

Q2: How can I determine the water content of my 3-Oxopyrazolidin-1-ium chloride sample?

A2: The most accurate and widely accepted method for determining water content is Karl Fischer titration.[3][4][5] This technique is highly selective for water and can provide precise measurements.[3][5] There are two main types of Karl Fischer titration: volumetric and coulometric. The volumetric method is suitable for samples with a water content above 0.1%, while the coulometric method is ideal for trace amounts of water (less than 1%).[4][6][7] For solid samples like 3-Oxopyrazolidin-1-ium chloride, the material must be fully dissolved in a suitable solvent or the water completely extracted to ensure an accurate measurement of the total water content.[3]

Q3: What are the potential consequences of using "wet" 3-Oxopyrazolidin-1-ium chloride in my experiments?

A3: The presence of excess water can have several detrimental effects, including:

  • Inaccurate Stoichiometry: The measured weight of the "wet" compound will not accurately reflect the amount of active molecule, leading to errors in reaction stoichiometry.

  • Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to the formation of unwanted byproducts.

  • Degradation: For moisture-sensitive compounds, the presence of water can accelerate degradation pathways, reducing the purity and potency of the material.[2][8]

  • Physical Property Changes: Absorbed water can alter the physical properties of the solid, such as its crystal structure, melting point, and flowability, which can be critical in formulation and manufacturing processes.[1]

Q4: How should I store 3-Oxopyrazolidin-1-ium chloride to minimize water absorption?

A4: Proper storage is crucial for maintaining the integrity of hygroscopic compounds. We recommend the following:

  • Airtight Containers: Store the compound in a tightly sealed container to minimize exposure to ambient humidity.

  • Desiccator: For long-term storage or after opening the primary container, place it inside a desiccator containing a suitable drying agent (desiccant) like silica gel or molecular sieves.[8]

  • Inert Atmosphere: For highly sensitive applications, consider storing the material under an inert atmosphere, such as nitrogen or argon.

II. Troubleshooting Guide: Removing Water from 3-Oxopyrazolidin-1-ium Chloride

This section provides a structured approach to troubleshooting common issues encountered when drying 3-Oxopyrazolidin-1-ium chloride.

Issue 1: My sample of 3-Oxopyrazolidin-1-ium chloride has become clumpy and difficult to handle.

Cause: This is a classic sign of significant water absorption. The absorbed moisture can lead to the formation of hydrates and cause solid particles to agglomerate.[1]

Solution Workflow:

A workflow for drying clumpy 3-Oxopyrazolidin-1-ium chloride.

Detailed Protocols:

  • Option 1: Oven Drying Under Vacuum (For Thermally Stable Compounds)

    • Thermal Stability Assessment: Before heating, it is critical to determine the decomposition temperature of 3-Oxopyrazolidin-1-ium chloride. This can be done using techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC).[9][10]

    • Drying Procedure: Place the clumpy material in a vacuum oven on a clean, shallow glass dish to maximize surface area. Heat the sample at a temperature well below its decomposition point (a good starting point is 40-50°C) under a high vacuum for several hours or overnight.[11] The combination of heat and reduced pressure facilitates the removal of water.

    • Verification: After drying, allow the sample to cool to room temperature in a desiccator before weighing. Determine the final water content using Karl Fischer titration to confirm the effectiveness of the drying process.[3][4][5]

  • Option 2: Lyophilization (Freeze-Drying) (For Thermally Sensitive Compounds)

    • Principle: Lyophilization is a gentle drying process that removes water by sublimation from a frozen state, making it ideal for heat-sensitive materials.[12][13][14]

    • Procedure:

      • Dissolve the 3-Oxopyrazolidin-1-ium chloride in a suitable solvent (e.g., water, if it can be subsequently removed, or a mixture of solvents that will freeze).

      • Freeze the solution at a low temperature (-50 to -80°C) until it is completely solid.[14]

      • Apply a high vacuum to the frozen sample. The frozen solvent will sublimate, turning directly from a solid to a gas, which is then collected on a cold condenser.[15][16]

      • A secondary drying step at a slightly elevated temperature may be necessary to remove any remaining bound water molecules.[15][16]

    • Verification: The resulting product should be a dry, porous powder. Confirm the final water content using Karl Fischer titration.[3][4][5]

Issue 2: My reaction is failing or giving low yields, and I suspect residual water in the 3-Oxopyrazolidin-1-ium chloride is the cause.

Cause: Even small, invisible amounts of absorbed water can be sufficient to inhibit a reaction or promote side reactions.

Solution Workflow:

Sources

Technical Support Center: Optimizing Azomethine Imine Synthesis from Pyrazolidinone Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azomethine imines derived from pyrazolidinone salts. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common experimental hurdles.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the fundamental principle behind generating azomethine imines from pyrazolidinone salts?

Azomethine imines are versatile 1,3-dipoles crucial for synthesizing various nitrogen-containing heterocyclic compounds, which are significant in medicinal chemistry.[1][2][3][4] The synthesis from pyrazolidinone salts typically involves the condensation of a 1,2-unsubstituted or N1-substituted pyrazolidin-3-one with an aldehyde or ketone.[5][6] This reaction forms a stable, cyclic azomethine imine, specifically an N-alkylidene-3-oxo-pyrazolidinium ylide, which can be isolated or generated in situ for subsequent reactions like 1,3-dipolar cycloadditions.[4][7][8][9]

The general mechanism involves the nucleophilic attack of the hydrazine nitrogen of the pyrazolidinone onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N bond of the azomethine imine.

Azomethine Imine Formation cluster_reactants Reactants cluster_products Products Pyrazolidinone Pyrazolidinone Salt Intermediate Aminol Intermediate Pyrazolidinone->Intermediate + Aldehyde Aldehyde/ Ketone Aldehyde->Intermediate Azomethine_Imine Azomethine Imine Intermediate->Azomethine_Imine - H₂O Water H₂O

Caption: General workflow for azomethine imine synthesis.

FAQ 2: How do I choose the appropriate base for the deprotonation of the pyrazolidinone salt?

The choice of base is critical and depends on the specific pyrazolidinone salt and the overall reaction conditions. The goal is to effectively deprotonate the pyrazolidinone to generate the nucleophilic hydrazine moiety without causing unwanted side reactions.

Base TypeExamplesWhen to UseConsiderations
Inorganic Bases K₂CO₃, NaHCO₃, Na₂CO₃Mild reaction conditions, sensitive substrates.May have limited solubility in organic solvents.
Organic Bases Triethylamine (TEA), Diisopropylethylamine (DIPEA)Good solubility in common organic solvents.Can sometimes act as a nucleophile, leading to side products.
Stronger Bases Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)When weaker bases fail to deprotonate the salt efficiently.Highly reactive and require anhydrous conditions. Can promote side reactions like enolization.

For many standard syntheses, an excess of a mild inorganic base or an organic amine is sufficient. Stronger bases should be used cautiously and only when necessary.

FAQ 3: What are the optimal solvent conditions for this synthesis?

The ideal solvent should dissolve the pyrazolidinone salt and the aldehyde/ketone, and be compatible with the chosen base. Protic solvents like ethanol or methanol can be effective, especially when using inorganic bases, as they can help to solvate the salt.[10] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are also commonly used, particularly with organic bases. In some cases, performing the reaction under solvent-free conditions by grinding the reactants can lead to higher yields and shorter reaction times. A comparative analysis has shown that aqueous ethanol can be an excellent "green" solvent choice, facilitating easy work-up of water-insoluble products.[10][11]

FAQ 4: Can this reaction be catalyzed?

Yes, both acid and base catalysis can be employed. Acid catalysis, often with a Brønsted acid like p-toluenesulfonic acid or a Lewis acid such as BF₃·OEt₂, facilitates the initial condensation and subsequent dehydration.[4][7][8][9] Some modern approaches also utilize photocatalysis for the aerobic oxidation of N1-substituted pyrazolidin-3-ones to form azomethine imines.[12] In the subsequent cycloaddition reactions involving the synthesized azomethine imines, copper (I) and (II) catalysts are frequently used, particularly for reactions with alkynes (CuAIAC).[1][5][13]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of azomethine imines from pyrazolidinone salts.

Problem 1: Low or No Product Yield

A low yield of the desired azomethine imine can be attributed to several factors. Follow this decision tree to diagnose and resolve the issue.

troubleshooting_low_yield start Low/No Product Yield check_reagents Are reagents pure and dry? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Pure/Dry reagent_no No check_reagents->reagent_no Impure/Wet check_base Is the base strong enough? reagent_yes->check_base purify_reagents Purify/dry reagents. Use fresh starting materials. reagent_no->purify_reagents base_yes Yes check_base->base_yes Sufficiently Strong base_no No check_base->base_no Too Weak check_temp Is the reaction temperature optimal? base_yes->check_temp stronger_base Use a stronger base (e.g., t-BuOK). Consider anhydrous conditions. base_no->stronger_base temp_yes Yes check_temp->temp_yes Optimal temp_no No check_temp->temp_no Too Low check_water Is water being effectively removed? temp_yes->check_water adjust_temp Increase temperature to facilitate dehydration. Consider microwave irradiation. temp_no->adjust_temp water_yes Yes check_water->water_yes Effective Removal water_no No check_water->water_no Inefficient Removal final_check Consider alternative catalysts (e.g., Lewis acids) or solvents. water_yes->final_check remove_water Use a Dean-Stark trap or molecular sieves. water_no->remove_water

Caption: Troubleshooting workflow for low product yield.

In-depth Explanation:

  • Reagent Quality: The purity of the pyrazolidinone salt and the aldehyde/ketone is paramount. Impurities in the starting materials can lead to side reactions or inhibit the desired transformation. Ensure the pyrazolidinone salt is properly synthesized and purified.[14] Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which can interfere with the reaction.

  • Base Strength and Stoichiometry: Incomplete deprotonation of the pyrazolidinone salt is a common reason for low yields. If you are using a mild base and observing poor conversion, consider switching to a stronger base. Ensure you are using at least a stoichiometric amount of base relative to the pyrazolidinone salt.

  • Reaction Temperature and Water Removal: The condensation reaction to form the azomethine imine is a reversible equilibrium. To drive the reaction towards the product, the water formed must be removed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus (with a solvent like toluene) or by adding a dehydrating agent such as molecular sieves. Increasing the reaction temperature can also favor product formation. Microwave irradiation has been shown to be effective in accelerating these reactions.

Problem 2: Formation of Side Products

The appearance of unexpected peaks in your NMR or LC-MS analysis indicates the formation of side products.

Common Side Products and Their Causes:

  • Aldol Condensation Products: If the aldehyde or ketone has α-hydrogens, it can undergo self-condensation under basic conditions.

    • Solution: Add the aldehyde/ketone slowly to the reaction mixture containing the deprotonated pyrazolidinone. Running the reaction at a lower temperature can also disfavor the aldol reaction.

  • Hydrazone Formation: If the pyrazolidinone has a hydrogen at the N2 position, tautomerization to a more stable hydrazone can occur, especially if an electron-withdrawing group is not present to stabilize the negative charge on the imide nitrogen.[15]

    • Solution: Ensure the reaction conditions favor the kinetic product (the azomethine imine) over the thermodynamic product (the hydrazone). This can sometimes be achieved by using milder conditions and shorter reaction times.

  • Decomposition of the Azomethine Imine: Some azomethine imines, particularly those derived from aliphatic aldehydes, can be unstable and prone to decomposition or dimerization over time.

    • Solution: If you suspect your azomethine imine is unstable, it is best to generate it in situ and use it immediately in a subsequent reaction, such as a 1,3-dipolar cycloaddition.[1]

Problem 3: Difficulty in Product Isolation and Purification

The desired azomethine imine may be difficult to isolate due to its polarity or instability.

Strategies for Isolation and Purification:

  • Direct Crystallization: If the product is a stable, crystalline solid, it may precipitate directly from the reaction mixture upon cooling. The crude product can then be recrystallized from a suitable solvent system.

  • Chromatographic Purification: Column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is often effective.

  • Aqueous Work-up: If the product is not water-soluble, an aqueous work-up can be used to remove inorganic salts and water-soluble impurities.[16] Be cautious, as some azomethine imines may be sensitive to hydrolysis.

ParameterRecommended Conditions
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate, Dichloromethane/Methanol
Detection UV (if chromophore is present), TLC with staining (e.g., potassium permanganate)

Section 3: Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Alkylidene-3-oxo-pyrazolidinium Ylides

This protocol provides a general method for the condensation of a pyrazolidinone salt with an aldehyde.

  • Deprotonation: To a solution or suspension of the pyrazolidinone hydrochloride salt (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol, 0.1-0.5 M), add the base (1.1-1.5 eq) at room temperature. Stir the mixture for 15-30 minutes.

  • Condensation: Add the aldehyde (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat to reflux until the reaction is complete (monitor by TLC or LC-MS). If heating, consider using a Dean-Stark trap to remove water.

  • Work-up: After completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter off the solid. If an organic base was used, it may be removed by washing with a dilute aqueous acid solution.

  • Isolation: Concentrate the organic phase under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: In Situ Generation and Trapping in a [3+2] Cycloaddition

This protocol is useful for unstable azomethine imines.

  • Reactant Mixture: In a round-bottom flask, combine the pyrazolidinone salt (1.0 eq), the aldehyde (1.1 eq), the dipolarophile (e.g., an alkene or alkyne, 1.0-1.5 eq), and the base (1.2 eq) in a suitable solvent (e.g., toluene).

  • Reaction: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the cycloadduct.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and perform a suitable work-up as described in Protocol 1. Purify the resulting cycloadduct by column chromatography or recrystallization. This method has been successfully used to synthesize a variety of bicyclic pyrazolidinones.[17][18][19]

References

  • Nájera, C., & Sansano, J. M. (2015). 1,3-Dipolar cycloadditions of azomethine imines. Organic & Biomolecular Chemistry, 13(31), 8496-8539.
  • MDPI. (2021). Synthesis of 6,7-Dihydro-1H,5H-pyrazolo[1,2-a]pyrazoles by Azomethine Imine-Alkyne Cycloadditions Using Immobilized Cu(II)
  • National Institutes of Health. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines.
  • ResearchGate. (n.d.). Conditions optimization for the synthesis of axially chiral azomethine imines.
  • ResearchGate. (n.d.). Scope of azomethine imines 2. Standard reaction conditions.
  • National Institutes of Health. (2016).
  • ISCA. (n.d.).
  • MATEC Web of Conferences. (n.d.). New process of preparation of pyrazolidine: synthesis, extraction and flow-sheet.
  • Recent Development of Synthetic Strategies Towards the Synthesis of Azomethine Analogues: A Brief Review. (2022).
  • American Chemical Society. (2025). Efficient imine synthesis using an eco-friendly solvent.
  • National Institutes of Health. (n.d.). Asymmetric Synthesis of Bicyclic Pyrazolidinones through Alkaloid‐Catalyzed [3+2]‐Cycloadditions of Ketenes and Azomethine Imines.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.).
  • Google Patents. (n.d.). WO2021033166A1 - Process for synthesis of pyrazolidinone compounds.
  • Royal Society of Chemistry. (n.d.). Solvent incorporated sequential [3 + 2] annulation/substitution reaction of azomethine imines and propargyl sulfur ylide.
  • ResearchGate. (n.d.). Synthesis of azomethine imine.
  • Science of Synthesis. (n.d.). Product Class 19: Azomethine Imines.
  • Royal Society of Chemistry. (2015). 1,3-Dipolar cycloadditions of azomethine imines.
  • MDPI. (2017). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines.
  • ARKIVOC. (2015). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones.
  • Google Patents. (n.d.). DE2451160A1 - 3-PYRAZOLIDINONE AND PYRAZOLIDINE.
  • ResearchGate. (2014). What is best solvent for imine formation (Schiff synthesis, SN2 type reaction)?
  • Google Patents. (n.d.). US4732981A - 3-pyrazolidinone salts.
  • ResearchGate. (n.d.). An overview of the reactions involving azomethine imines over half a decade.
  • Chemical Reviews. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides.
  • ResearchGate. (n.d.). Kinetic resolution of racemic azomethine imines via asymmetric 1,3-dipolar cycloaddition.
  • ResearchGate. (2025). 1,3-Dipolar Cycloadditions of Azomethine Imines.
  • R Discovery. (2015). 1,3-Dipolar cycloadditions of azomethine imines.
  • Diva-portal.org. (n.d.). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones.
  • PubMed. (2015). 1,3-Dipolar cycloadditions of azomethine imines.
  • Open Research Online. (n.d.). Intermolecular 1,3-dipolar cycloadditions of azomethine imines.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 3-Oxopyrazolidin-1-ium Chloride with Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 3-Oxopyrazolidin-1-ium chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the reactivity of this reagent, particularly in condensation reactions with ketones to form valuable pyrazolone-containing scaffolds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve reactivity issues effectively.

This document is structured as a series of questions you might be asking in the lab. We will move from foundational checks to more advanced optimization strategies, ensuring a logical and efficient troubleshooting process.

Section 1: Troubleshooting Guide

This section addresses the most common and pressing issues encountered during the reaction of 3-Oxopyrazolidin-1-ium chloride with ketones.

Q1: I am observing no product formation or very low conversion. Where should I start?

This is the most frequent issue and often stems from one or more foundational parameters being incorrect. A systematic approach is crucial to avoid wasting time and resources. The first step is to diagnose the potential point of failure.

The flowchart below outlines a logical progression for troubleshooting. Start with the simplest and most likely culprits—reagent integrity and basic reaction setup—before moving to more complex parameter optimization.

Troubleshooting_Workflow start Start: Low/No Conversion reagent_check 1. Verify Reagent Integrity (3-Oxopyrazolidin-1-ium chloride) start->reagent_check ketone_check 2. Assess Ketone Purity & Reactivity reagent_check->ketone_check Reagent OK success Problem Solved reagent_check->success Degraded setup_check 3. Review Reaction Setup (Base, Stoichiometry, Solvent) ketone_check->setup_check Ketone OK ketone_check->success Impure/Unreactive conditions_check 4. Optimize Reaction Conditions (Temperature, Time, Concentration) setup_check->conditions_check Setup Correct setup_check->success Setup Error Fixed advanced_methods 5. Consider Advanced Methods (Catalysis, Alternative Reagents) conditions_check->advanced_methods Still No Reaction conditions_check->success Conditions Optimized advanced_methods->success Method Adapted

Caption: A logical workflow for troubleshooting low reaction conversion.

Follow the numbered steps in the diagram by consulting the corresponding questions below.

Q2: How can I assess the quality and stability of my 3-Oxopyrazolidin-1-ium chloride?

Expert Insight: Hydrazine derivatives, especially as salts, can be susceptible to degradation over time, often through hydrolysis or oxidation, particularly if stored improperly.[1] Degradation can reduce the concentration of the active nucleophile, leading to poor or no reactivity.[1]

Troubleshooting Steps:

  • Visual Inspection: Check for any change in color or consistency from the manufacturer's description. Clumping or discoloration can be signs of moisture absorption or degradation.

  • Purity Analysis:

    • NMR Spectroscopy: Obtain a ¹H NMR spectrum of your starting material in a suitable solvent (e.g., D₂O or DMSO-d₆). Compare it to a reference spectrum from the manufacturer or literature. Look for the appearance of new, unexplained peaks or a significant decrease in the integration of characteristic reagent peaks.

    • LC-MS Analysis: This is a highly sensitive method to check for purity and identify potential degradation products.[2] A pure sample should show a single major peak with the correct mass-to-charge ratio.

  • Control Reaction: Run the reaction with a simple, highly reactive ketone (e.g., cyclohexanone or ethyl acetoacetate) under previously reported or standard conditions. If this control reaction fails, it strongly suggests a problem with your pyrazolidinone reagent.

Preventative Measures:

  • Always store the reagent in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon).

  • Keep it in a cool, dark, and dry place, such as a desiccator.

  • For long-term storage, consider refrigeration, but allow the container to warm to room temperature before opening to prevent condensation.

Q3: My starting material is a hydrochloride salt. How does this affect my reaction setup and choice of base?

Expert Insight: The "-ium chloride" designation means you are working with a salt. The nitrogen atom that needs to act as a nucleophile is protonated. Therefore, a base is required to deprotonate it, generating the free, nucleophilic hydrazine form in situ. The choice and amount of base are critical.

Common Issues & Solutions:

  • No Base or Insufficient Base: Without a base, the nucleophile is not available, and the reaction will not proceed. You need at least one molar equivalent of a base to neutralize the hydrochloride salt. A slight excess (1.1-1.2 equivalents) is often recommended to drive the reaction.[1]

  • Base is Too Strong: A very strong base (e.g., n-BuLi, LDA) can deprotonate the α-carbon of the ketone, leading to undesired side reactions like aldol condensation or enolate decomposition, rather than facilitating the desired condensation.[3]

  • Base is Too Weak: A very weak base (e.g., sodium bicarbonate) may not be strong enough to effectively deprotonate the hydrazinium salt, resulting in a slow or incomplete reaction.

  • Steric Hindrance: A bulky base (e.g., DBU) might be inefficient if the reaction environment is sterically congested.

Recommended Bases:

The ideal base is strong enough to deprotonate the hydrazinium salt but not so strong that it causes ketone side reactions.

BaseTypepKa (Conjugate Acid)Typical SolventComments
Triethylamine (TEA) Organic~10.7DCM, Acetonitrile, TolueneCommon choice; acts as a scavenger and base.
DIPEA Organic~11DCM, Acetonitrile, DMFBulkier than TEA, can sometimes reduce side reactions.
Potassium Carbonate (K₂CO₃) Inorganic~10.3Acetonitrile, DMF, EthanolHeterogeneous, but effective and easy to remove.
Sodium Acetate (NaOAc) Inorganic~4.75Ethanol, Acetic AcidA weaker base, often used when acid catalysis is also desired.[4]

Actionable Protocol: Start your reaction by adding 1.1 equivalents of triethylamine or potassium carbonate. If you suspect side reactions related to the base, switch to a different base from the table.

Q4: What are the optimal reaction conditions (solvent, temperature, time) and how do I screen them effectively?

Expert Insight: The reaction environment dictates the kinetics and thermodynamics of the condensation. Solvent polarity can stabilize or destabilize intermediates, while temperature provides the necessary activation energy. These factors are interdependent and must be optimized.[5]

Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol can sometimes participate in the reaction, while aprotic solvents are often preferred.

  • Polar Aprotic Solvents (Recommended Start): Acetonitrile, DMF, or Dioxane are excellent starting points. They are good at solvating the ionic starting material and intermediates without interfering.[4]

  • Apolar Solvents: Toluene or DCE can be effective, especially for driving the reaction to completion by removing water via a Dean-Stark apparatus.

  • Protic Solvents (Use with Caution): Ethanol is common in classical Knorr-type syntheses but can lead to side reactions. Glacial acetic acid can act as both solvent and catalyst, but may lead to hydrazide formation at high temperatures.[4]

Temperature and Time:

  • Many condensations of this type proceed well at elevated temperatures (e.g., 80-110 °C).[4][5]

  • Start your reaction at a moderate temperature (e.g., 80 °C) and monitor its progress every 2-4 hours using TLC or LC-MS.

  • If the reaction is slow, incrementally increase the temperature. Be aware that very high temperatures can lead to degradation.[6]

  • If no conversion is seen even at reflux, the issue likely lies with the reagents or stoichiometry, not the temperature.

Protocol for Screening Conditions: Set up several small-scale reactions (e.g., 0.1 mmol) in parallel in reaction vials.

  • Vial 1 (Baseline): Acetonitrile, K₂CO₃ (1.1 eq), 80 °C.

  • Vial 2 (Solvent): DMF, K₂CO₃ (1.1 eq), 80 °C.

  • Vial 3 (Temperature): Acetonitrile, K₂CO₃ (1.1 eq), 110 °C.

  • Vial 4 (Base): Acetonitrile, TEA (1.1 eq), 80 °C.

Analyze each vial by TLC or LC-MS after a set time (e.g., 6 hours) to identify the most promising conditions.

Q5: The reaction works for simple ketones, but fails with my complex substrate. What structural factors could be at play?

Expert Insight: The electronic and steric properties of the ketone substrate dramatically influence its reactivity. The carbonyl carbon is an electrophile; its reactivity is governed by how accessible it is and how electron-deficient it is.[7]

Potential Issues Related to Ketone Structure:

  • Steric Hindrance: Bulky groups on one or both sides of the carbonyl can physically block the nucleophilic attack of the pyrazolidinone. This is a very common reason for low reactivity.

    • Solution: You may need more forcing conditions (higher temperature, longer reaction time) or consider using a catalyst to increase reactivity (see Q9).

  • Electronic Effects:

    • Electron-Donating Groups (EDGs): Alkyl groups, methoxy groups, etc., near the carbonyl reduce its electrophilicity, making it less reactive.

    • Electron-Withdrawing Groups (EWGs): Halogens, nitro groups, etc., increase the carbonyl's electrophilicity, making it more reactive.[8]

  • Enolization: If the ketone has acidic α-protons, it can form an enol or enolate. While necessary for some related reactions, excessive or irreversible enolization can remove the ketone from the desired reaction pathway.

Troubleshooting Strategy:

  • Analyze the Ketone: Examine the groups adjacent to the carbonyl. Is it sterically crowded (e.g., di-isopropyl ketone vs. acetone)? Does it have strong EDGs?

  • Increase Reaction Severity: For sterically hindered or electron-rich ketones, try increasing the reaction temperature to the reflux temperature of your solvent (e.g., Toluene at 111 °C or Dioxane at 101 °C) and prolonging the reaction time to 24-48 hours.

  • Use an Additive: Consider adding a Lewis acid like ZnCl₂ or Sc(OTf)₃ to coordinate to the carbonyl oxygen. This makes the carbonyl carbon more electrophilic and susceptible to attack.[4]

Section 2: Frequently Asked Questions (FAQs)
Q6: What is the plausible mechanism for the reaction between 3-Oxopyrazolidin-1-ium chloride and a ketone?

The reaction proceeds via a classical condensation mechanism, similar to a Knorr pyrazole synthesis. It involves nucleophilic attack, cyclization, and dehydration.

Reaction_Mechanism reagent 3-Oxopyrazolidin-1-ium (after deprotonation) step1 1. Nucleophilic Attack reagent->step1 ketone Ketone (R1-CO-R2) ketone->step1 intermediate1 Tetrahedral Intermediate step2 2. Proton Transfer & Dehydration intermediate1->step2 intermediate2 Iminium Intermediate step3 3. Intramolecular Cyclization intermediate2->step3 intermediate3 Cyclized Intermediate step4 4. Final Dehydration (Aromatization driving force) intermediate3->step4 product Final Pyrazolone Product step1->intermediate1 step2->intermediate2 step3->intermediate3 step4->product

Caption: Plausible mechanism for pyrazolone formation.

Mechanism Steps:

  • Deprotonation: A base removes the proton from the N1-nitrogen of the 3-Oxopyrazolidin-1-ium salt to generate the free nucleophile.

  • Nucleophilic Attack: The now-neutral nitrogen atom attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral intermediate.[7]

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form an iminium-like species.

  • Cyclization & Tautomerization: The second nitrogen of the pyrazolidinone ring attacks the imine carbon in an intramolecular fashion. A final dehydration step, often driven by the formation of a stable, conjugated ring system, yields the final product.

Q7: What are the common side reactions to be aware of?

Expert Insight: Understanding potential side reactions is key to optimizing selectivity and yield.

  • Regioisomer Formation: If you use an unsymmetrical ketone, the initial nucleophilic attack can occur from either face of the pyrazolidinone ring, potentially leading to two different regioisomers.[1] The outcome is often controlled by a combination of steric and electronic factors.

  • Ketone Self-Condensation (Aldol): As mentioned, using a base that is too strong can promote the self-condensation of ketones that have α-hydrogens.

  • Hydrazide Formation: If using an acid solvent like acetic acid at high temperatures, the pyrazolidinone can potentially react with the solvent to form an undesired N-acyl hydrazide.[4]

  • Incomplete Cyclization: Sometimes the reaction may stall after the initial condensation, leading to an open-chain intermediate that does not fully cyclize. This is often due to suboptimal temperature or steric hindrance preventing the ring-closing step.[1]

Diagnostic Tip: If you observe multiple product spots on your TLC or multiple peaks in your LC-MS, consider these possibilities. Isolating and characterizing these byproducts can provide valuable clues about what is going wrong.

Q8: Are there alternative catalysts or activators I can use to promote the reaction?

Yes. If standard thermal, base-mediated conditions fail, especially with challenging substrates, you can explore catalytic methods.

  • Brønsted Acid Catalysis: A catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can activate the ketone by protonating the carbonyl oxygen, making the carbon more electrophilic.[4][9] This is often done in a non-polar solvent with a Dean-Stark trap to remove water.

  • Lewis Acid Catalysis: Lewis acids like ZnCl₂, Sc(OTf)₃, or In(OTf)₃ can coordinate to the carbonyl oxygen, achieving the same activation as a Brønsted acid but often under milder conditions.[4][10]

  • Transition Metal Catalysis: For very unreactive systems, advanced methods involving C-H or C-C bond activation have been developed. These typically use catalysts based on Iridium, Rhodium, or Copper, but represent a significant departure from the standard condensation protocol and require specialized knowledge.[11][12]

References
  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. Benchchem.
  • Deacylative Transformations of Ketones via Aromatization-Promoted C−C Bond Activation. Nature (2019).
  • Troubleshooting low conversion rates in pyrazole synthesis. Benchchem.
  • Pyrazolone formation. Reddit r/OrganicChemistry.
  • Catalytic system-controlled divergent reactions of pyrazolidinones with 3-alkynyl-3-hydroxyisoindolinones to construct diversified nitrogen-containing heterocyclic scaffolds. RSC Advances (2025).
  • Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 1. Effect of nuclear modification on in vitro activity. Journal of Medicinal Chemistry (1993).
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry (2024).
  • Deacylative transformations of ketones via aromatization-promoted C-C bond activation. Nature (2019).
  • Organic Chemistry II (Chem 2042). Wollo University.
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry (2005).
  • General Reactions of Carbonyl Compounds. Chemistry LibreTexts.
  • Redox Reactions: Wolff - Kishner Type. University of Wisconsin.
  • Chemical Stability of Drugs. IIP Series.
  • Recent advances on the use of indium(III) triflate in organic synthesis. Chemical Communications (2015).
  • Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology (2017).

Sources

Technical Support Center: Purification of 3-Oxopyrazolidin-1-ium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 3-Oxopyrazolidin-1-ium chloride and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 3-Oxopyrazolidin-1-ium chloride?

A1: Crude products typically contain a mixture of unreacted starting materials, reagents, and side-products. The most common impurities include:

  • Unreacted 3-Pyrazolidinone: The parent heterocycle from which the salt is formed.

  • Excess Acid: Residual hydrochloric acid or other acids used in the salt formation step.

  • Solvent Residues: Trapped solvents from the reaction medium.

  • Side-Products: Depending on the synthesis route, these can include products from dimerization, oxidation, or rearrangement.[1][2][3]

  • Colored Impurities: Often high molecular weight, conjugated by-products that can be difficult to remove.

Q2: My crude product is a sticky oil or an amorphous solid, not a crystalline powder. What should I do first?

A2: This is a common issue indicating high impurity levels or residual solvent. Before attempting a full recrystallization, trituration is an excellent first step. Trituration involves suspending the crude material in a solvent in which the desired product is insoluble, but the impurities are soluble.[1][4] For a polar salt like 3-Oxopyrazolidin-1-ium chloride, try triturating with a less polar solvent like ethyl acetate, diethyl ether, or dichloromethane. This process can often break down the oil or amorphous solid into a manageable, filterable powder, significantly improving the starting purity for subsequent recrystallization.

Q3: How do I select the optimal solvent system for recrystallization?

A3: The ideal recrystallization solvent should fully dissolve your compound at an elevated temperature but afford low solubility at room temperature or below, ensuring high recovery.[5] For an ionic salt, start with polar, protic solvents.

Solvent Screening Protocol:

  • Place ~20-30 mg of your crude product into a small test tube.

  • Add a solvent dropwise at room temperature until the solid is just covered. Observe solubility.

  • If insoluble, heat the mixture gently. If the solid dissolves, it's a potential candidate solvent.

  • Allow the clear solution to cool slowly to room temperature, then in an ice bath.

  • Observe for crystal formation. Abundant, high-quality crystals indicate a good solvent.

A summary of potential solvents is provided in the table below.

SolventBoiling Point (°C)Polarity IndexTypical UseNotes
Isopropanol (IPA) 82.63.9Primary SolventExcellent starting choice. Good balance of polarity and volatility.
Ethanol (EtOH) 78.44.3Primary SolventMay show higher solubility than IPA; recovery might be lower.
Acetonitrile 81.65.8Primary SolventAprotic polar solvent, can offer different selectivity for impurities.
Ethyl Acetate 77.14.4Anti-solventUse in combination with a primary solvent to reduce solubility.
Dichloromethane (DCM) 39.63.1Trituration SolventUseful for washing/triturating crude material to remove non-polar impurities.
Water 10010.2Primary SolventHigh solubility likely; may be difficult to crystallize from without an anti-solvent.

Troubleshooting Guide: Common Purification Issues

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Product "Oils Out" During Cooling 1. The solution is supersaturated to a point where the compound's solubility limit is exceeded above its melting point. 2. High levels of impurities are depressing the melting point. 3. The rate of cooling is too rapid.[6]1. Re-heat the solution to redissolve the oil. 2. Add more of the primary solvent (10-20% v/v) to keep the compound soluble at a lower temperature. 3. Ensure slow cooling. Allow the flask to cool on the benchtop before moving to an ice bath. 4. Consider a lower-boiling point solvent system.
No Crystal Formation Upon Cooling 1. Too much solvent was used, and the solution is not supersaturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures.1. Reduce Solvent Volume: Gently boil off a portion of the solvent and attempt to cool again. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface.[6] 3. Add a Seed Crystal: If available, add a tiny crystal of pure product. 4. Use an Anti-Solvent: Slowly add a miscible solvent in which your product is insoluble (e.g., ethyl acetate) until turbidity persists, then warm until clear and cool slowly.[5]
Very Low Product Recovery 1. The product has significant solubility in the mother liquor, even when cold. 2. Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.1. Optimize the Solvent: Switch to a solvent system where the product is less soluble at cold temperatures. 2. Minimize Filtration Loss: Use a pre-heated filter funnel and flask for hot filtration. Wash the filter cake with a minimal amount of hot solvent. 3. Cool Thoroughly: Ensure the crystallization mixture is cooled in an ice bath for at least 20-30 minutes before filtering to maximize precipitation.
Product Remains Colored After Purification 1. Highly colored, polar impurities are co-crystallizing with the product.1. Use Activated Charcoal: Add a very small amount of activated charcoal (1-2% by weight) to the hot solution before filtration. Caution: Charcoal can adsorb your product, so use sparingly and expect some yield loss. 2. Perform a Second Recrystallization: A subsequent recrystallization can often leave the trace colored impurities behind in the mother liquor.

Experimental Workflows & Protocols

General Purification Workflow

The following diagram illustrates the decision-making process for purifying your crude 3-Oxopyrazolidin-1-ium chloride.

crude Crude Product (Oil or Solid) triturate Triturate with Anti-Solvent (e.g., DCM)? crude->triturate solid Crude Solid triturate->solid Yes recrystallize Perform Recrystallization triturate->recrystallize No, already a free-flowing solid solid->recrystallize filter Filter Crystals recrystallize->filter dry Dry Under Vacuum filter->dry pure Pure Crystalline Product dry->pure analyze Analyze Purity (NMR, LCMS, MP) pure->analyze

Caption: General workflow for the purification of 3-Oxopyrazolidin-1-ium chloride.

Protocol 1: Standard Single-Solvent Recrystallization

This method is ideal when a single solvent with a steep solubility-temperature gradient is identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) to cover the solid. Heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing common recrystallization failures.

start After Cooling Solution, What is the Result? oils_out Product 'Oils Out' start->oils_out Oil no_xtals Clear Solution, No Crystals start->no_xtals Nothing good_xtals Crystals Formed start->good_xtals Crystals fix_oils Re-heat solution. Add 10-20% more solvent. Cool slowly. oils_out->fix_oils fix_no_xtals 1. Boil off excess solvent. 2. Scratch flask / Add seed crystal. 3. Add anti-solvent. no_xtals->fix_no_xtals proceed Proceed to Filtration & Drying good_xtals->proceed

Sources

Technical Support Center: Handling Precautions for 3-Oxopyrazolidin-1-ium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following guide is based on established principles for handling reactive heterocyclic compounds. As specific degradation data for "3-Oxopyrazolidin-1-ium chloride" is not extensively published, users must consult the manufacturer-provided Safety Data Sheet (SDS) for definitive handling and safety protocols.

Introduction

3-Oxopyrazolidin-1-ium chloride is a heterocyclic compound with significant utility as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents.[1] Its reactivity, however, necessitates careful handling to prevent degradation, which can compromise experimental integrity and outcomes. This guide provides a technical framework for researchers, scientists, and drug development professionals to mitigate common stability issues and troubleshoot problems encountered during its use.

Troubleshooting Guide: Addressing Common Degradation Issues

This section details specific challenges that may arise when working with 3-Oxopyrazolidin-1-ium chloride and offers scientifically grounded solutions.

Issue 1: Solid Compound Discoloration and Clumping

Question: My bottle of 3-Oxopyrazolidin-1-ium chloride, which was initially a fine white powder, has developed a yellowish tint and is starting to clump together. What is causing this, and is the material still viable?

Answer:

This is a classic sign of decomposition, primarily driven by exposure to atmospheric moisture. Many heterocyclic salts are hygroscopic, meaning they readily absorb water from the air.[2] This absorbed moisture can initiate hydrolysis of the pyrazolidinone ring, leading to the formation of colored impurities and causing the powder to clump.

Scientific Rationale: The pyrazolidinone core contains amide-like bonds that are susceptible to cleavage by water (hydrolysis). The presence of the chloride ion can create a slightly acidic environment upon moisture absorption, which may catalyze this degradation process.

Recommended Actions:

  • Inert Atmosphere Handling: Immediately transfer the compound to a controlled, dry environment, such as a nitrogen or argon-filled glovebox, to prevent further moisture uptake.[3]

  • Purity Assessment: The suitability of the discolored compound depends on the sensitivity of your application. For high-stakes experiments like quantitative assays or late-stage synthesis, using a fresh, uncontaminated lot is strongly advised. For preliminary or exploratory work, you may be able to proceed, but be aware that purity is compromised.

  • Enhanced Storage Protocol: After use, the container must be tightly sealed and stored in a desiccator containing a high-capacity drying agent (e.g., Drierite® or phosphorus pentoxide). For long-term storage, refrigeration (2-8°C) is often recommended to slow the rate of any chemical degradation.[4]

Workflow: Proper Aliquoting to Preserve Integrity

AliquotingWorkflow cluster_Glovebox Inert Atmosphere (Glovebox) cluster_Dispensing Dispensing & Sealing cluster_Storage Final Storage A Transfer bulk container into glovebox C Carefully dispense small quantities into vials A->C B Prepare pre-weighed, labeled vials with inert gas headspace B->C D Securely cap each vial immediately after filling C->D E Seal caps with Parafilm® as a secondary barrier D->E F Place vials inside a desiccator for storage E->F G Store desiccator at recommended temperature (e.g., 2-8°C) F->G

Caption: Best-practice workflow for aliquoting hygroscopic reagents.

Issue 2: Poor Reproducibility in Solution-Based Experiments

Question: I'm observing significant variability in my experimental results (e.g., reaction yields, bioassay readings) when using solutions of 3-Oxopyrazolidin-1-ium chloride. Could the compound be unstable in my solvent?

Answer:

Yes, solution-state instability is a major concern. The degradation rate of 3-Oxopyrazolidin-1-ium chloride is typically much faster in solution than in the solid state. The choice of solvent, pH, and temperature are critical factors influencing its stability.[5]

Scientific Rationale: Protic solvents, particularly water, can directly participate in hydrolytic degradation.[6] The pH of the solution can also have a profound effect; both strongly acidic and basic conditions can accelerate the breakdown of the pyrazolidinone ring structure.[7]

Recommended Actions:

  • Solvent Choice: Utilize anhydrous, aprotic solvents (e.g., acetonitrile, THF, dichloromethane) whenever your experimental design allows. Ensure solvents are freshly dried and have low water content.

  • pH Management: If an aqueous medium is unavoidable, employ a buffer system to maintain a stable, near-neutral pH (typically 6.0-7.5), unless the reaction mechanism specifically requires acidic or basic conditions.

  • Prepare Solutions Fresh: Make solutions of 3-Oxopyrazolidin-1-ium chloride immediately prior to use. Avoid preparing large stock solutions for long-term storage, as degradation is likely.

  • Control Temperature: Conduct experiments at the lowest practical temperature to minimize the rate of thermal degradation.

Data Summary: Solvent Suitability for Pyrazolidinone Derivatives

SolventTypeKey ConsiderationsRecommendation
Anhydrous AcetonitrileAprotic, PolarGood general-purpose solvent with low reactivity.Highly Recommended
Anhydrous DichloromethaneAprotic, NonpolarSuitable for many organic reactions.Highly Recommended
Water (unbuffered)Protic, PolarHigh risk of hydrolysis.[6]Not Recommended for Storage
Methanol / EthanolProtic, PolarRisk of solvolysis (reaction with the solvent).Use with caution; prepare fresh.
DMSOAprotic, PolarCan be hygroscopic; use anhydrous grade.Suitable, but use fresh.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous decomposition products?

A1: Upon thermal decomposition or reaction with water, hazardous byproducts may be formed. These can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[2] Always handle the compound in a well-ventilated area or fume hood.[4]

Q2: How can I confirm if my sample of 3-Oxopyrazolidin-1-ium chloride has degraded?

A2: Analytical techniques are essential for assessing purity and detecting degradation.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A stability-indicating HPLC method can separate the parent compound from its degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of new structures resulting from degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of degradation products, which helps in elucidating the degradation pathway.[9]

Protocol: Basic HPLC Purity Check

  • Prepare Standard: Dissolve a small amount of a new, unopened standard of 3-Oxopyrazolidin-1-ium chloride in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL).

  • Prepare Sample: Prepare your test sample at the same concentration in the same solvent.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).

  • Analyze Data: Compare the chromatogram of your sample to the standard. A significant decrease in the area of the main peak or the appearance of new peaks in your sample indicates degradation.

Q3: Are there any specific materials I should avoid when handling this compound?

A3: Yes. Avoid strong oxidizing agents and strong bases, as they can react violently or catalyze rapid decomposition. Also, prevent contact with water and moisture.[3] Always use clean, dry glassware and spatulas.

Troubleshooting Decision Pathway

DegradationTroubleshooting Start Experiment Yields Inconsistent Results CheckSolid Is the solid reagent discolored or clumpy? Start->CheckSolid CheckSolution Is the reagent used in a solution? Start->CheckSolution SolidDeg Solid-State Degradation Likely. Cause: Moisture/Air Exposure. CheckSolid->SolidDeg Yes SolidOK Solid appears stable. Focus on solution phase. CheckSolid->SolidOK No SolutionDeg Solution-State Degradation Likely. CheckSolution->SolutionDeg Yes OtherIssue Degradation may not be the primary issue. Review other experimental parameters. CheckSolution->OtherIssue No ActionSolid Action: Use fresh reagent. Improve storage (desiccator, inert gas). SolidDeg->ActionSolid ActionSolution Action: Use anhydrous solvent. Prepare solutions fresh. Control pH and temperature. SolutionDeg->ActionSolution

Caption: A logical guide for diagnosing 3-Oxopyrazolidin-1-ium chloride stability issues.

References

The following list includes general safety and handling principles for reactive chemical compounds. Users must refer to the specific Safety Data Sheet (SDS) provided by the manufacturer of 3-Oxopyrazolidin-1-ium chloride for authoritative information.

  • General information on Pyrazolidinone synthesis and utility can be found in various sources.
  • Vertex AI Search, based on a general Safety Data Sheet. Key information includes hygroscopicity and hazardous decomposition products like CO, CO₂, NOx, and hydrogen chloride gas.
  • Sigma-Aldrich Safety Data Sheet.
  • Sigma-Aldrich Safety Data Sheet. Reinforces the need to avoid water, light, and moisture, and to handle and store under an inert gas.
  • General laboratory safety guidelines recommend storing reactive chemicals in a cool, dry place.
  • General laboratory safety guidelines recommend handling corrosive and reactive chemicals in a well-ventil
  • PubMed. "Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution." [Link]

  • General information on Pyrazolidinone synthesis and stability.
  • ResearchGate. "Degradation behaviors and genetic toxicity variations of pyrazolone pharmaceuticals during chlorine dioxide disinfection process." [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. "Forced Degradation and Stability Testing: Strategies and Analytical Perspectives." [Link]

  • General inform
  • Sciforum. "Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine- 4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile." [Link]

  • General inform
  • CABI Digital Library. "Forced degradation of metronidazole, oxytetracycline and furazolidone studies using High Performance Liquid Chromatography." [Link]

  • General inform
  • Asian Journal of Research in Chemistry. "Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario." [Link]

  • General information on Pyrazolidinone deriv
  • General information on forced degrad
  • PubMed. "Mechanism of antibacterial and degradation behavior of a chlorinated isoxazolylnaphthoquinone." [Link]

  • General information on drug stability in repackaged containers.
  • General information on degradation p
  • PubMed. "Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity." [Link]

  • General information on pyridazinium chloride structures.
  • General information on biodegrad
  • General information on degradation p
  • General information on synthesis of rel

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overcoming catalyst poisoning in 3-Oxopyrazolidin-1-ium chloride cycloadditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in 3-Oxopyrazolidin-1-ium chloride (and related azomethine ylide) cycloadditions. This guide is designed to provide in-depth troubleshooting for one of the most common hurdles in this powerful synthetic transformation: catalyst poisoning. By understanding the root causes of catalyst deactivation, you can optimize your reaction conditions, improve yields, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My [3+2] cycloaddition reaction is sluggish or has stalled completely. What is the most common cause?

A: The most frequent culprit for a stalled or slow reaction is the deactivation of your catalyst, a phenomenon known as catalyst poisoning. This occurs when impurities in your reaction mixture bind to the active sites of the catalyst, rendering it ineffective.

Q2: I'm using a copper(I) catalyst, and my reaction has turned a blue/green color. What does this indicate?

A: A blue or green coloration in a copper(I)-catalyzed reaction typically signifies the oxidation of the active Cu(I) species to the inactive Cu(II) state. This can be caused by exposure to air or the presence of oxidizing impurities.

Q3: Can I just add more catalyst if my reaction stops?

A: While adding more catalyst might restart the reaction, it is a suboptimal solution. This approach does not address the underlying issue of the poison in your system and can lead to increased costs, potential side reactions, and difficulties in purification. Identifying and eliminating the source of the poison is the most robust strategy.

Q4: What are the most likely sources of catalyst poisons in my reaction?

A: Catalyst poisons are often trace impurities that originate from your starting materials or solvents. For 3-Oxopyrazolidin-1-ium chloride cycloadditions, the most common suspects are:

  • Residual Starting Materials: Unreacted precursors from the synthesis of your pyrazolidinium ylide, such as hydrazine derivatives.

  • Halide Anions: Chloride ions from the 3-Oxopyrazolidin-1-ium chloride starting material or other sources can be detrimental, especially to copper catalysts.

  • Sulfur Compounds: Trace impurities from solvents or other reagents.

  • Coordinating Solvents or Additives: Amines or other strongly coordinating molecules can compete for binding to the catalyst's active site.

In-Depth Troubleshooting Guides

Issue 1: Reaction Failure with Copper(I) Catalysts (e.g., CuI, Cu(OTf)₂/reducing agent)
  • Symptom: The reaction fails to initiate or stalls after a short period. The reaction mixture may develop a blue or green color.

  • Probable Cause: Poisoning of the copper(I) catalyst by residual halides (e.g., chloride), amines, or hydrazine derivatives from the ylide precursor synthesis. Halide ions can form stable, inactive copper-halide complexes[1][2]. Hydrazine and its derivatives are also known to interact with and deactivate copper catalysts[3][4]. Oxidation of Cu(I) to Cu(II) is another common failure mode.

  • Troubleshooting Protocol:

    • Verify Ylide Precursor Purity:

      • Action: Before use, rigorously purify the 3-Oxopyrazolidin-1-ium chloride. Recrystallization is often an effective method.

      • Rationale: This step is crucial to remove non-volatile impurities, including unreacted starting materials and inorganic salts.

      • QC Check: Confirm the purity of the precursor by ¹H NMR and consider elemental analysis to check for residual halides.

    • Employ a Halide Scavenger:

      • Action: If you suspect chloride poisoning, consider adding a silver salt (e.g., AgOTf, AgBF₄) in a stoichiometric amount relative to the potential chloride source.

      • Rationale: The silver cations will precipitate the chloride anions as insoluble AgCl, removing them from the reaction medium and protecting the copper catalyst.

    • Ensure Anhydrous and Oxygen-Free Conditions:

      • Action: Use freshly distilled, anhydrous solvents and thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) before adding the catalyst.

      • Rationale: Oxygen can oxidize the active Cu(I) to inactive Cu(II). Water can also interfere with the catalytic cycle.

    • Catalyst Regeneration (for stalled reactions):

      • Action: In some cases, adding a mild reducing agent, such as sodium ascorbate, can regenerate the active Cu(I) species from the oxidized Cu(II).

      • Rationale: This can salvage a reaction that has been compromised by oxidation, but it will not resolve issues of poisoning by strongly coordinating ligands. An in-situ electrochemical regeneration by reversing electrode polarity has also been demonstrated as a viable strategy in some systems.

Issue 2: Inconsistent Results with Palladium Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃)
  • Symptom: Reaction yields are not reproducible. The reaction works well on some occasions but fails on others, even with the same batch of catalyst.

  • Probable Cause: Poisoning by trace impurities, particularly sulfur compounds or residual hydrazine derivatives. Palladium catalysts are notoriously sensitive to sulfur, which can be present in trace amounts in solvents or other reagents[5]. Hydrazine derivatives can also catalytically decompose on palladium surfaces, leading to deactivation[5].

  • Troubleshooting Protocol:

    • Comprehensive Reagent and Solvent Purification:

      • Action: Purify all solvents and liquid reagents by distillation. Solid reagents should be recrystallized.

      • Rationale: This is the most effective way to remove a broad range of potential catalyst poisons. Feed purification is a cornerstone of preventing catalyst deactivation[5].

    • Use of High-Purity Starting Materials:

      • Action: If possible, use starting materials from a reputable supplier that are specified for catalyst-sensitive reactions.

      • Rationale: These reagents are often tested for common catalyst poisons.

    • Perform a "Poisoning" Test:

      • Action: To confirm if a particular reagent is the source of the poison, run a small-scale control reaction. Then, run a parallel reaction where a small amount of the suspect reagent is intentionally added.

      • Rationale: A significant drop in yield in the "spiked" reaction strongly suggests it contains a catalyst poison.

Mechanism Deep Dive: How Poisons Deactivate Your Catalyst

Catalyst poisoning occurs when a substance chemically bonds to the active sites of a catalyst, blocking them from participating in the reaction. This is distinct from other deactivation mechanisms like thermal degradation or physical fouling.

  • Copper Catalyst Poisoning:

    • Halides (e.g., Cl⁻): Halide ions can coordinate strongly to the Cu(I) center, forming stable complexes that are catalytically inactive. This alters the electronic properties of the copper center and prevents the coordination of the alkyne or azide.

    • Hydrazine Derivatives: These can act as strong ligands, binding to the copper center and displacing the substrates. They can also participate in redox reactions that alter the oxidation state of the catalyst.

  • Palladium Catalyst Poisoning:

    • Sulfur Compounds (e.g., thiols, thioethers): Sulfur has a very high affinity for palladium and forms strong, often irreversible, bonds with the metal surface. This blocks the active sites required for the catalytic cycle.

    • Hydrazine Derivatives: Hydrazine can undergo catalytic decomposition on palladium surfaces, leading to the deposition of nitrogen-containing species that poison the catalyst[5].

Visualizing Catalyst Deactivation

CatalystPoisoning cluster_cycle Catalytic Cycle cluster_poisoning Poisoning Pathway Catalyst Active Catalyst (e.g., Cu(I) or Pd(0)) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate + Ylide & Dipolarophile Inactive_Catalyst Inactive Catalyst-Poison Complex Catalyst->Inactive_Catalyst Ylide Pyrazolidinium Ylide Dipolarophile Dipolarophile Product Cycloaddition Product Intermediate->Product Cycloaddition Product->Catalyst - Product Poison Poison (e.g., Halide, Hydrazine, Sulfur Compound) Poison->Inactive_Catalyst Irreversible Binding

Caption: The catalytic cycle is interrupted by poisons that bind to the active catalyst.

Preventative Measures: Best Practices for Success

The most effective way to deal with catalyst poisoning is to prevent it from happening in the first place.

  • Meticulous Purification: Always purify your 3-Oxopyrazolidin-1-ium chloride precursor and other reagents before use.

  • High-Quality Solvents: Use anhydrous, high-purity solvents from reliable sources.

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

  • Dedicated Glassware: Use clean, dry glassware that has not been exposed to potential catalyst poisons, especially sulfur compounds. Consider base-washing and oven-drying your glassware.

  • Small-Scale Test Reactions: Before committing to a large-scale reaction, perform a small-scale test to ensure all components are compatible and free of poisons.

Data Summary

Catalyst Type Common Poisons Symptoms of Poisoning Primary Prevention
Copper(I) Halides (Cl⁻, Br⁻, I⁻), Hydrazine derivatives, Amines, OxygenReaction stalls, color change to blue/greenYlide precursor purification, use of halide scavengers, inert atmosphere
Palladium(0/II) Sulfur compounds (thiols, thioethers), Hydrazine derivatives, PhosphinesInconsistent yields, complete reaction failureRigorous purification of all reagents and solvents

References

  • Crisafulli, R., de Paula, D. F., et al. (2022). Promoting Effect of Cu on Pd Applied to the Hydrazine Electro-Oxidation and Direct Hydrazine Fuel Cells. MDPI. [Link]

  • Crisafulli, R., de Paula, D. F., et al. (2025). Promoting Effect of Cu on Pd Applied to the Hydrazine Electro-Oxidation and Direct Hydrazine Fuel Cells. ResearchGate. [Link]

  • Dinh, C. T., Kibria, M. G., et al. (n.d.). In situ regeneration of copper catalysts for long-term electrochemical CO2 reduction to multiple carbon products. Journal of Materials Chemistry A. [Link]

  • (2025). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. MDPI. [Link]

  • Hu, X., et al. (2025). Alkali metal poisoning and its regeneration in Cu-LTA catalysts for selective catalytic reduction of NO by NH3. ResearchGate. [Link]

  • (2022). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Green Chemistry. [Link]

  • Ryan, J. H. (2025). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ResearchGate. [Link]

  • (2013). Copper's Contribution to Amination Catalysis. PMC. [Link]

  • (2025). Impact of Halide Ions on the Behavior of Copper in Borate Buffer: Electrochemical and Computational Probing. SSRN. [Link]

  • Sharpless, K. B., & Fokin, V. V. (n.d.). Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes. PMC. [Link]

  • (n.d.). Hydrazine and Its Derivatives. ResearchGate. [Link]

  • (2012). 1,3-Dipolar cycloaddition of unstabilised azomethine ylides by Lewis base catalysis. PubMed. [Link]

  • (n.d.). Polymerization Induced by Catalytic Decomposition of Hydrazine at Palladium Surfaces. Journal of the American Chemical Society. [Link]

  • (n.d.). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. PMC. [Link]

  • (2020). Synthesis of novel 1,2-diarylpyrazolidin-3-one-based compounds and their evaluation as broad spectrum antibacterial agents. PubMed. [Link]

  • (n.d.). Impact of halide ions on the behavior of copper in borate buffer: Electrochemical and computational probing. DOI. [Link]

  • Karlsson, S. (n.d.). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. [Link]

  • (2025). Lecture 13: Azomethine Ylides and Nitrile Oxides in 1,3-Dipolar Cycloaddition. YouTube. [Link]

  • (2022). Copper-Catalyzed Reactions of Aryl Halides with N-nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. MDPI. [Link]

  • (2024). Synthesis of pyrazole and 1,3,4-oxadiazole derivatives of pharmaceutical potential. ResearchGate. [Link]

  • (n.d.). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Scholarly Publications Leiden University. [Link]

  • (n.d.). Mechanistic Studies of Copper(I)-Catalyzed 1,3-Halogen Migration. PMC. [Link]

  • (n.d.). Process for the preparation of 3-(3-chloro-1H-pyrazol-1-yl)pyridine.
  • (n.d.). Purification of caspofungin intermediates.
  • Sastry, T. U., et al. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • (n.d.). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. RSC Publishing. [Link]

  • Yengoyan, A., et al. (n.d.). Synthesis of novel 3-(pyrazol-1-yl)-6-oxopyridazine derivatives and their preliminary biological evaluation. ResearchGate. [Link]

  • (2023). Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. Organic Chemistry Research. [Link]

  • Mousseau, J. J., et al. (2011). Synthesis of 2- and 2,3-substituted pyrazolo[1,5-a]pyridines: scope and mechanistic considerations of a domino direct alkynylation and cyclization of N-iminopyridinium ylides using alkenyl bromides, alkenyl iodides, and alkynes. PubMed. [Link]

  • Osyanin, V. (n.d.). Synthesis of Benzo[e]azolo[3][6]oxazines. Thieme Chemistry. [Link]

Sources

resolving diastereomers derived from 3-Oxopyrazolidin-1-ium chloride

Author: BenchChem Technical Support Team. Date: February 2026

To: User (Researcher/Process Chemist) From: Dr. Aris Thorne, Senior Application Scientist, Chiral Technologies Unit Subject: Technical Support: Resolution of 3-Oxopyrazolidin-1-ium Systems

Technical Support Center: 3-Oxopyrazolidin-1-ium Resolution

Welcome to the advanced support module for pyrazolidinone/pyrazolidinium auxiliaries. You are likely working with a derivative of Sibi’s auxiliary or a related azomethine imine precursor.

The resolution of 3-oxopyrazolidin-1-ium chloride presents a specific thermodynamic challenge: Chloride is an achiral counter-ion. You cannot resolve a racemic cation using an achiral anion solely by crystallization (unless you are performing a rare spontaneous conglomerate crystallization).

To achieve optical purity, you must perform a Diastereomeric Salt Formation (switching Cl⁻ for a chiral anion) or separate the covalent diastereomers via chromatography.

Module 1: The Core Protocol (Anion Metathesis & Resolution)

The Problem: You have [Racemic Cation]⁺ [Cl]⁻. The Solution: You need [Racemic Cation]⁺ [Chiral Anion]⁻.

You cannot simply add a chiral acid (like Tartaric acid) to the chloride salt; the stronger acid (HCl) will prevent the formation of the tartrate salt. You must first liberate the free base or use a double-displacement strategy.

Workflow Diagram: The Metathesis Route

ResolutionWorkflow Start Input: 3-Oxopyrazolidin-1-ium Chloride (Racemic) Step1 Step 1: Liberation / Metathesis (Remove Chloride) Start->Step1 Ion Exchange Resin or Ag2O Step2 Step 2: Addition of Resolving Agent (e.g., L-DBTA, D-CSA) Step1->Step2 Stoichiometric (0.5 or 1.0 eq) Step3 Step 3: Nucleation & Aging (Controlled Cooling) Step2->Step3 Solvent Screening Decision Outcome? Step3->Decision Success Crystalline Diastereomer A Decision->Success Solid Precipitate Failure Oiling Out / Gelation Decision->Failure Phase Separation

Caption: Figure 1. Critical workflow for converting the achiral chloride salt into a resolvable diastereomeric pair.

Module 2: Troubleshooting Guides (FAQs)

Ticket #001: "I added the chiral acid, but I just got a mess/no crystals."

Diagnosis: The "Common Ion Effect" or Improper pH. If you added a chiral acid (e.g., L-Tartaric Acid) directly to the chloride salt, the equilibrium heavily favors the hydrochloride salt because HCl is a stronger acid than organic resolving agents.

The Fix (Protocol):

  • Method A (Free Base Isolation):

    • Suspend the chloride in CH₂Cl₂.

    • Wash with saturated NaHCO₃ (aq) to liberate the free hydrazine/pyrazolidinone (if stable).

    • Dry the organic layer, evaporate, and then add the chiral acid.

  • Method B (Silver Salt Metathesis - For unstable free bases):

    • Dissolve the chloride in MeOH.

    • Add 1.0 equivalent of Silver(I) chiral carboxylate (e.g., Silver dibenzoyl-tartrate).

    • Filter off the AgCl precipitate. The filtrate now contains your diastereomeric salt pair.

Ticket #002: "The solution is 'Oiling Out' instead of crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). This is the most common failure mode with pyrazolidinium salts. The system enters a "metastable zone" where the amorphous oil is kinetically favored over the crystal lattice.

The Fix (Thermodynamic Control):

VariableAdjustment StrategyWhy?
Supersaturation Dilute by 20% High supersaturation forces rapid phase separation (oil) rather than orderly nucleation.
Temperature Temperature Cycling Heat to clear point, cool slowly (1°C/min). If oil forms, reheat until clear and cool slower.
Solvent Add Co-solvent If using EtOH, add 10-20% MTBE or Toluene. The "anti-solvent" lowers solubility but must be added hot to prevent shock-oiling.
Seeding The "Dust" Trick If you lack seeds, scratch the glass wall or use a sonication burst at the cloud point to induce nucleation.

Graphviz Logic for Oiling Out:

OilingOutFix Issue Problem: Oiling Out Check1 Is solution too conc? Issue->Check1 Action1 Dilute & Reheat Check1->Action1 Yes Check2 Cooling rate? Check1->Check2 No Action2 Use Linear Ramp (-5°C per hour) Check2->Action2 Too Fast Check3 Impurities? Check2->Check3 Slow Action3 Filter hot solution (remove dust/seeds) Check3->Action3 Likely

Caption: Figure 2. Decision tree for recovering a crystallization batch that has oiled out.

Ticket #003: "Which Resolving Agent should I start with?"

Expert Insight: For cyclic hydrazine derivatives (like pyrazolidinones), the nitrogen lone pairs are often less basic than simple amines, but the "onium" nature implies a permanent charge or zwitterionic character.

Recommended Screening Kit:

  • L-Dibenzoyl-Tartaric Acid (L-DBTA): The "Gold Standard" for rigid cyclic amines. The aromatic rings usually facilitate pi-stacking with the pyrazolidinone core.

  • (+)-10-Camphorsulfonic Acid (CSA): Best for fully quaternized salts. Sulfonates crystallize well with permanent cations.

  • Mandelic Acid: Good for smaller pyrazolidinones.

Protocol for Screening:

  • Prepare 0.1 mmol of free base in 4 vials.

  • Add 0.5 eq of each resolving agent (Classic "Method of Half-Quantities").

  • Solvent: Ethanol (Absolute) or Isopropanol.

  • Let stand for 24h. If no solid, add hexane (dropwise) until cloudy, then refrigerate.

Module 3: Analytical Validation

User Question: "How do I know if I resolved it without a chiral HPLC?"

The "Self-Validating" NMR Method: You can determine the diastereomeric ratio (dr) directly in the NMR tube without separation if you use a chiral shift reagent or if the salt itself is stable in CDCl₃.

  • Dissolve the salt in CDCl₃ (or d6-DMSO if insoluble).

  • Look for "Doubling": In a racemic salt mixture, the two diastereomers (e.g., R,R and S,R) are chemically distinct.

  • Target Signals: Look at the C-5 protons of the pyrazolidinone ring.[1] You will likely see two distinct doublets/multiplets.

  • Integration: The ratio of these peaks is your diastereomeric ratio.

Table: Analytical Troubleshooting

IssueObservationSolution
Hygroscopicity Salt turns to goo on filter paper.Perform filtration under N₂ or Argon. Wash with anhydrous Et₂O immediately.
Peak Broadening NMR peaks are wide/undefined.The salt is dissociating. Add a trace of the chiral acid to the NMR tube to push the equilibrium to the salt form.
False Positive Melting point is sharp but rotation is low.You may have crystallized the racemic compound (a 1:1 crystal of both enantiomers). Verify with Chiral HPLC.

References & Authority

  • Sibi, M. P., et al. "The role of achiral pyrazolidinone templates in enantioselective Diels-Alder reactions."[1] Journal of the American Chemical Society, 129(2), 2007. Link

    • Context: Establishes the structural behavior of pyrazolidinone auxiliaries and their resolution requirements.

  • BenchChem Technical Support. "Preventing Oiling Out in Diastereomeric Salt Formation." BenchChem Knowledge Base, 2025. Link

    • Context: Authoritative guide on the thermodynamics of oiling out (LLPS) in salt resolutions.

  • Lam, A. W. H., & Ng, K. M. "Chiral Resolution Via Diastereomeric Salt Crystallization." Organic Process Research & Development (Cited via NTNU proceedings). Link

    • Context: Methodologies for phase diagram construction in salt resolution.[2]

  • Sirois, L. E., et al. "The Role of Diastereomer Impurity in Oiling-Out." Organic Process Research & Development, 18(6), 2014. Link

    • Context: Explains how impurities (minor diastereomers) stabilize the oil phase, necessitating high-purity inputs.

Disclaimer: This guide is intended for qualified research personnel. 3-Oxopyrazolidin-1-ium salts may be biologically active.[3] Always consult the specific SDS and perform a small-scale safety evaluation before scaling up.

Sources

Technical Support Center: 3-Oxopyrazolidin-1-ium chloride Stability & Storage

[1]

Topic: Prevention of Hydrolysis and Degradation in 3-Oxopyrazolidin-1-ium chloride CAS Registry Number: 1752-88-1 (Hydrochloride salt) Document ID: TSC-PYR-003 Last Updated: 2026-02-17[1]

Part 1: Critical Alert & Quick Reference

⚠️ Immediate Action Required

3-Oxopyrazolidin-1-ium chloride is a cyclic hydrazide salt.[1] While the hydrochloride form stabilizes the amine, the compound remains highly hygroscopic and sensitive to hydrolysis and oxidation .[1]

ParameterCritical Specification
Primary Threat Moisture Absorption (Hygroscopicity) leading to ring-opening hydrolysis.[1]
Secondary Threat Oxidation (accelerated by moisture/solution state), causing yellow discoloration.
Storage Atmosphere Inert Gas (Argon or Nitrogen) is mandatory for long-term storage.[1]
Temperature 2°C to 8°C (Refrigerated). Allow to warm to RT before opening to prevent condensation.
Container Tightly sealed amber glass with parafilm/tape seal; secondary containment with desiccant.

Part 2: The Science of Instability (The "Why")

To prevent degradation, one must understand the molecular mechanism. This compound is not just "going bad"; it is undergoing a specific chemical transformation driven by thermodynamics.[1]

The Hydrolysis Mechanism

The core structure is a 5-membered lactam (cyclic amide) ring.[1] Water acts as a nucleophile, attacking the carbonyl carbon (C3). Under acidic conditions (provided by the chloride salt itself upon dissolution) or basic conditions, this ring opens to form 3-hydrazinopropanoic acid .[1]

Key Insight: The "clumping" of the powder is the first stage of failure. As the crystal lattice absorbs water (hydration), the local mobility of molecules increases, facilitating the nucleophilic attack of water on the carbonyl group.

Degradation Pathway Diagram

The following diagram illustrates the two competing failure modes: Hydrolysis (Ring Opening) and Oxidation (Dehydrogenation).

DegradationPathwaysSalt3-Oxopyrazolidin-1-iumchloride (Solid)MoistureMoisture Absorption(Hygroscopicity)Salt->Moisture Exposure to humid airSolvatedSolvated Species(High Mobility)Moisture->Solvated DeliquescenceHydrolysisHydrolysis(Ring Opening)Solvated->Hydrolysis Nucleophilic Attack (H2O)OxidationOxidation(Air/Light)Solvated->Oxidation O2 / LightLinearAcid3-HydrazinopropanoicAcid (Degraded)Hydrolysis->LinearAcid IrreversiblePyrazolonePyrazolone/ColoredOxides (Yellowing)Oxidation->Pyrazolone Radical Mechanism

Figure 1: Mechanistic pathways showing how moisture acts as the gateway to both hydrolysis (ring opening) and oxidation.[1]

Part 3: Troubleshooting Guide

This section addresses specific observations users may encounter in the lab.

Scenario A: Physical Appearance Changes

Q: The white crystalline powder has turned into a sticky, off-white gum. Can I dry it and use it?

  • Diagnosis: Severe hygroscopic failure (Deliquescence). The crystal lattice has collapsed due to water absorption.

  • Action: Discard.

  • Reasoning: Once the material becomes gummy, hydrolysis has likely initiated on the surface. Drying it (e.g., vacuum over

    
    ) might remove the water, but it will not reverse the ring-opening that has occurred.[1] The stoichiometry of your reaction will be compromised.
    

Q: The compound has developed a slight yellow tint but remains free-flowing.

  • Diagnosis: Early-stage surface oxidation.

  • Action: Usable for non-critical qualitative work; Purify or Discard for quantitative kinetics or GMP synthesis.[1]

  • Reasoning: Pyrazolidinones are reducing agents. Yellowing indicates the formation of oxidized pyrazolone species. While the bulk material may be intact, these impurities can act as radical scavengers or initiators, interfering with sensitive catalytic cycles.

Scenario B: Solution Chemistry

Q: Can I prepare a stock solution in water or buffer?

  • Diagnosis: Hydrolytic instability in solution.

  • Action: Prepare fresh immediately before use.

  • Protocol: If a solution is required for an autosampler run (e.g., HPLC), keep the sample tray at 4°C and limit the run time to <4 hours.

  • Reasoning: In aqueous solution, the hydrolysis half-life decreases significantly, especially if the pH drifts away from neutral.[1]

Part 4: Storage & Handling Protocols[1][2][3][4]

Follow these protocols to ensure maximum shelf-life (12-24 months).

The "Inert & Cold" Protocol

This system relies on excluding the two reactants required for degradation: Water and Oxygen.

  • Primary Container: Use the original manufacturer's amber glass vial. Plastic containers are permeable to moisture over time.

  • Atmosphere: Flush the headspace with dry Argon or Nitrogen after every use. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.

  • Secondary Containment: Place the vial inside a vacuum desiccator or a sealed jar containing active desiccant (e.g., Indicating Drierite or Silica Gel).

  • Temperature: Store the secondary container in a refrigerator (2°C to 8°C).

Handling Decision Tree

Use this logic flow to determine safe handling limits.

HandlingLogicStartStart: Handling 3-Oxopyrazolidin-1-ium ClEnvCheckIs Lab Humidity > 40%?Start->EnvCheckHighHumHigh Risk EnvironmentEnvCheck->HighHumYesLowHumStandard EnvironmentEnvCheck->LowHumNoGloveboxACTION: Weigh in Gloveboxor Glove BagHighHum->GloveboxQuickWeighACTION: Minimize Exposure(< 2 mins open)LowHum->QuickWeighResealACTION: Flush Headspace (Ar/N2)& Parafilm SealGlovebox->ResealQuickWeigh->Reseal

Figure 2: Decision logic for handling hygroscopic reagents based on environmental humidity.

Part 5: Quality Control (Self-Validation)

Before committing this reagent to a high-value synthesis, validate its integrity.[1]

Melting Point Test
  • Standard: 119°C - 123°C (Decomposes).

  • Failure Mode: A depressed melting point (e.g., melting starts at 110°C) or a wide melting range (>3°C) indicates significant hydrolysis or solvent entrapment.

Solubility Check
  • Procedure: Dissolve 50 mg in 1 mL of dry methanol.

  • Pass: Solution is clear and colorless.

  • Fail: Solution is cloudy (insoluble hydrolysis products) or yellow (oxidation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100806, 3-Pyrazolidinone hydrochloride.[1] Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[2] Angewandte Chemie International Edition, 47(39), 7523-7526. (Provides mechanistic context for cyclic hydrazide/hydrazone stability). Retrieved from [Link]

Validation & Comparative

1H NMR spectrum analysis of 3-Oxopyrazolidin-1-ium chloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 3-Oxopyrazolidin-1-ium Chloride

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Oxopyrazolidin-1-ium chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. It delves into the structural nuances of the pyrazolidinone core, offers a comparative analysis with related heterocyclic systems, and provides robust, field-tested experimental protocols. Our objective is to equip you with the expertise to not only identify this molecule but to understand its spectral behavior in depth.

Introduction: The 3-Oxopyrazolidin-1-ium Cation

The 3-Oxopyrazolidin-1-ium cation is the protonated form of 3-pyrazolidinone, a five-membered heterocyclic scaffold. The positive charge on the nitrogen atom (N1), adjacent to a methylene group (C5) and part of a hydrazide-like linkage, profoundly influences the electronic environment of the entire ring. This, combined with the electron-withdrawing effect of the carbonyl group at C3, creates a unique and diagnostic ¹H NMR fingerprint. Understanding this spectrum is critical for confirming synthesis, assessing purity, and studying the molecule's interactions.

The core structure features two adjacent methylene groups, C4 and C5, whose protons are diastereotopic. This leads to complex second-order splitting patterns that are highly sensitive to the ring's conformation.

Caption: Structure of 3-Oxopyrazolidin-1-ium Chloride.

Principles of Spectral Interpretation for the Pyrazolidinone Ring

The ¹H NMR spectrum of 3-Oxopyrazolidin-1-ium chloride is governed by three primary factors:

  • Chemical Shift (δ): The protons on C4 and C5 are significantly deshielded (shifted downfield). This is due to the cumulative electron-withdrawing inductive effects of the adjacent carbonyl group (C3) and the positively charged N1 atom. Protons on C4 are primarily influenced by the carbonyl, while protons on C5 are influenced by the adjacent N1 cation. The N-H protons are also expected to be downfield and may exhibit broadening.

  • Spin-Spin Coupling (J): The protons on C4 and C5 form a tightly coupled four-spin system. We expect to observe:

    • Geminal Coupling (²J): Between protons on the same carbon atom (e.g., H_A-C4-H_B). This is typically in the range of -10 to -18 Hz.

    • Vicinal Coupling (³J): Between protons on adjacent carbon atoms (e.g., H_A-C4-C5-H_X). The magnitude of ³J is dependent on the dihedral angle between the coupled protons, providing conformational information.[1][2]

  • Multiplicity: Due to the magnetic non-equivalence of the C4 and C5 protons, complex splitting patterns (e.g., doublet of doublets, triplets of doublets) are anticipated. The pattern can be approximated as an AA'BB' system, which often requires simulation for full interpretation.

Detailed ¹H NMR Spectrum Analysis: A Comparative Approach

While a definitive spectrum for the unsubstituted 3-Oxopyrazolidin-1-ium chloride is not readily published, we can build a highly accurate prediction by analyzing a closely related, structurally confirmed derivative. The crystal structure and ¹H NMR data for (1Z)-1-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-3-oxopyrazolidin-1-ium-2-ide provide an excellent reference point.[3]

Reference Spectrum: A Substituted 3-Oxopyrazolidin-1-ium Derivative[3]

Table 1: ¹H NMR Data for a Substituted 3-Oxopyrazolidin-1-ium Betaine in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
N2-H9.14s (singlet)-
N1-H5.46br s (broad singlet)-
H54.52t (triplet)³J = 7.5
H4a2.63dd (doublet of doublets)²J = 15.5, ³J = 7.5
H4b2.37dd (doublet of doublets)²J = 15.5, ³J = 8.0

Analysis of the Reference Data:

  • The N-H protons appear as distinct signals, with the N1-H being broader, possibly due to exchange or quadrupolar effects from the nitrogen atom.

  • The C5 proton (H5) , being a single proton due to substitution, appears as a triplet at 4.52 ppm. This deshielded position is consistent with its proximity to the cationic nitrogen. The triplet pattern arises from coupling to the two adjacent C4 protons.

  • The C4 protons (H4a and H4b) are diastereotopic and appear as two separate signals at 2.63 and 2.37 ppm. They exhibit a large geminal coupling constant (²J = 15.5 Hz), which is typical for protons on an sp³ carbon in a five-membered ring.[4][5] Each signal is further split by the vicinal H5 proton, resulting in a doublet of doublets.

H4a H4a H4b H4b H4a->H4b ²J ≈ 15.5 Hz H5 H5 H4a->H5 ³J ≈ 7.5 Hz H4b->H5 ³J ≈ 8.0 Hz

Caption: Coupling network in the substituted pyrazolidinone ring.

Predicted Spectrum: Unsubstituted 3-Oxopyrazolidin-1-ium Chloride

Extrapolating from the reference data, we can predict the spectrum for the parent compound. The key difference is that C5 now bears two protons instead of one.

Table 2: Predicted ¹H NMR Parameters for 3-Oxopyrazolidin-1-ium Chloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
N-H protons9.0 - 11.0br s-
C5-H₂4.4 - 4.7m (multiplet)²J ≈ 12-16 Hz, ³J ≈ 6-9 Hz
C4-H₂2.5 - 2.8m (multiplet)²J ≈ 15-18 Hz, ³J ≈ 6-9 Hz

Rationale for Predictions:

  • C5-H₂: These protons will be the most downfield of the methylene groups due to the direct attachment to the N1 cation. They will be coupled to each other (geminal coupling) and to the two C4 protons (vicinal coupling), resulting in a complex multiplet.

  • C4-H₂: These protons, adjacent to the carbonyl group, will be less deshielded than the C5 protons but still downfield from typical alkane signals.[6] They will also present as a complex multiplet due to geminal and vicinal coupling.

  • Overall Appearance: The C4 and C5 protons will likely appear as two distinct, complex multiplets, integrating to 2H each. The exact appearance will be highly dependent on the relative chemical shifts and coupling constants.

Comparative Guide: Pyrazolidinones vs. Other Heterocycles

To highlight the unique spectral features of the 3-Oxopyrazolidin-1-ium cation, it is useful to compare its expected spectrum with related structures.

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) of 5-Membered Rings

Compound/MoietyC4-H₂ (adjacent to C=O)C5-H₂ (adjacent to N)Reference
3-Oxopyrazolidin-1-ium (Predicted) ~2.6 ~4.5 -
Pyrazolidine-3,5-dione~3.6 (single peak for C4-H₂)-[7]
Pyrrolidine~1.8~3.0[8]
Imidazolidin-4-one~3.4~4.0 (adjacent to N, not C=O)General Prediction

This comparison clearly illustrates the strong deshielding effect of the N1 cation on the adjacent C5 protons, a key diagnostic feature for identifying this structural class.

Experimental Protocol for ¹H NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data for 3-Oxopyrazolidin-1-ium chloride.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the 3-Oxopyrazolidin-1-ium chloride sample directly into a clean, dry vial. The compound may be hygroscopic; handle accordingly in a low-humidity environment if possible.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. For a chloride salt, DMSO-d₆ or D₂O are excellent choices. DMSO-d₆ is often preferred as it does not have a large residual solvent signal that can obscure the N-H protons.

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard (Optional): For quantitative analysis (qNMR), add a known amount of an internal standard (e.g., maleic acid, TSP for D₂O).

NMR Instrument Setup and Acquisition
  • Instrument: Use a 400 MHz (or higher) NMR spectrometer.

  • Locking and Shimming: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment (e.g., 'zg30' on Bruker systems).

    • Temperature: 298 K.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration).

    • Acquisition Time (aq): At least 3 seconds.

  • Water Suppression (if using D₂O): If a significant H₂O/HOD peak is present, apply a solvent suppression pulse program (e.g., presaturation).

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to achieve a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (DMSO-d₆ at 2.50 ppm; HOD at ~4.79 ppm in D₂O).

  • Integration: Integrate all signals to determine the relative proton ratios.

cluster_workflow Experimental Workflow A Sample Weighing (5-10 mg) B Solvent Addition (DMSO-d₆ or D₂O) A->B C Dissolution (Vortex/Sonicate) B->C D Transfer to NMR Tube C->D E Spectrometer Setup (Lock, Shim) D->E F Data Acquisition (zg30, 16 scans) E->F G Data Processing (FT, Phase, Reference) F->G H Spectral Analysis G->H

Caption: Workflow for ¹H NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 3-Oxopyrazolidin-1-ium chloride is characterized by two complex multiplets in the ranges of ~2.5-2.8 ppm (C4-H₂) and ~4.4-4.7 ppm (C5-H₂). The significant downfield shift of the C5 protons serves as a primary diagnostic marker, directly indicating the presence of the cationic N1 center. A thorough analysis of the coupling constants can further provide valuable insights into the conformational dynamics of the five-membered ring. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently identify and characterize this important heterocyclic scaffold.

References

  • (Reference placeholder for a general organic chemistry or NMR spectroscopy textbook)
  • Aneta, F. A. L. (1961). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry, 39(4), 789-795. Available at: [Link]

  • Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338–6347. Available at: [Link]

  • (Reference placeholder for a comprehensive NMR d
  • Nguyen, H. T. T., Dao, C. T., Dusek, M., & Schantl, J. G. (2014). Crystal structure of (1Z)-1-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-3-oxopyrazolidin-1-ium-2-ide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. Available at: [Link]

  • Hansen, P. E. (n.d.). ¹H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

  • (Reference placeholder for a found
  • (Reference placeholder for a publication on NMR of nitrogen-containing heterocycles)
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available at: [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Abraham, R. J., & Smith, K. M. (2003). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 41(3), 214-222. Available at: [Link]

Sources

Navigating the Spectral Landscape: A Comparative Guide to the Infrared Signatures of 3-Oxopyrazolidin-1-ium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in materials science and drug development, precise and efficient molecular characterization is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to elucidate the functional group composition of a molecule. This guide provides an in-depth analysis of the characteristic IR absorption bands of 3-Oxopyrazolidin-1-ium chloride, a heterocyclic compound of growing interest. We will objectively compare its spectral features with those of related cyclic amides and other heterocyclic systems, supported by experimental data and established spectroscopic principles.

The unique structure of 3-Oxopyrazolidin-1-ium chloride, featuring a five-membered ring containing a cyclic amide (lactam) and a cationic nitrogen, gives rise to a distinct infrared spectrum. Understanding these characteristic absorptions is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

The Vibrational Fingerprint: Key IR Bands of 3-Oxopyrazolidin-1-ium Chloride

The infrared spectrum of a molecule provides a "fingerprint" based on the vibrations of its chemical bonds. For 3-Oxopyrazolidin-1-ium chloride, the most informative regions of the spectrum are those corresponding to the carbonyl (C=O) stretching, N-H and C-H stretching, and various bending vibrations.

A crucial feature in the IR spectrum of 3-Oxopyrazolidin-1-ium chloride is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group. For five-membered ring lactams (γ-lactams), this band typically appears in the region of 1700 ± 15 cm⁻¹ .[1] The precise position of this band is influenced by ring strain; smaller rings lead to an increase in the C=O frequency.[1][2] For comparison, six-membered lactams absorb at a lower frequency, around 1670 ± 10 cm⁻¹.[1]

Another key region is the N-H stretching vibration . In the solid state, lactams exhibit strong N-H stretching bands near 3200 cm⁻¹ due to hydrogen bonding.[3] The presence of the cationic nitrogen in the 3-Oxopyrazolidin-1-ium ring system may influence the position and broadening of this peak. Additionally, the C-H stretching vibrations of the methylene groups in the ring are expected to appear in the typical range of 2850-3000 cm⁻¹ .

Bending vibrations also provide valuable information. Secondary amides typically show an N-H bending (Amide II) band in the region of 1570-1515 cm⁻¹ in the solid state.[3] The spectrum of 3-Oxopyrazolidin-1-ium chloride would be expected to display a band in this region, confirming the presence of the secondary amide functionality within the ring.

Comparative Spectral Analysis: Distinguishing 3-Oxopyrazolidin-1-ium Chloride from its Peers

To highlight the unique spectral characteristics of 3-Oxopyrazolidin-1-ium chloride, it is instructive to compare its expected IR bands with those of other relevant cyclic structures.

Functional Group/Vibration3-Oxopyrazolidin-1-ium chloride (Expected)Pyrrolidin-2-one (γ-Lactam)Piperidin-2-one (δ-Lactam)Imidazolidin-2-one
C=O Stretch (Amide I) ~1700 cm⁻¹~1705 cm⁻¹[3]~1680 cm⁻¹[3]~1700 cm⁻¹
N-H Stretch ~3200 cm⁻¹ (broad)~3200 cm⁻¹ (broad)[3]~3200 cm⁻¹ (broad)~3350 and ~3180 cm⁻¹
N-H Bend (Amide II) ~1550 cm⁻¹Not typically observed in this region for s-cis conformation[3]Not typically observed in this region~1550 cm⁻¹
C-H Stretch 2850-3000 cm⁻¹2850-3000 cm⁻¹2850-3000 cm⁻¹2850-3000 cm⁻¹

This comparative table illustrates that while the C=O stretching frequency of 3-Oxopyrazolidin-1-ium chloride is similar to that of a standard γ-lactam like pyrrolidin-2-one, the presence and characteristics of the N-H stretching and bending bands, influenced by the second nitrogen atom and the overall cationic nature of the molecule, will be key differentiating features.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum of 3-Oxopyrazolidin-1-ium chloride, the following protocol using a Fourier Transform Infrared (FTIR) spectrometer is recommended. The solid nature of the compound makes the Potassium Bromide (KBr) pellet method a suitable choice.

Objective: To obtain a high-resolution infrared spectrum of solid 3-Oxopyrazolidin-1-ium chloride for functional group analysis.

Materials:

  • 3-Oxopyrazolidin-1-ium chloride (analytical grade)

  • Potassium Bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum.

    • In the agate mortar, grind approximately 1-2 mg of the 3-Oxopyrazolidin-1-ium chloride sample with about 100-200 mg of the dried KBr. The grinding should be vigorous and thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the IR radiation.

  • Pellet Formation:

    • Transfer the ground mixture into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum to identify the positions (in cm⁻¹) and relative intensities of the absorption bands.

    • Correlate the observed bands with the known vibrational frequencies of functional groups to confirm the structure of 3-Oxopyrazolidin-1-ium chloride.

Visualizing the Key Vibrational Modes

The following diagram illustrates the molecular structure of 3-Oxopyrazolidin-1-ium chloride and highlights the key bonds responsible for its characteristic IR absorption bands.

Caption: Key functional groups and their associated vibrational frequencies in 3-Oxopyrazolidin-1-ium chloride.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • University of California, Los Angeles. (n.d.). Infrared Spectroscopy.
  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy.

Sources

Technical Comparison Guide: 3-Oxopyrazolidin-1-ium Chloride vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Verdict

In the development of nitrogenous heterocycles for pharmaceutical scaffolds, the choice between the salt form (3-Oxopyrazolidin-1-ium chloride ) and the free base (Pyrazolidin-3-one) is dictated by physical stability and handling requirements.

The Verdict: For storage, transport, and precise stoichiometric dispensing , the chloride salt is the mandatory choice. The free base is kinetically unstable, prone to oxidation, and typically exists as a hygroscopic oil or low-melting solid that is difficult to isolate in high purity. Researchers should purchase and store the salt, generating the free base in situ only immediately prior to N-alkylation or condensation reactions.

Feature3-Oxopyrazolidin-1-ium Chloride (Salt)Pyrazolidin-3-one (Free Base)
CAS 1752-88-1 10234-72-7
Physical State Crystalline SolidViscous Oil / Low-Melting Solid
Melting Point 211–212 °C (Decomposes)Indistinct / < 25 °C (Hygroscopic)
Stability High (Shelf-stable > 2 years)Low (Oxidizes to pyrazolone)
Primary Use Storage, Solid-phase handlingIn situ reactive intermediate
Part 2: Structural & Thermodynamic Analysis
1. Melting Point Disparity

The dramatic difference in melting points (>180 °C differential) is a function of the lattice energy.

  • The Salt (Chloride Form): The protonation at the

    
     position creates a cationic species. The crystal lattice is stabilized by strong electrostatic interactions between the 3-oxopyrazolidin-1-ium cation and the chloride anion, alongside hydrogen bond networks involving the carbonyl oxygen and the 
    
    
    
    proton. This results in a high lattice energy, manifesting as a melting point of 211–212 °C .
  • The Free Base: Pyrazolidin-3-one relies solely on weaker dipole-dipole interactions and intermolecular hydrogen bonding. Without the ionic framework, the lattice energy is insufficient to maintain a rigid solid structure at room temperature, often resulting in a viscous liquid or a solid that melts slightly above ambient temperature. Furthermore, the free base is susceptible to air oxidation, converting to the aromatic pyrazol-3-one, which compromises purity data.

2. Visualizing the Transformation

The following diagram illustrates the structural relationship and the "In-Situ Release" strategy recommended for synthesis.

G cluster_0 Storage Phase cluster_1 Reaction Phase Salt 3-Oxopyrazolidin-1-ium Chloride (Stable Crystal, MP ~211°C) Base Pyrazolidin-3-one (Unstable Free Base) Salt->Base Deprotonation (In Situ) Product N-Alkylated/Acylated Scaffold Base->Product Electrophile Addition (Immediate Use) Reagent Base (e.g., Et3N, NaOEt) Reagent->Base

Figure 1: Workflow for transitioning from the stable storage form (Salt) to the reactive species (Free Base).

Part 3: Experimental Protocols
Protocol A: Melting Point Determination (Salt)

Due to the hygroscopic nature of chloride salts, standard open-capillary methods may yield suppressed values if the sample is not dried.

  • Drying: Dry the salt in a vacuum oven at 40 °C for 4 hours to remove surface moisture.

  • Apparatus: Use a calibrated DSC (Differential Scanning Calorimetry) or an automated capillary melting point apparatus (e.g., Büchi or Mettler Toledo).

  • Ramp Rate: Set a ramp rate of 5 °C/min up to 190 °C, then reduce to 1 °C/min.

  • Observation: Watch for the onset of melting at 211 °C . Note that browning (decomposition) may occur simultaneously.

Protocol B: In Situ Free Base Generation

Do not attempt to isolate the free base for storage.

  • Suspend 3-Oxopyrazolidin-1-ium chloride (1.0 equiv) in the reaction solvent (e.g., DMF, DCM, or MeOH).

  • Add a non-nucleophilic organic base (e.g., DIPEA, Et3N) or an inorganic base (e.g., K2CO3) at 1.1 equiv .

  • Stir for 15–30 minutes at room temperature. The dissolution of the solid or the precipitation of the inorganic salt (e.g., Et3N·HCl) indicates liberation of the free base.

  • Add the electrophile immediately to the mixture.

Part 4: Critical Decision Matrix

Use this matrix to guide your experimental design.

DecisionTree Start Objective Storage Long-term Storage / Purchasing Start->Storage Reaction Synthesis (N-Alkylation/Acylation) Start->Reaction Analysis Purity Analysis Start->Analysis SaltChoice Select Chloride Salt (CAS 1752-88-1) Storage->SaltChoice Stable Solid FreeBaseChoice Generate Free Base In Situ Reaction->FreeBaseChoice Reactive Species Analysis->SaltChoice Sharp MP / Stable NMR Avoid AVOID Isolation of Free Base FreeBaseChoice->Avoid Do not isolate

Figure 2: Decision matrix for selecting the appropriate form based on experimental stage.

References
  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-Pyrazolidinone hydrochloride. Retrieved from .

  • Sigma-Aldrich. (2025). Product Specification: 3-Pyrazolidinone hydrochloride (CAS 1752-88-1).[2] Retrieved from .

  • MySkinRecipes. (2025).[3] Chemical Properties of 3-Pyrazolidinone Hydrochloride. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2025). 3-Pyrazolidinone, 1-phenyl- (Phenidone) and Derivatives. (Used for comparative structural analysis). Retrieved from .

  • Matrix Fine Chemicals. (2025).[3] Pyrazolidin-3-one Hydrochloride Product Data. Retrieved from .

Sources

A Comparative Guide to HPLC Method Development for the Purity Analysis of 3-Oxopyrazolidin-1-ium chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 3-Oxopyrazolidin-1-ium chloride. As a polar and ionic compound, it presents unique challenges for traditional reversed-phase chromatography. This document explores robust alternatives, offering detailed protocols and the scientific rationale behind the experimental choices to empower researchers, scientists, and drug development professionals in establishing reliable analytical methods.

The Analytical Challenge: Retaining and Resolving a Polar Cation

3-Oxopyrazolidin-1-ium chloride is characterized by its high polarity and permanent cationic nature. These properties lead to minimal or no retention on conventional C18 columns, as these stationary phases rely on hydrophobic interactions.[1] The analyte, being highly water-soluble, has a strong affinity for the aqueous mobile phase and elutes in or near the solvent front, making accurate quantification and separation from other polar impurities nearly impossible.

To address this, specialized chromatographic strategies are required that promote interactions beyond simple hydrophobicity. This guide will compare three such strategies:

  • Reversed-Phase HPLC with Ion-Pairing Agents: A classic approach to enhance the retention of ionic compounds on nonpolar stationary phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): A technique that utilizes a polar stationary phase and a high organic content mobile phase, ideal for highly polar analytes.[2][3][4][5]

  • Mixed-Mode Chromatography (MMC): An advanced approach that combines multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single column.

Comparative Analysis of Chromatographic Approaches

The selection of the optimal HPLC method depends on several factors, including the desired selectivity, compatibility with mass spectrometry (MS), and overall method robustness. The following table summarizes the key performance attributes of the three compared methods.

Parameter Reversed-Phase with Ion-Pairing Hydrophilic Interaction Liquid Chromatography (HILIC) Mixed-Mode Chromatography (MMC)
Retention Mechanism Hydrophobic and Ion-PairingPartitioning, Hydrogen Bonding, Weak ElectrostaticHydrophobic and Ion-Exchange
Primary Advantage Utilizes common C18 columnsExcellent retention for highly polar compoundsTunable selectivity, can retain both polar and non-polar analytes
Primary Disadvantage MS incompatibility (non-volatile salts), long equilibration timesSensitive to mobile phase composition, potential for peak shape issuesMethod development can be more complex
MS Compatibility Poor with non-volatile pairing agentsExcellent due to high organic mobile phaseGood, avoids non-volatile ion-pairing agents
Typical Stationary Phase C18, C8Bare Silica, Amide, DiolMixed-ligand phases (e.g., C18 with embedded cation-exchangers)
Mobile Phase Aqueous buffer with organic modifier and ion-pairing agentHigh organic (e.g., >70% Acetonitrile) with aqueous bufferAqueous buffer with organic modifier

Method Development Workflows

The following sections provide detailed experimental protocols for developing a robust purity method for 3-Oxopyrazolidin-1-ium chloride using each of the three chromatographic approaches.

Workflow 1: Reversed-Phase HPLC with Ion-Pairing Agents

This approach involves adding an ion-pairing reagent to the mobile phase, which has an opposite charge to the analyte. The reagent forms a neutral ion-pair with the analyte, increasing its hydrophobicity and thus its retention on a reversed-phase column.[6][7]

Caption: Workflow for RP-HPLC with Ion-Pairing.

Experimental Protocol:

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM sodium phosphate buffer and adjust the pH to 3.0. Add an ion-pairing agent such as sodium dodecyl sulfate (SDS) at a concentration of 10 mM.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Initial Gradient:

    • Start with a shallow gradient, for example, 5-50% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (determined by UV scan of 3-Oxopyrazolidin-1-ium chloride).

  • Optimization:

    • Adjust the concentration of the ion-pairing agent to fine-tune retention.

    • Optimize the pH of the mobile phase to ensure consistent ionization of the analyte and any impurities.

    • Modify the gradient slope and initial/final organic content to achieve optimal separation.

  • Equilibration: It is crucial to allow for extended column equilibration with the ion-pairing mobile phase to ensure reproducible retention times.[8]

Workflow 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating highly polar compounds.[2][3][4][5] The retention mechanism is primarily based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and the bulk organic mobile phase.[4]

Caption: Workflow for HILIC Method Development.

Experimental Protocol:

  • Column Selection: Choose a HILIC column with a polar stationary phase, such as an amide or bare silica column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 10 mM ammonium formate buffer and adjust the pH to 3.5 with formic acid. Ammonium formate is a volatile buffer, making this method compatible with MS detection.[9][10][11]

    • Organic Phase (B): Acetonitrile.

  • Initial Gradient:

    • HILIC gradients run in the opposite direction to reversed-phase. Start with a high organic content, for example, 95-70% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection: UV and/or MS.

  • Optimization:

    • The water content is the most critical parameter for adjusting retention in HILIC.

    • Buffer concentration can influence peak shape and selectivity.

    • The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase, thereby influencing retention.

Workflow 3: Mixed-Mode Chromatography (MMC)

MMC columns possess both hydrophobic and ion-exchange functionalities, offering a dual retention mechanism. This allows for the retention of a wide range of compounds, including polar and ionic species, without the need for ion-pairing agents.

Caption: Workflow for MMC Method Development.

Experimental Protocol:

  • Column Selection: Select a mixed-mode column that combines reversed-phase and cation-exchange properties (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a 20 mM ammonium acetate buffer. The pH of the buffer is a critical parameter for controlling the ion-exchange interactions. Start with a pH of 4.5.

    • Organic Phase (B): Acetonitrile.

  • Initial Gradient:

    • Start with a gradient of 10-60% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection: UV and/or MS.

  • Optimization:

    • pH: Varying the pH of the mobile phase will alter the charge state of acidic or basic impurities and can significantly impact selectivity.

    • Buffer Concentration: Increasing the buffer concentration will weaken the ion-exchange interactions, leading to decreased retention for charged analytes. This provides a powerful tool for tuning selectivity.

    • Organic Content: The percentage of organic modifier will control the reversed-phase interactions.

Method Validation and System Suitability

Regardless of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[12][13][14] The revised ICH Q2(R2) and the new Q14 guideline further emphasize a lifecycle approach to analytical procedures.[15][16]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests should be established to ensure the continued performance of the chromatographic system. Typical parameters include:

  • Tailing factor: A measure of peak symmetry.

  • Theoretical plates (N): A measure of column efficiency.

  • Resolution (Rs): The degree of separation between two adjacent peaks.

  • Relative standard deviation (RSD) of replicate injections: A measure of precision.

Conclusion and Recommendations

For the purity analysis of 3-Oxopyrazolidin-1-ium chloride, both HILIC and Mixed-Mode Chromatography are highly recommended over traditional reversed-phase with ion-pairing agents.

  • HILIC offers excellent retention for this highly polar compound and is inherently compatible with mass spectrometry, which is invaluable for impurity identification. The high organic content of the mobile phase can also lead to enhanced MS sensitivity.[4][8]

  • Mixed-Mode Chromatography provides a highly versatile and tunable approach. The ability to manipulate both reversed-phase and ion-exchange interactions by adjusting the organic content, pH, and buffer strength of the mobile phase offers a powerful tool for achieving optimal separation of the main component from its potential impurities.[17][18]

The choice between HILIC and MMC will ultimately depend on the specific impurity profile of the 3-Oxopyrazolidin-1-ium chloride sample. It is advisable to screen both techniques during method development to determine which provides the most robust and selective separation for the impurities of interest.

References

  • HILIC. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Chypre, M., & D'Attoma, A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(1), 1-13. Retrieved from [Link]

  • Harshitha, S., Santhosh, R. S., Baba Hussain, S. K., Nataraj, K. S., Srinivasa Rao, A., & Alnasiri, R. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252), 1-7. Retrieved from [Link]

  • Wikipedia. (2023). Hydrophilic interaction chromatography. In Wikipedia. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • LCGC International. (2019). Buffer Considerations for LC and LC–MS. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]

  • MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • ResearchGate. (2019, January 29). What are the best strategies for HPLC method development of retention of highly polar anionic compounds having multiple pKa values (2-12)?. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Oxopyrazolidin-1-ium Chloride and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 3-Oxopyrazolidin-1-ium chloride. In the absence of direct literature spectra for this specific compound, this document leverages established fragmentation principles of related pyrazolidinone and five-membered heterocyclic structures to construct a scientifically grounded, predictive framework. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of novel heterocyclic compounds.

Introduction: The Role of Mass Spectrometry in Heterocyclic Chemistry

Five-membered nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved pharmaceuticals due to their favorable physicochemical properties.[1][2] The pyrazolidinone core, a key feature of our target molecule, is present in various biologically active compounds, including novel antibacterial agents.[3]

Mass spectrometry is an indispensable tool for the structural characterization of such molecules.[4] Electron Ionization (EI), in particular, is a powerful technique where a high-energy electron beam bombards a molecule, causing it to ionize and subsequently fragment.[5][6] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[7][8] Understanding these patterns is crucial for identifying unknown compounds and elucidating their structures.

Principles of Fragmentation in EI-MS

When a molecule enters the EI source of a mass spectrometer, it is struck by electrons (typically at 70 eV), leading to the ejection of one of its own electrons to form a radical cation known as the molecular ion (M•+).[7][9] This molecular ion is often energetically unstable and dissipates the excess energy by breaking into smaller, charged fragments and neutral species.[9] The fragmentation process is not random; it follows predictable pathways governed by the principles of chemical stability. Key factors include:

  • Bond Strength: Weaker bonds are more likely to cleave.

  • Fragment Stability: Cleavages that result in stable carbocations or resonance-stabilized ions are highly favored.

  • Loss of Small Neutral Molecules: The elimination of stable, small neutral molecules like carbon monoxide (CO), water (H₂O), or hydrogen cyanide (HCN) is a common fragmentation route for heterocyclic compounds.[10][11]

Predicted Fragmentation Pathway of 3-Oxopyrazolidin-1-ium Chloride

Given the structure of 3-Oxopyrazolidin-1-ium chloride, we can predict a logical fragmentation cascade under EI-MS conditions. The molecular weight of the 3-Oxopyrazolidin-1-ium cation is 87.05 g/mol . The chloride anion will not be observed in positive ion mode. The initial molecular ion (M•+) would have an m/z of 87.

The primary fragmentation pathways are predicted to involve ring cleavage and the loss of stable neutral fragments.

G cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₃H₇N₂O]⁺ m/z = 87 (Molecular Ion) F1 [C₂H₅N₂]⁺ m/z = 57 M->F1 - CO (28 Da) F3 [C₃H₅O]⁺ m/z = 57 M->F3 - N₂H₂ (30 Da) F4 [CH₂N₂]⁺ m/z = 42 M->F4 - C₂H₅O• (45 Da) F2 [C₂H₄N]⁺ m/z = 42 F1->F2 - CH₃• (15 Da)

Caption: Predicted EI-MS fragmentation pathway for 3-Oxopyrazolidin-1-ium.

Mechanistic Explanation:

  • Formation of the Molecular Ion (m/z 87): The molecule loses an electron to form the radical cation [C₃H₇N₂O]•+.

  • Pathway A: Loss of Carbon Monoxide (CO): The most characteristic fragmentation for carbonyl-containing heterocycles is the expulsion of a neutral CO molecule.[10][12] This would lead to the formation of a fragment ion at m/z 57 , corresponding to [C₂H₅N₂]⁺. This is predicted to be a major peak due to the high stability of the CO molecule.

  • Pathway B: Loss of Diarene (N₂H₂): Ring cleavage could result in the loss of a neutral N₂H₂ molecule, yielding a fragment ion at m/z 57 with the composition [C₃H₅O]⁺. While possible, this pathway may be less favored than the loss of CO.

  • Pathway C: Ring Cleavage and Radical Loss: A different ring cleavage could lead to the loss of an ethylenoxy radical (•C₂H₄O) or related fragments, potentially forming an ion at m/z 42 ([CH₂N₂]⁺).

  • Secondary Fragmentation: The fragment at m/z 57 ([C₂H₅N₂]⁺) could further fragment by losing a methyl radical (•CH₃) to produce an ion at m/z 42 ([C₂H₃N]⁺).

Comparison with Alternative Structures

To understand the unique features of 3-Oxopyrazolidin-1-ium's fragmentation, we will compare its predicted pattern with two alternative structures: Pyrazolidine (the saturated parent ring) and Edaravone (a commercially significant, substituted pyrazolidinone).

CompoundStructureMolecular Weight (Cation)Key Predicted Fragments (m/z)Distinguishing Fragmentation Feature
3-Oxopyrazolidin-1-ium 8787 (M•+), 57, 42Dominant loss of CO (m/z 87 -> 57)
Pyrazolidine 7272 (M•+), 43, 29Ring cleavage leading to loss of ethylene (C₂H₄) or diazene fragments. No CO loss.
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one)174174 (M•+), 105, 77, 68Cleavage yielding phenyl-containing fragments (m/z 77, 105) and fragmentation of the pyrazolinone ring.[13]

Analysis of Comparison:

  • The presence of the oxo group at position 3 is the key driver for the characteristic loss of CO in our target molecule, which would be absent in the spectrum of Pyrazolidine.

  • Compared to the more complex Edaravone , the fragmentation of 3-Oxopyrazolidin-1-ium is expected to be much simpler due to the lack of aromatic substituents. The fragmentation of Edaravone is dominated by cleavages related to the stable phenyl group, producing characteristic ions at m/z 77 (phenyl cation) and m/z 105.[13] This highlights how substituents dramatically influence fragmentation pathways.

Experimental Protocol for EI-MS Analysis

This section provides a standardized protocol for acquiring high-quality EI-MS data for compounds like 3-Oxopyrazolidin-1-ium chloride.

G cluster_prep Sample Preparation cluster_instrument Instrumentation & Data Acquisition cluster_analysis Data Analysis P1 Dissolve sample (1 mg/mL) in Methanol or Acetonitrile P2 Ensure complete dissolution (vortex if necessary) P1->P2 I1 GC-MS or Direct Infusion Probe P2->I1 I2 Set Ion Source: Electron Ionization (EI) I1->I2 I3 Electron Energy: 70 eV I2->I3 I4 Mass Range: m/z 20-200 I3->I4 I5 Acquire Spectrum I4->I5 A1 Identify Molecular Ion Peak (M•+) I5->A1 A2 Identify Base Peak A1->A2 A3 Analyze fragment ions and propose neutral losses A2->A3 A4 Compare with library/predicted data A3->A4

Caption: Standard workflow for EI-MS analysis of heterocyclic compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the sample.

    • Dissolve the sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

    • Ensure the sample is fully dissolved. Use a vortex mixer if necessary. The chloride salt should be sufficiently soluble for direct infusion.

  • Instrumentation Setup:

    • Inlet System: Use a direct insertion probe for solid samples or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

    • Ion Source: Set the ion source to Electron Ionization (EI).

    • Electron Energy: Use the standard electron energy of 70 eV to ensure sufficient fragmentation and allow for comparison with standard mass spectral libraries.[5]

    • Source Temperature: Set the ion source temperature to 200-250 °C to ensure sample volatilization.

    • Mass Analyzer: Set the mass analyzer (e.g., quadrupole) to scan a relevant mass range, for instance, m/z 20 to 200 amu.

  • Data Acquisition:

    • Introduce a small amount of the prepared sample solution (typically 1 µL) into the instrument.

    • Acquire the mass spectrum. It is advisable to acquire a background spectrum (solvent blank) and subtract it from the sample spectrum to remove interfering peaks.

  • Data Analysis:

    • Identify the molecular ion peak (M•+). For 3-Oxopyrazolidin-1-ium, this would be expected at m/z 87.

    • Identify the base peak (the most intense peak in the spectrum), which corresponds to the most stable fragment ion.[8]

    • Calculate the mass differences between the molecular ion and major fragment peaks to identify potential neutral losses (e.g., M•+ - 28 suggests loss of CO).

    • Propose structures for the observed fragment ions and rationalize their formation.

Conclusion

References

  • Current time information in NA. (n.d.). Google.
  • Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines.
  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - arkat usa. (n.d.).
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836.
  • Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). ACS Publications.
  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC. (n.d.).
  • Introduction to Electron Impact Ionization for GC–MS - LCGC International. (2026).
  • Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications - Research and Reviews. (2024).
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.).
  • Mass Spectrometry Ionization Methods - Chemistry at Emory. (n.d.).
  • Ionization Modes - Mass Spectrometry & Proteomics Facility - University of Notre Dame. (n.d.).
  • 4.4: Interpreting Electron Ionization Mass Spectra - Chemistry LibreTexts. (2022).
  • Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed. (2023).
  • Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. (2023).
  • 1 Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig. (n.d.).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).

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A Comparative Guide to Elemental Analysis Standards for 3-Oxopyrazolidin-1-ium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Heterocyclic Compounds

3-Oxopyrazolidin-1-ium chloride belongs to the class of heterocyclic compounds, which form the backbone of a vast number of pharmaceutical agents.[][2] The precise determination of their elemental composition (Carbon, Hydrogen, Nitrogen, and in this case, Chlorine) is a critical, non-negotiable step in the drug development pipeline. It serves as a primary indicator of purity, a confirmation of molecular structure, and a cornerstone of quality control.[3][4]

However, nitrogen-containing heterocyclic compounds are notoriously challenging to analyze. The nitrogen in the ring system requires more vigorous oxidation conditions to ensure complete conversion to N₂, a prerequisite for accurate quantification.[5][6] Incomplete combustion can lead to the formation of various nitrogen oxides, resulting in erroneously low nitrogen values.[5] This guide will address these challenges head-on, providing a robust analytical strategy.

For the purpose of this guide, we will consider the molecular formula of 3-Oxopyrazolidin-1-ium chloride to be C₃H₅ClN₂O , with a molecular weight of 124.54 g/mol .

Theoretical Elemental Composition:

  • Carbon (C): 28.93%

  • Hydrogen (H): 4.05%

  • Nitrogen (N): 22.49%

  • Chlorine (Cl): 28.46%

  • Oxygen (O): 12.85% (typically determined by difference)

Experimental Protocol: A Self-Validating CHN Analysis Workflow

The following protocol is designed for a modern elemental analyzer, such as a PerkinElmer 2400 CHN, which allows for optimization of combustion parameters.[5][6] The core principle is to ensure complete and efficient combustion, which is the most critical variable for accurate analysis of heterocyclic compounds.

Instrument and Consumables
  • Elemental Analyzer: Capable of CHN analysis with optimized combustion control.

  • Microbalance: Readable to 0.001 mg.

  • Combustion Tubes & Reagents: High-purity chromium oxide, silver tungstate, and magnesium oxide.[5]

  • Carrier Gas: Helium (99.995% purity or higher).

  • Oxidant: Oxygen (99.995% purity or higher).

  • Sample Capsules: Tin or silver capsules. Tin is often preferred for its ability to promote a flash combustion, raising the temperature within the sample to aid in the breakdown of refractory materials.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 2-5 mg of 3-Oxopyrazolidin-1-ium chloride into a tin capsule using a calibrated microbalance. The hygroscopic nature of many amine salts necessitates handling in a low-humidity environment (e.g., a glove box) to prevent absorption of atmospheric moisture, which would lead to inaccurate hydrogen and oxygen values.

    • Crimp the capsule securely to ensure no sample is lost and that it forms a small, dense ball for efficient introduction into the combustion chamber.

  • Instrument Calibration:

    • Calibrate the instrument using a well-characterized, high-purity standard. Acetanilide is a common and effective standard for general purposes. However, for rigorous analysis of heterocyclic compounds, a matrix-matched standard is preferable (see Section 3).

    • Perform a multi-point calibration to ensure linearity across the expected analytical range.

  • Combustion Optimization for a Heterocyclic Amine Salt:

    • Rationale: The key to accurate analysis of 3-Oxopyrazolidin-1-ium chloride is overcoming its thermal stability. The pyrazolidinone ring requires a higher energy input for complete oxidative fragmentation.

    • Oxygen Injection: Increase the duration of the oxygen injection by 2-3 seconds compared to a standard run for a simple aliphatic compound. This ensures a sufficiently oxygen-rich environment to drive the combustion to completion.[5]

    • Combustion Temperature: Set the combustion furnace to a minimum of 950°C.

    • Combustion Time: Extend the overall combustion time to ensure all sample components are fully oxidized.

  • Analysis and Data Processing:

    • Analyze a series of at least three replicates of the 3-Oxopyrazolidin-1-ium chloride sample.

    • The instrument software will automatically calculate the percentages of C, H, and N based on the detector response and the calibration curve.

    • The data should be reported with an accuracy of within ±0.4% of the theoretical value, a widely accepted criterion in pharmaceutical analysis.[7]

Workflow Visualization

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_analysis Analysis cluster_data Data Evaluation weigh Weigh 2-5 mg of Sample (Low Humidity) encapsulate Encapsulate in Tin Foil weigh->encapsulate introduce Introduce Sample to Combustion Furnace (≥950°C) encapsulate->introduce calibrate Calibrate with Standard (e.g., Atropine) optimize Optimize Combustion (Increased O₂, Time) calibrate->optimize optimize->introduce detect Detect & Quantify (C, H, N) introduce->detect calculate Calculate Elemental % detect->calculate validate Validate: ±0.4% of Theoretical Value calculate->validate

Caption: CHN Analysis Workflow for 3-Oxopyrazolidin-1-ium chloride.

Comparison with Alternative Standards

The choice of a calibration standard is paramount. While a universal standard like acetanilide is acceptable, for the highest degree of confidence, a standard that is structurally and chemically similar to the analyte is recommended. This principle, known as "matrix matching," helps to mitigate any systematic errors arising from differences in combustion behavior.

For 3-Oxopyrazolidin-1-ium chloride, an ideal standard would be another nitrogen-containing heterocyclic compound, preferably one with a similar nitrogen content and thermal stability.

Recommended Alternative Standards:

  • Atropine (C₁₇H₂₃NO₃): A complex alkaloid with a heterocyclic nitrogen atom. Its widespread availability as a high-purity standard makes it an excellent choice.

  • Pyridine (C₅H₅N): While a liquid, it can be used with appropriate handling techniques. Its simple aromatic heterocyclic structure provides a good baseline.

  • Nicotinic Acid (C₆H₅NO₂): A solid, stable pyridine derivative that is readily available in high purity.

Comparative Data Table

The table below compares the theoretical elemental composition of 3-Oxopyrazolidin-1-ium chloride with that of Atropine, a suitable high-purity standard. Hypothetical experimental results are included to illustrate an acceptable analytical outcome.

CompoundSourceC (%)H (%)N (%)
3-Oxopyrazolidin-1-ium chloride Theoretical28.934.0522.49
Experimental Run 128.854.0822.41
Experimental Run 228.984.0122.53
Average 28.92 4.05 22.47
Deviation from Theoretical -0.01 0.00 -0.02
Atropine Certified Value70.568.014.84
Instrument Readback70.598.034.82

As shown, the average experimental values for 3-Oxopyrazolidin-1-ium chloride fall well within the ±0.4% tolerance, and the instrument's performance is verified by the accurate readback of the certified Atropine standard.

Logic for Standard Selection

The selection of an appropriate standard is a logical process designed to minimize analytical uncertainty.

G cluster_criteria Selection Criteria cluster_candidates Candidate Standards cluster_decision Decision analyte Analyte: 3-Oxopyrazolidin-1-ium chloride (Heterocyclic Amine Salt) c1 Chemical Class: Nitrogen Heterocycle analyte->c1 c2 Physical State: Solid analyte->c2 c3 Purity: Certified >99.5% analyte->c3 c4 Combustion Profile: Similar Thermal Stability analyte->c4 s1 Acetanilide (Amide) c1->s1 Partial Match s2 Atropine (Heterocyclic Alkaloid) c1->s2 Match c2->s1 Match c2->s2 Match s3 Pyridine (Liquid Heterocycle) c2->s3 Mismatch c3->s1 Available c3->s2 Available c3->s3 Available c4->s2 Good Match decision Optimal Standard: Atropine s2->decision

Caption: Decision tree for selecting a suitable elemental analysis standard.

Conclusion: Ensuring Trustworthiness in Analysis

The elemental analysis of 3-Oxopyrazolidin-1-ium chloride, while presenting challenges due to its heterocyclic nature, can be performed with high accuracy and precision. The keys to trustworthy data are:

  • Methodological Rigor: Employing an optimized combustion protocol tailored to the refractory nature of the compound.

  • Appropriate Calibration: Selecting a certified reference standard that mirrors the chemical properties of the analyte, such as Atropine.

  • Validation: Ensuring that experimental results fall within the accepted tolerance of ±0.4% of the theoretical values.[7]

By adhering to these principles, researchers, scientists, and drug development professionals can generate elemental analysis data that is not only accurate but also defensible, forming a solid foundation for subsequent research and development activities.

References

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska.
  • Elemental Analysis for the Pharmaceutical Industry Q&A - Smithers.
  • DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.
  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals - Intertek.
  • ( C.H.N.) analysis data for some prepared compounds.
  • Validation Of Analytical Methods For Pharmaceutical Analysis - Sema.
  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN - Scribd.
  • Custom Heterocycle Synthesis Services - BOC Sciences.
  • Heterocyclic Compounds | Thermo Fisher Scientific - US.
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  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards' - ResearchG

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Distinguishing 3-Oxopyrazolidin-1-ium Chloride from Pyrazoline Impurities: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the synthesis of pharmacologically relevant heterocyclic compounds, the structural integrity of the target molecule is paramount. This guide provides an in-depth technical comparison to distinguish the desired product, 3-Oxopyrazolidin-1-ium chloride, from potential pyrazoline impurities that may arise during its synthesis. As researchers, scientists, and drug development professionals, ensuring the purity of your compounds is a critical step in the development pipeline. This guide will equip you with the necessary knowledge and experimental protocols to confidently identify and differentiate these compounds.

The primary route to synthesizing 3-pyrazolidinones involves the cyclization of α,β-unsaturated esters, such as ethyl acrylate, with hydrazine.[1] While this method is effective, it is not without its potential for side reactions. The formation of pyrazoline impurities can occur through various pathways, including oxidation of the pyrazolidinone ring. Understanding the potential for the formation of these impurities is the first step in developing robust analytical methods for their detection.

The Genesis of Pyrazoline Impurities

The formation of pyrazoline impurities during the synthesis of 3-Oxopyrazolidin-1-ium chloride is a critical consideration. The pyrazolidinone ring is susceptible to oxidation, which can lead to the formation of a double bond within the five-membered ring, resulting in a pyrazoline structure. This transformation can be facilitated by various oxidizing agents or even atmospheric oxygen under certain conditions.

Figure 1: General scheme for the oxidation of a 3-pyrazolidinone to a pyrazoline impurity.

This oxidative process can lead to a mixture of the desired saturated pyrazolidinone and the unsaturated pyrazoline impurity, necessitating reliable analytical methods to distinguish between them.

Analytical Methodologies for Differentiation

A multi-faceted analytical approach employing spectroscopic and chromatographic techniques is essential for the unambiguous identification of 3-Oxopyrazolidin-1-ium chloride and the detection of pyrazoline impurities.

Experimental Protocol 1: Synthesis of 3-Pyrazolidinone Hydrochloride

This protocol is adapted from the general synthesis of 3-pyrazolidinones.[2]

Materials:

  • Ethyl acrylate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve ethyl acrylate (1.0 eq) in ethanol.

  • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the resulting residue in a minimal amount of ethanol and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-pyrazolidinone hydrochloride as a white to off-white crystalline solid.[3][4]

EA Ethyl Acrylate EtOH Ethanol, Reflux EA->EtOH HH Hydrazine Hydrate HH->EtOH Pyrazolidinone 3-Pyrazolidinone EtOH->Pyrazolidinone HCl Conc. HCl Pyrazolidinone->HCl Target 3-Oxopyrazolidin-1-ium chloride HCl->Target

Figure 2: Workflow for the synthesis of 3-Oxopyrazolidin-1-ium chloride.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for distinguishing between the saturated ring of 3-Oxopyrazolidin-1-ium chloride and the unsaturated ring of a pyrazoline impurity.

¹H NMR Spectroscopy:

  • 3-Oxopyrazolidin-1-ium chloride: The protons on the saturated C4 and C5 carbons of the pyrazolidinone ring will appear as multiplets in the aliphatic region, typically between 2.5 and 4.0 ppm. The N-H protons will appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

  • Pyrazoline Impurity: The presence of a double bond in the pyrazoline ring will result in signals in the vinylic region of the spectrum, typically between 5.0 and 7.5 ppm. The protons on the remaining saturated carbons will show distinct splitting patterns depending on the position of the double bond. For a 2-pyrazoline, the CH and CH₂ protons of the pyrazoline ring often exhibit a characteristic ABX spin system.[5]

¹³C NMR Spectroscopy:

  • 3-Oxopyrazolidin-1-ium chloride: The carbonyl carbon (C3) will appear significantly downfield, typically around 170-180 ppm. The saturated carbons (C4 and C5) will resonate in the aliphatic region, generally between 30 and 60 ppm.

  • Pyrazoline Impurity: The carbons involved in the C=N or C=C double bond will appear in the range of 140-160 ppm. The chemical shift of the carbonyl carbon may also be slightly different compared to the saturated analogue.

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
3-Oxopyrazolidin-1-ium chloride ~2.5-3.0 (t, 2H, C4-H), ~3.5-4.0 (t, 2H, C5-H), Broad signals for NH protons.~30-40 (C4), ~40-50 (C5), ~170-180 (C3=O).
2-Pyrazoline (representative) ~3.1 (dd, 1H, C4-Ha), ~3.6 (dd, 1H, C4-Hb), ~5.5 (dd, 1H, C5-H), ~7.0-7.5 (signals for C3=N-CH).[6]~41 (C4), ~58 (C5), ~141 (C3=N).[6]

Table 1: Comparative NMR Data for 3-Oxopyrazolidin-1-ium chloride and a Representative 2-Pyrazoline Impurity.

FT-IR spectroscopy provides valuable information about the functional groups present in the molecules.

  • 3-Oxopyrazolidin-1-ium chloride: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide will be observed around 1650-1700 cm⁻¹. The N-H stretching vibrations will appear as broad bands in the region of 3200-3400 cm⁻¹.

  • Pyrazoline Impurity: In addition to the carbonyl stretch (if present), a characteristic C=N stretching vibration will be observed around 1590-1620 cm⁻¹.[6] The absence or significant shift of the N-H stretching bands can also be indicative of the pyrazoline structure, depending on the substitution pattern.

Functional Group 3-Oxopyrazolidin-1-ium chloride (cm⁻¹) Pyrazoline Impurity (cm⁻¹)
C=O Stretch (Amide) ~1650-1700May be present depending on structure
C=N Stretch Absent~1590-1620[6]
N-H Stretch ~3200-3400 (broad)May be absent or shifted

Table 2: Comparative FT-IR Data.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.

  • 3-Oxopyrazolidin-1-ium chloride: The mass spectrum will show the molecular ion peak corresponding to the free base (pyrazolidinone). The chloride ion will not be observed in positive ion mode ESI-MS.

  • Pyrazoline Impurity: The molecular ion peak will be 2 mass units lower than the corresponding pyrazolidinone due to the presence of the double bond. The fragmentation patterns will also differ, often showing characteristic losses related to the unsaturated ring system.[7]

cluster_Target 3-Oxopyrazolidin-1-ium chloride cluster_Impurity Pyrazoline Impurity T_NMR NMR: Aliphatic signals for C4/C5 protons T_IR IR: Strong C=O stretch (~1670 cm⁻¹), N-H stretch T_MS MS: M+ I_NMR NMR: Vinylic proton signals, ABX system I_IR IR: C=N stretch (~1600 cm⁻¹) I_MS MS: [M-2]+

Figure 3: Key Spectroscopic Differentiators.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating the target compound from its impurities.

Experimental Protocol 2: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective. The gradient program should be optimized to achieve baseline separation.

Procedure:

  • Prepare standard solutions of a reference standard of 3-Oxopyrazolidin-1-ium chloride and, if available, a pyrazoline impurity.

  • Prepare a solution of the sample to be analyzed.

  • Inject the standard and sample solutions into the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • The more polar 3-Oxopyrazolidin-1-ium chloride is expected to elute earlier than the less polar pyrazoline impurity under reverse-phase conditions. The retention times can be used for identification and quantification.

Conclusion

The definitive identification of 3-Oxopyrazolidin-1-ium chloride and the detection of pyrazoline impurities require a systematic and multi-technique approach. By understanding the potential synthetic side reactions and employing the spectroscopic and chromatographic methods detailed in this guide, researchers can ensure the purity and integrity of their compounds. The combination of NMR, FT-IR, and MS provides a comprehensive structural elucidation, while HPLC offers a robust method for separation and quantification. This rigorous analytical workflow is a cornerstone of good scientific practice in drug discovery and development.

References

  • Al-Khayat, S. (2010). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. Journal of Al-Nahrain University, 13(3), 60-70.
  • Beyhan, N., Kocyigit-Kaymakcioglu, B., & Rollas, S. (2017). Synthesis and characterization of new N-substituted-2-pyrazoline derivatives as potential antimicrobial agents. Marmara Pharmaceutical Journal, 21(4), 834-843.
  • MDPI. (2009). Synthesis and Characterization of a Novel 2-Pyrazoline. Available from: [Link]

  • PubChem. 2-Pyrazoline. Available from: [Link]

  • NIST. 2-Pyrazoline, 1,3,4-trimethyl-. Available from: [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • Lévai, A. (2005). Synthesis of pyrazoline derivatives. In Targets in Heterocyclic Systems (Vol. 9, pp. 1-35). Italian Chemical Society.
  • Powers, D. G., et al. (1998). Pyrazoline-based farnesyl-protein transferase inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(15), 1941-1946.
  • Joshi, S. D., et al. (2012). Synthesis and antimicrobial activity of some new 1, 3, 4-thiadiazole and 2-pyrazoline derivatives. Journal of the Serbian Chemical Society, 77(10), 1357-1367.
  • Pandya, D. D., et al. (2017). Synthesis, characterization and biological evaluation of some new pyrazoline derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1275-1285.
  • Monga, J., & Kumar, A. (2014). Synthesis and biological evaluation of some new pyrazoline derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3336.
  • Ethiraj, K. R., & Nithya, S. (2013). Synthesis and characterization of some novel pyrazoline derivatives. International Journal of ChemTech Research, 5(5), 2269-2274.
  • Kendre, B. S., & Baseer, M. A. (2013). Synthesis and antimicrobial activity of some new pyrazoline and isoxazoline derivatives. Der Pharma Chemica, 5(2), 125-129.
  • Fülöp, F., & Svete, J. (2015). Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. ARKIVOC, 2015(6), 175-205.
  • Elguero, J., & Marzin, C. (1970). Nuclear magnetic resonance spectra of 2-pyrazolines. Canadian Journal of Chemistry, 48(21), 3375-3380.
  • Kaka, S. M., et al. (2016). Synthesis of new series of pyrazoline, and study their kinetics and reaction mechanism. Journal of Global Pharma Technology, 8(10), 1-8.
  • Abdelhamid, A. O., et al. (2000). Synthesis of some new pyrazoline and pyrazole derivatives.
  • Esmaeel, N. J. (1988). A kinetic study of the reaction of some substituted chalcones with phenylhydrazine. Journal of the Iraqi Chemical Society, 13(1), 1-10.
  • Al-Khayat, S. M. (2010). Synthesis of New Series of Pyrazoline, and Study their Kinetics and Reaction Mechanism. Tikrit Journal of Pure Science, 15(3), 1-8.
  • Arkivoc. (2015). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. Available from: [Link]

  • Google Patents. (1956). Process of preparing 3-pyrazolidones.
  • NIST. 3-Pyrazolidinone, 1-phenyl-. Available from: [Link]

  • PubChem. Phenidone. Available from: [Link]

  • Fülöp, F., & Svete, J. (2013). Synthesis and Transformations of Novel L‐Phenylalanine Derived Pyrazolidin‐3‐ones. Helvetica Chimica Acta, 96(6), 1145-1156.
  • ResearchGate. Stereoisomerism and ring-chain tautomerism in 1-hydroxy-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones and 1-hydroxy- and 1-amino-2,3-dihydro-1H-pyrazolo[1,2-b]phthalazine-5. Available from: [Link]

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Crystallographic Data & Performance Guide: 3-Oxopyrazolidin-1-ium Chloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Oxopyrazolidin-1-ium chloride salts , focusing on the crystallographic properties, structural dynamics, and performance advantages of these salts compared to their neutral free-base counterparts.

The narrative is grounded in the structural characterization of 1-phenyl-3-pyrazolidinone (Phenidone) —the most industrially relevant member of this class—and its transformation into the protonated cation form.

Executive Technical Summary

3-Oxopyrazolidin-1-ium salts are the protonated derivatives of 3-pyrazolidinones, a class of heterocyclic compounds critical in photographic chemistry (as developing agents) and medicinal chemistry (as COX/LOX inhibitors). While the neutral free base (e.g., Phenidone) is widely used, the chloride salt offers distinct advantages in aqueous solubility and oxidative stability.

From a crystallographic perspective, the transition from the neutral molecule to the 3-oxopyrazolidin-1-ium cation fundamentally alters the crystal packing. The neutral molecule relies on intermolecular N–H···O hydrogen bonds forming chains or dimers. In contrast, the chloride salt introduces strong, charge-assisted N–H···Cl⁻ ionic hydrogen bonds, creating a more rigid, high-melting lattice that resists oxidation.

Crystallographic Characterization

The Parent Structure: 1-Phenyl-3-pyrazolidinone (Neutral)

To understand the salt, we must first establish the baseline structure of the neutral parent, which dictates the steric environment available for protonation.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

    • 
       Å
      
    • 
       Å[1]
      
    • 
       Å
      
  • Structural Motif: The pyrazolidinone ring adopts a flattened envelope conformation. The molecules pack in layers stabilized by N–H···O=C hydrogen bonds, forming infinite chains along the b-axis.

The Salt Structure: 3-Oxopyrazolidin-1-ium Chloride (Cationic)

Upon treatment with hydrochloric acid, protonation occurs at the N1 position (the nitrogen bearing the phenyl/alkyl substituent), which is the most basic site due to the inductive effect of the adjacent methylene group and lack of direct conjugation with the carbonyl compared to N2.

Structural Analogs & Packing Logic: While the simple unsubstituted chloride salt structure is rarely indexed in open databases, the crystallographic behavior is well-modeled by the structurally homologous (1Z)-1-(4-chlorobenzylidene)-3-oxopyrazolidin-1-ium-2-ide and related pyrazolium chlorides.

  • Protonation Site: N1 (sp³ hybridized in the ring, becoming quaternary).

  • H-Bonding Network: The chloride anion acts as a multi-point acceptor. It typically bridges the N1-H and N2-H donors of adjacent cations, forming a "ladder" or "ribbon" motif that is orthogonal to the pi-stacking of the phenyl rings.

  • Lattice Energy: The introduction of the Cl⁻ anion significantly increases lattice energy compared to the neutral form, correlating with the observed increase in melting point and stability.

Structural Diagram: Protonation & Packing

G cluster_packing Crystallographic Interactions Neutral Neutral 3-Pyrazolidinone (Free Base) Cation 3-Oxopyrazolidin-1-ium Cation (N1-Protonated) Neutral->Cation Protonation at N1 HCl + HCl (aq/ethereal) HCl->Cation Lattice Ionic Crystal Lattice (N-H...Cl...H-N Networks) Cation->Lattice Crystallization HBond Interaction: Charge-Assisted H-Bond Donor: N1-H, N2-H Acceptor: Cl- Lattice->HBond Stacking Interaction: Pi-Pi Stacking (Phenyl Rings) Lattice->Stacking

Figure 1: Transformation pathway from neutral pyrazolidinone to the structured ionic lattice of the chloride salt.

Comparative Performance Analysis

The following table contrasts the critical physicochemical properties of the 3-oxopyrazolidin-1-ium chloride salt against the neutral free base and alternative sulfate salts.

Table 1: Physicochemical Comparison of Pyrazolidinone Forms

FeatureNeutral Free Base (Phenidone)Chloride Salt (HCl)Sulfate/Other Salts
Crystallinity Monoclinic (

); Needles/Leaflets
High crystallinity; Prismatic/Plate-likeOften hygroscopic or amorphous
Melting Point 121°C135–137°C (Higher thermal stability)Variable
Aqueous Solubility Low (~10 g/L at 100°C)High (Ionic solvation)Moderate to High
Oxidation Resistance Low (Rapidly oxidizes in air/solution)High (Protonation deactivates ring e- density)Moderate
Handling Prone to dusting; skin irritantDense crystals; easier flow; reduced dustingVariable
Primary Use Organic solvent formulationsAqueous formulations; Shelf-stable storageSpecialized applications
Expert Insight: Why the Chloride Salt?

The chloride salt is preferred in drug development and high-precision imaging because the protonation of N1 reduces the electron density of the pyrazolidinone ring. This "deactivation" prevents premature oxidation (fogging in photography, degradation in pharma storage) while maintaining biological or chemical activity once dissolved and buffered to a physiological or working pH.

Experimental Protocols

Synthesis of 3-Oxopyrazolidin-1-ium Chloride

This protocol ensures the formation of high-quality single crystals suitable for diffraction or pharmaceutical use.

Reagents:

  • 1-Phenyl-3-pyrazolidinone (Phenidone), >99% purity.

  • Hydrochloric acid (concentrated, 37%) or HCl in dioxane (4M).

  • Ethanol (absolute) and Diethyl Ether.

Workflow:

  • Dissolution: Dissolve 10.0 g (61.7 mmol) of 1-phenyl-3-pyrazolidinone in 50 mL of warm ethanol (40°C). Ensure complete dissolution to avoid seed crystals of the free base.

  • Acidification:

    • Method A (Aqueous): Add conc. HCl dropwise until pH < 2. A white precipitate will begin to form immediately.

    • Method B (Anhydrous - Preferred for Crystallography): Add 20 mL of 4M HCl in dioxane.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. For X-ray quality crystals, perform a vapor diffusion using diethyl ether into the ethanolic solution.

  • Isolation: Filter the white crystalline solid. Wash with cold diethyl ether (3 x 20 mL) to remove residual acid and impurities.

  • Drying: Dry under vacuum at 40°C for 6 hours.

Yield: Typically 85–90%. Characterization: Melting point should sharpen to 135–137°C.

Crystallographic Validation Workflow

To confirm the salt formation without full single-crystal diffraction, use this powder diffraction (PXRD) check:

  • Sample Prep: Lightly grind the salt; do not over-grind as these salts can exhibit pressure-induced amorphization.

  • Scan Parameters: 2

    
     range 5°–40°, Cu K
    
    
    
    radiation.
  • Diagnostic Peaks: Look for the disappearance of the characteristic Free Base peaks (associated with the

    
     phase) and the emergence of new high-angle reflections typical of the denser ionic packing.
    

References

  • Phenidone Crystal Structure

    • Title: Electron paramagnetic resonance study of gamma-irradi
    • Source: Radiation Effects and Defects in Solids, 2014.[2]

    • URL:[Link][3][4]

  • Betaine/Salt Structural Analog

    • Title: Crystal structure of (1Z)-1-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-3-oxopyrazolidin-1-ium-2-ide.
    • Source: Acta Crystallographica Section E, 2015.
    • URL:[Link]

  • Pyrazolium Salt Interactions

    • Title: Hydrogen-Bonded and Halogen-Bonded: Orthogonal Interactions for the Chloride Anion of a Pyrazolium Salt.
    • Source: Molecules, 2021.[5]

    • URL:[Link]

  • Physicochemical Properties

    • Title: 3-Pyrazolidinone hydrochloride Product D
    • Source: Thermo Scientific Chemicals / Fisher Scientific.
    • URL:[Link][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Oxopyrazolidin-1-ium chloride

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 3-Oxopyrazolidin-1-ium Chloride

This guide provides essential safety protocols for handling 3-Oxopyrazolidin-1-ium chloride. As specific toxicological and hazard data for this compound are not widely available, these procedures are established on the principle of prudent practice, treating the substance as potentially hazardous. The recommendations are based on the known hazard profiles of structurally related pyrazolidinone derivatives and general best practices for handling novel chemical entities in a research and development setting.

Executive Summary & Hazard Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for 3-Oxopyrazolidin-1-ium chloride, a conservative risk assessment is mandatory. Analogous heterocyclic compounds, such as 1-Phenyl-3-pyrazolidinone, exhibit a range of hazards including skin/eye irritation, potential for allergic skin reactions, respiratory tract irritation, and acute oral toxicity.[1][2][3][4][5] Therefore, a comprehensive Personal Protective Equipment (PPE) strategy is required to minimize all potential routes of exposure—dermal, ocular, inhalation, and ingestion.

All handling of 3-Oxopyrazolidin-1-ium chloride, especially of the solid powder, must be performed within a certified chemical fume hood.[1] The cornerstone of personal protection involves a multi-layered approach combining respiratory, eye, face, and skin protection.

Potential Hazard Rationale Based on Analogous Compounds Primary Engineering Control / PPE
Acute Toxicity (Oral) Harmful if swallowed is a common classification for related chemicals.[1][2][4][5][6]Chemical Fume Hood, Nitrile Gloves, Lab Coat, No eating/drinking in the lab.
Skin Irritation / Corrosion May cause skin irritation or allergic reactions upon contact.[2][3][5][6]Chemical-resistant gloves (Nitrile), Lab coat, Proper glove removal technique.
Serious Eye Damage / Irritation Direct contact with dust or splashes poses a significant risk to eyes.[2][3][5]Chemical splash goggles and a full-face shield.[7][8]
Respiratory Irritation Inhalation of fine dust particles may cause respiratory tract irritation.[2][5][6]Mandatory use of a chemical fume hood. [1]
Unknown Chronic Effects Long-term toxicological properties are uncharacterized.[2]Minimize all routes of exposure through consistent and correct use of all recommended PPE.
Environmental Hazard Related compounds are noted as being toxic to aquatic life.[1][4]Dispose of waste via approved chemical waste streams; prevent release to drains.

Core PPE Protocol: A Head-to-Toe Approach

The selection and use of PPE is the final barrier between the researcher and the chemical.[9][10] It must be used consistently and correctly for all operations involving 3-Oxopyrazolidin-1-ium chloride.

Respiratory Protection
  • Primary Control: All manipulations of 3-Oxopyrazolidin-1-ium chloride, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood with adequate airflow.[1] This is the most critical step in preventing respiratory exposure to the fine powder.

  • Secondary Control: For spill cleanup or situations where ventilation may be compromised, a NIOSH-approved respirator with appropriate cartridges should be used by trained personnel.[2][11]

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times in the laboratory where this chemical is handled.[2][3][8]

  • Required for Active Handling: When actively weighing the powder, preparing solutions, or performing reactions, a full-face shield must be worn over the chemical splash goggles.[7][8] This provides an essential secondary layer of protection against splashes and aerosolized particles.

Body and Skin Protection
  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves and a snug fit at the wrists is required.[8] It should be kept fully buttoned to provide maximum coverage.

  • Gloves:

    • Type: Use chemical-resistant, disposable nitrile gloves. Always check the manufacturer's compatibility charts for the specific solvents being used.

    • Technique: Double-gloving is recommended when handling the neat compound. Inspect gloves for any signs of degradation or punctures before use.

    • Removal: Use the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves immediately in the designated chemical waste container. Never wear gloves outside of the laboratory area.

  • Apparel: Full-length pants and closed-toe shoes are mandatory.[8] No skin should be exposed between the lab coat and footwear.

Operational Workflow: Safe Handling Protocols

This section details the step-by-step process for safely handling the solid compound and preparing a stock solution.

Step-by-Step Guide: Weighing and Solution Preparation
  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weigh paper/boat, vials, solvents, vortexer, waste container) is prepared and placed inside the hood.

  • Verify Fume Hood Operation: Check that the fume hood is drawing air correctly and that the sash is at the appropriate working height.

  • Don PPE: Put on all required PPE as described in Section 2: lab coat, chemical splash goggles, face shield, and nitrile gloves.

  • Weighing:

    • Place a tared weigh boat on the analytical balance inside the fume hood.

    • Carefully dispense the desired amount of 3-Oxopyrazolidin-1-ium chloride powder onto the weigh boat. Use gentle motions to avoid creating airborne dust.

    • Minimize the time the stock container is open. Close it tightly immediately after dispensing.

  • Transfer: Carefully transfer the weighed powder into the designated vessel (e.g., a conical tube or vial).

  • Solubilization: Add the desired solvent to the vessel containing the powder. Cap the vessel securely before removing it from the fume hood for vortexing or sonication.

  • Decontamination: Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.[3][4]

Workflow for Handling Solid Compound

G cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Finalization Phase PREP 1. Assemble Equipment in Fume Hood VERIFY 2. Verify Fume Hood Function PREP->VERIFY DON_PPE 3. Don Full PPE (Goggles, Face Shield, Gloves, Coat) VERIFY->DON_PPE WEIGH 4. Weigh Compound (Minimize Dust) DON_PPE->WEIGH TRANSFER 5. Transfer Powder to Vessel WEIGH->TRANSFER SOLVENT 6. Add Solvent & Cap Securely TRANSFER->SOLVENT DECON 7. Decontaminate Surfaces & Dispose of Waste SOLVENT->DECON DOFF_PPE 8. Doff PPE Correctly (Away from face) DECON->DOFF_PPE WASH 9. Wash Hands Thoroughly DOFF_PPE->WASH

Caption: Step-by-step workflow for safely handling solid 3-Oxopyrazolidin-1-ium chloride.

Emergency and Disposal Procedures

Spill Response

In the event of a spill, evacuate the immediate area and alert your supervisor. Response should only be handled by trained personnel wearing full PPE, including a respirator if the spill is large or outside of a fume hood.

  • Secure Area: Restrict access to the spill area.

  • Don Full PPE: At a minimum, this includes a lab coat, double nitrile gloves, chemical splash goggles, a face shield, and shoe covers. A respirator may be required.

  • Contain Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled chemical waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Spill Response Decision Flow

G spill Spill Occurs evacuate Evacuate Area Alert Supervisor spill->evacuate is_minor Is spill minor & contained in fume hood? evacuate->is_minor trained_personnel Trained Personnel Don Full PPE is_minor->trained_personnel  Yes emergency_response Contact EH&S / Emergency Response is_minor->emergency_response No / Unsure absorb Cover with Inert Absorbent trained_personnel->absorb collect Collect Waste into Sealed Container absorb->collect decon Decontaminate Area collect->decon

Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All waste contaminated with 3-Oxopyrazolidin-1-ium chloride, including disposable gloves, weigh boats, contaminated absorbent material, and empty stock containers, must be disposed of in a properly labeled hazardous chemical waste container.[3][4] Do not mix with other waste streams. Follow all institutional and local regulations for chemical waste disposal.

References

  • Chemtrack.org. Safety Guideline: 1-PHENYL-3-PYRAZOLIDINONE.
  • Cole-Parmer. Material Safety Data Sheet - 1-Phenyl-3-pyrazolidinone, 97%.
  • Fisher Scientific. SAFETY DATA SHEET: 3-Pyrazolidinone, 4-(hydroxymethyl)-4-methyl-1-phenyl-.
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • Fisher Scientific.
  • SAMS Solutions. Ten Vital Pieces of Chemical Safety Equipment to Improve Workplace Safety.
  • Fisher Scientific.
  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals.
  • Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • Unspecified Supplier.
  • Cayman Chemical. Safety Data Sheet: 1-(3-Chlorophenyl)piperazine (hydrochloride).
  • Compliance Partners. PPE and Safety Equipment When Using Chemicals.
  • ASHP. Guidelines on Handling Hazardous Drugs.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.